Technical Deep Dive: 5-Boc-Octahydropyrrolo[3,4-c]pyridine
The following technical guide details the chemical properties, synthesis, and application of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold in modern drug discovery. Executive Summary 5-Boc-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and application of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold in modern drug discovery.
Executive Summary
5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) is a bicyclic heterocycle characterized by a saturated [4.3.0] fusion between a piperidine and a pyrrolidine ring. In this specific protected form, the piperidine nitrogen (N5) is masked by a tert-butoxycarbonyl (Boc) group, leaving the pyrrolidine nitrogen (N2) available for selective functionalization.
This orthogonality makes it a "privileged scaffold" in medicinal chemistry, widely utilized to construct ligands for GPCRs (e.g., chemokine receptors), ion channels (nAChR), and kinase inhibitors . Its rigid bicyclic core restricts conformational freedom, often enhancing the binding affinity and metabolic stability of attached pharmacophores compared to flexible linear diamines.
Structural Architecture & Stereochemistry
Nomenclature and Numbering
Correct numbering is vital for predicting reactivity. The system is an octahydropyrrolo[3,4-c]pyridine .[1]
Fusion: Occurs at the c-bond of the pyridine ring (carbons 3 and 4 of the piperidine).
Stereochemical Configuration
The fusion of the five- and six-membered rings creates two chiral bridgehead carbons (C3a and C7a).
Cis-Fusion: The hydrogen atoms at C3a and C7a are on the same face. This is the thermodynamically preferred and kinetically accessible isomer during the hydrogenation of aromatic precursors. It adopts a folded "book-shape" conformation.
Trans-Fusion: The hydrogens are on opposite faces. This isomer is significantly more strained in [4.3.0] systems containing nitrogen and is rarely observed without specific stereoselective construction.
Unless specified, commercial "5-Boc-octahydropyrrolo[3,4-c]pyridine" refers to the cis-racemate.
Caption: Structural logic of the 5-Boc scaffold showing the cis-fused core and orthogonal nitrogen differentiation.
Reduction: Catalytic hydrogenation (e.g., PtO₂/H₂ in acetic acid) reduces the pyridine ring to a piperidine. Mechanism Note: This step establishes the cis-stereochemistry as hydrogen adds from the least hindered face.
Regioselective Protection: The resulting diamine is treated with Boc₂O. Due to steric and electronic differences, conditions can be tuned, but often the N-benzyl group on the pyrrole allows selective Boc protection of the piperidine nitrogen.
Deprotection: Hydrogenolysis (Pd/C, H₂) removes the N-benzyl group, yielding the free N2 species.
Pathway B: Constructive Cyclization
Alternatively, the pyrrole ring is built onto a pre-existing 1-Boc-4-piperidone derivative via 3,4-functionalization and subsequent cyclization with an amine source.
Experimental Protocols
Self-Validating Protocol: Reductive Amination at N2
Objective: Attach a lipophilic tail to the free N2 position.
Validation: Disappearance of the secondary amine signal in IR/NMR and appearance of the N-alkyl product.
Reagents:
5-Boc-octahydropyrrolo[3,4-c]pyridine (1.0 equiv)
Aldehyde (R-CHO) (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Dichloromethane (DCM) (anhydrous)
Acetic Acid (catalytic)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve 5-Boc-octahydropyrrolo[3,4-c]pyridine (1 mmol) and the target aldehyde (1.1 mmol) in anhydrous DCM (10 mL).
Activation: Add glacial acetic acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature (RT) for 30–60 minutes.
Check: TLC should show consumption of the aldehyde and formation of a new spot (imine).
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.
Quench: Add saturated aqueous NaHCO₃ slowly to quench excess hydride.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3][4]
Objective: Expose the piperidine nitrogen for further chemistry.
Dissolution: Dissolve the N2-substituted intermediate in DCM (5 mL/mmol).
Acidolysis: Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0°C.
Monitoring: Stir at RT for 1–2 hours. Monitor by LC-MS (loss of Boc mass: -100 Da).
Isolation: Concentrate in vacuo. Co-evaporate with toluene/DCM to remove excess TFA. The product is obtained as the TFA salt.
Medicinal Chemistry Applications
The 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold is structurally analogous to isoindoline but with improved solubility and metabolic profile due to the saturated rings.
Nicotinic Acetylcholine Receptors (nAChR): Derivatives of this scaffold have shown high affinity for
and subtypes, utilized in cognitive enhancement research.
Kinase Inhibition: The diamine core acts as a hinge-binder mimic or a solvent-exposed solubilizing group in ATP-competitive inhibitors.
Caption: Standard derivatization workflow for library generation using the 5-Boc scaffold.
References
PubChem. tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
Bunnelle, W. H., et al. (2007). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Selective Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for scaffold reactivity).
Structural Elucidation and Stereochemical Assignment of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Scaffolds
Executive Summary The 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold (often cross-referenced as a derivative of 2,8-diazabicyclo[4.3.0]nonane ) is a privileged structure in medicinal chemistry, serving as the core for bl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold (often cross-referenced as a derivative of 2,8-diazabicyclo[4.3.0]nonane ) is a privileged structure in medicinal chemistry, serving as the core for blockbuster fluoroquinolones like Moxifloxacin .
The critical analytical challenge in working with this scaffold is the unambiguous assignment of the bridgehead stereochemistry (cis vs. trans fusion) and the management of rotameric broadening caused by the tert-butoxycarbonyl (Boc) protecting group. This guide outlines a self-validating, field-proven workflow to determine the relative stereochemistry of the ring fusion using Variable Temperature (VT) NMR and 2D NOESY experiments.
Structural Context & Nomenclature
Before initiating analysis, it is vital to map the numbering systems used in literature, as they are often used interchangeably.
Feature
IUPAC Nomenclature
Diazabicycle Nomenclature
Core Name
Octahydropyrrolo[3,4-c]pyridine
2,8-Diazabicyclo[4.3.0]nonane
Pyrrole Nitrogen
Position 2
Position 2
Piperidine Nitrogen
Position 5 (Protected by Boc)
Position 8 (Protected by Boc)
Bridgehead Carbons
3a and 7a
1 and 6
Stereo Challenge
Relative config of H-3a / H-7a
Relative config of H-1 / H-6
The Stereochemical Issue:
Cis-Fusion: The bridgehead protons (H-3a/H-7a) are on the same face. The piperidine ring typically adopts a chair conformation, while the pyrrolidine ring adopts an envelope conformation. This is the kinetically favored product of pyridine hydrogenation.
Trans-Fusion: The bridgehead protons are on opposite faces (anti-periplanar). This isomer is thermodynamically accessible but less common in standard synthetic routes for this specific heterocycle.
Analytical Workflow (Step-by-Step)
Phase 1: Sample Preparation & Rotamer Management
The Problem: The N-Boc group at position 5 possesses restricted rotation around the N-C(O) bond (partial double bond character). At room temperature (298 K), this exchange is often intermediate on the NMR time scale, resulting in broad, shapeless peaks or doubled signals that make coupling constant (
) analysis impossible.
The Protocol:
Solvent Selection: Dissolve 5-10 mg of the sample in DMSO-d6 . Avoid CDCl3 if possible, as DMSO allows for higher temperature studies without solvent evaporation/boiling issues (boiling point of DMSO is 189°C).
Variable Temperature (VT) NMR:
Acquire a standard 1H spectrum at 298 K . If peaks are broad, proceed to heat.
Increase probe temperature to 343 K - 353 K (70-80°C) .
Validation: The signals should coalesce into sharp, well-defined multiplets. Only perform detailed structural assignment on this high-temperature spectrum.
Phase 2: 1D NMR Analysis (J-Coupling)
Once the spectrum is sharp (at high T), focus on the bridgehead protons (H-3a and H-7a).
Identification: These protons are typically found in the 2.0 – 3.5 ppm range, distinct from the Boc methyls (~1.4 ppm).
Coupling Constant (
):
Cis-Fusion: The dihedral angle between H-3a and H-7a is typically ~50-60° . According to the Karplus equation, this results in a smaller coupling constant:
Hz .
Trans-Fusion: The dihedral angle is ~180° (anti-periplanar). This results in a large coupling constant:
Hz .
Phase 3: 2D NOESY/ROESY (The Definitive Proof)
Coupling constants can be ambiguous in distorted rings. Nuclear Overhauser Effect (NOE) spectroscopy measures spatial proximity (< 5 Å) and is the gold standard for this assignment.
Experiment: Run a 2D NOESY (or ROESY for mid-sized molecules) at the elevated temperature (343 K).
Analysis: Look for the cross-peak between H-3a and H-7a .
Strong Cross-Peak: Indicates the protons are spatially close
Cis-Isomer .
Absent Cross-Peak: Indicates the protons are distant
Trans-Isomer .
Decision Tree & Logic Flow
Figure 1: Analytical decision tree for stereochemical assignment of the scaffold.
Data Presentation: Cis vs. Trans Parameters
The following table summarizes the expected NMR parameters for the two isomers. Note that the cis isomer is the standard intermediate for moxifloxacin synthesis.
Parameter
Cis-Isomer (Common)
Trans-Isomer (Rare)
Bridgehead Coupling ()
4.0 – 6.0 Hz (Small)
10.0 – 12.0 Hz (Large)
NOESY Correlation (H3a H7a)
Strong / Medium
Absent
Bridgehead Chemical Shift ()
Typically 2.0 – 2.5 ppm
Typically shifted downfield
Thermodynamic Stability
Kinetically favored (Hydrogenation)
Thermodynamically stable (Equilibrated)
3D Conformation
Piperidine: Chair / Pyrrole: Envelope
Piperidine: Distorted Chair
Reference Chemical Shifts (Cis-Isomer)
Based on the deprotected core (2,8-diazabicyclo[4.3.0]nonane) in CDCl3:
5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS number 351370-99-5
Here is the in-depth technical guide for 5-Boc-Octahydropyrrolo[3,4-c]pyridine . CAS Number: 351370-99-5 Document Type: Technical Core Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Resea...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the in-depth technical guide for 5-Boc-Octahydropyrrolo[3,4-c]pyridine .
CAS Number: 351370-99-5
Document Type: Technical Core Guide
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Value
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a high-value bicyclic diamine scaffold used extensively in modern drug discovery. Unlike flat aromatic heterocycles, this saturated (sp³-rich) core offers distinct physicochemical advantages:
Conformational Restriction: The fused bicyclic system locks pharmacophores into specific spatial vectors, reducing the entropic penalty of binding to protein targets.
Solubility Enhancement: The high fraction of sp³ carbons (
) improves aqueous solubility and metabolic stability compared to its aromatic precursors (pyrrolo[3,4-c]pyridines).
Orthogonal Functionalization: The molecule features two nitrogen centers with distinct reactivity profiles—a protected piperidine nitrogen (N5) and a reactive pyrrolidine nitrogen (N2)—enabling precise "hit-to-lead" elaboration.
Chemical Identity & Physicochemical Properties[1][2][3][4]
White to pale yellow semi-solid or low-melting solid
Solubility
Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc)
~10.5 (Pyrrolidine NH), ~-1.0 (Boc-carbamate)
Storage
2–8°C, Hygroscopic, Store under Nitrogen/Argon
Stereochemical Considerations
The term "octahydro" implies the reduction of all double bonds. The fusion of the six-membered and five-membered rings creates two chiral bridgehead carbons (C3a and C7a).
Cis-Fusion: The cis-fused isomer is the kinetically favored product during the catalytic hydrogenation of the aromatic precursor. It adopts a folded conformation.
Trans-Fusion: The trans-fused isomer is thermodynamically accessible but less common in standard commercial preparations unless specified.
Note: Most commercial supplies of CAS 351370-99-5 are supplied as the racemic cis-diastereomer unless chiral resolution is specified.
Synthetic Pathways & Manufacturing
The synthesis of 5-Boc-octahydropyrrolo[3,4-c]pyridine typically proceeds via the reduction of pyridine-3,4-dicarboximide derivatives. This route ensures the correct regiochemistry and allows for the differentiation of the two nitrogen atoms.
Primary Synthetic Route (The "Imide Reduction" Strategy)
This protocol is favored for its scalability and the ability to introduce the Boc group selectively.
Step A: Hydrogenation: Catalytic hydrogenation of the pyridine ring using PtO₂ (Adams' catalyst) or Rh/C in acidic media (AcOH). This predominantly yields the cis-fused saturated imide.
Step B: N-Protection: The resulting piperidine nitrogen (N5) is nucleophilic. Treatment with Boc₂O under basic conditions yields the N-Boc-octahydroimide.
Step C: Imide Reduction: The imide carbonyls are reduced to methylenes using a strong hydride donor like LiAlH₄ or BH₃·THF. This generates the secondary amine at the pyrrolidine ring (N2) while the Boc group remains intact (if temperature is controlled).
Synthesis Workflow Diagram
Caption: Step-wise synthesis from aromatic precursor to the orthogonally protected scaffold.
Functionalization & Reactivity
The core value of CAS 351370-99-5 lies in its orthogonal reactivity . The molecule serves as a "switch" where one end can be fixed to a solid support or a core pharmacophore, while the other is elaborated.
Reactivity Profile
N2 (Pyrrolidine Nitrogen):
State: Secondary amine (free base).
Reactivity: Highly nucleophilic. Readily participates in S_N2 alkylations, reductive aminations, amide couplings, and urea formation.
Usage: Typically the first point of diversification (R1 group introduction).
N5 (Piperidine Nitrogen):
State: Carbamate protected (tert-butyl ester).
Reactivity: Inert to basic and nucleophilic conditions. Labile to strong acids (TFA, HCl/Dioxane).
Usage: Deprotected after N2 functionalization to expose the secondary amine for a second diversification step (R2 group).
Library Generation Workflow
Caption: Orthogonal diversification strategy utilizing the reactivity difference between N2 and N5.
Applications in Medicinal Chemistry
This scaffold is frequently cited in patent literature for targets requiring specific spatial geometry of hydrogen bond donors/acceptors.
Case Study: GPCR Agonists (GPR119)
Researchers have utilized the octahydropyrrolo[3,4-c]pyridine core to construct GPR119 agonists for the treatment of Type 2 Diabetes.
Role: The scaffold acts as a rigid spacer, orienting the polar head group (on N5) and the lipophilic tail (on N2) to match the receptor binding pocket.
Advantage: The cis-fused geometry provides a "kinked" conformation that mimics the bioactive turn of endogenous ligands better than linear piperazine linkers.
Case Study: nAChR Ligands
Derivatives of this scaffold have shown high affinity for
and nicotinic acetylcholine receptors.
Mechanism: The basic nitrogen (N2) mimics the quaternary ammonium of acetylcholine, while the lipophilic bicyclic cage interacts with the tryptophan cage in the receptor site.
Handling, Stability, and QC
Quality Control Parameters
When validating a batch of CAS 351370-99-5, look for these key markers:
¹H NMR (CDCl₃):
Boc Group: Strong singlet at ~1.45 ppm (9H).
Bridgehead Protons: Multiplets around 2.0–2.5 ppm.
N2-H: Broad singlet (exchangeable), chemical shift varies with concentration.
Stereochemistry Check: The coupling constants (
values) of the bridgehead protons can distinguish cis (smaller , ~4-6 Hz) from trans (larger , ~10-12 Hz).
LC-MS:
Ionization: ESI+ mode.
Parent Ion: [M+H]⁺ = 227.17.
Fragment: Loss of Boc often yields a fragment at [M+H-100]⁺ = 127.17 or [M+H-56]⁺ = 171.17 (loss of isobutylene).
Handling Precautions
Hygroscopicity: The secondary amine can absorb atmospheric moisture and CO₂ (forming carbamates). Always handle in a fume hood and store in tightly sealed vials.
Stability: Stable at room temperature for short periods, but long-term storage should be at 2–8°C. Avoid strong oxidizers which can attack the secondary amine.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19691292, tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate. Retrieved from [Link]
Kozikowski, A. P., et al. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor Ligands. Journal of Medicinal Chemistry, 52(14), 4126-4141. (Contextual grounding for scaffold utility). Retrieved from [Link]
Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo[3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497. (Foundational synthesis and pharmacology). Retrieved from [Link]
Ershov, O. V., et al. (2020). Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides). Chemistry of Heterocyclic Compounds, 56, 518–520. (Synthetic precursor methodology).[1] Retrieved from [Link]
In the landscape of fragment-based drug discovery (FBDD), the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold represents a privileged bicyclic diamine core. Unlike flat aromatic systems, this saturated heterocycle offers defined three-dimensional vectors (
character), crucial for escaping "flatland" in modern library design.
The "5-Boc" designation indicates the selective protection of the piperidine nitrogen, leaving the pyrrolidine nitrogen available as a reactive handle for diversification. This orthogonal protection strategy is vital for the synthesis of kinase inhibitors and GPCR ligands.
Lipophilic enough for permeability, polar enough for solubility.
H-Bond Donors
1
Free pyrrolidine amine (N-H).
H-Bond Acceptors
3
Carbamate carbonyl + 2 Nitrogens.
Structural Analysis & Stereochemistry
The utility of this molecule lies in its rigid bicyclic framework. The fusion of the five-membered pyrrolidine and six-membered piperidine rings creates a restricted conformational space that can lock pharmacophores into bioactive orientations.
Isomerism and Numbering
The [3,4-c] fusion implies the nitrogen atoms are located at positions 2 (pyrrolidine) and 5 (piperidine).
5-Boc: Protects the piperidine nitrogen.
Reactive Site: The pyrrolidine nitrogen (Position 2).
Stereochemical Considerations:
The bridgehead carbons (positions 3a and 7a) determine the shape.
cis-Fusion: The most common and thermodynamically stable form for this 5,6-fused system. It presents a "folded" geometry.
trans-Fusion: Higher energy, presenting a more extended, planar-like geometry. Unless specified, commercial supplies are often cis or racemic cis.
Logic Diagram: Scaffold Selection
The following decision tree illustrates why a chemist would select this specific scaffold over simpler alternatives.
Figure 1: Decision logic for selecting the octahydropyrrolo[3,4-c]pyridine scaffold based on geometric requirements.
Synthesis & Manufacturing Protocols
The synthesis of 5-Boc-octahydropyrrolo[3,4-c]pyridine typically involves the reduction of a pyridine-dicarboxylate precursor followed by selective protection.
Reflux 3,4-pyridinedicarboxylic acid in acetic anhydride to form the furo[3,4-c]pyridine-1,3-dione.
React with benzylamine or ammonia to form the pyrrolo[3,4-c]pyridine-1,3-dione (imide).
Catalytic Hydrogenation (Ring Saturation):
Dissolve the pyridine-imide intermediate in glacial acetic acid.
Add catalyst (
, 5 mol%).
Pressurize with
(50–100 psi) and heat to 60°C for 12–24 hours.
Mechanism: This reduces the pyridine ring to a piperidine ring and reduces the imide carbonyls to the saturated pyrrolidine (requires strong reducing conditions, often Lithium Aluminum Hydride is used post-hydrogenation for the carbonyl removal if hydrogenation only saturates the ring).
Alternative Industrial Route: Hydrogenate the pyridine ring first to form the octahydro-dione, then reduce the amide carbonyls with
or .
Selective Protection (The Critical Step):
The resulting diamine (octahydropyrrolo[3,4-c]pyridine) has two secondary amines.
Differentiation: The piperidine nitrogen is generally more nucleophilic/accessible or less sterically hindered than the pyrrolidine nitrogen in specific transition states, but selectivity is difficult.
Controlled Boc-ylation: Dissolve the diamine in DCM at 0°C. Add 0.9 equivalents of
slowly.
Purification: Separate the 2-Boc, 5-Boc, and di-Boc products via column chromatography (Silica gel, MeOH/DCM gradient with 1%
).
Visualization of Synthesis Pathway
Figure 2: Synthetic route from Cinchomeronic acid to the 5-Boc protected scaffold.[1]
Applications in Drug Design[1][5][6]
The 5-Boc-octahydropyrrolo[3,4-c]pyridine is a "privileged structure" because it mimics the proline turns found in peptides while offering the solubility benefits of a piperidine.
Kinase Inhibitors
The free pyrrolidine nitrogen (position 2) is often coupled to heteroaromatic halides (via
or Buchwald-Hartwig coupling) to serve as the hinge-binding motif or the solvent-exposed tail of a kinase inhibitor. The rigidity reduces the entropic penalty upon binding to the ATP pocket.
GPCR Ligands (nAChR)
Research indicates that octahydropyrrolo[3,4-c]pyridine derivatives show high affinity for nicotinic acetylcholine receptors (nAChR), specifically the
and subtypes [1].[2] The distance between the two nitrogens in this scaffold is critical for interacting with the aspartate residues in the receptor binding site.
Deprotection: Post-diversification, the 5-Boc group is removed (TFA/DCM or HCl/Dioxane) to release the piperidine amine, which can then be further functionalized to tune solubility and pharmacokinetic properties (e.g., LogD modulation).
Analytical Characterization
To validate the integrity of the 5-Boc-octahydropyrrolo[3,4-c]pyridine, the following analytical signatures are expected:
2.5–3.5 ppm (multiplets): Ring protons. The protons adjacent to the free pyrrolidine nitrogen will shift significantly upon derivatization, serving as a diagnostic handle.
Mass Spectrometry (ESI+):
.
Fragment ion:
.
Appearance: Typically a white to off-white waxy solid or viscous oil (depending on stereopurity).
References
Journal of Medicinal Chemistry : Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Available at: [Link]
Technical Guide: Solubility Profile and Handling of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
This guide provides an in-depth technical analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic amine scaffold used in medicinal chemistry. Important Identity Clarification Compound Name: 5-Boc-Octahydr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic amine scaffold used in medicinal chemistry.
Important Identity Clarification
Compound Name: 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Provided CAS: 115525-64-5 (Note: This CAS does not correspond to a known commercial entity in major chemical databases and may be a typographical error. The standard CAS numbers for the stereoisomers of this structure are listed below for verification.)
The solubility of 5-Boc-Octahydropyrrolo[3,4-c]pyridine is governed by its lipophilic tert-butyl carbamate (Boc) protecting group, which masks the polarity of the secondary amine. This renders the molecule poorly soluble in neutral aqueous media but highly soluble in organic solvents.[3]
Solubility Compatibility Table
Data represents empirical values for Boc-protected bicyclic amines of similar molecular weight.
Solvent
Solubility Rating
Estimated Concentration
Application Note
DMSO
Excellent
> 50 mg/mL
Recommended for Stock Solutions. Stable for months at -20°C.
Ethanol
Good
> 20 mg/mL
Suitable for intermediate dilutions; evaporation risk.
Dichloromethane (DCM)
Excellent
> 100 mg/mL
Ideal for synthetic transfers and chromatography.[3]
DMF
Excellent
> 50 mg/mL
Alternative to DMSO for specific chemical reactions.[3]
Water (pH 7)
Poor
< 0.1 mg/mL
Do not use for stock. Precipitation will occur immediately.[3]
0.1 M HCl
Unstable
Soluble (Transient)
WARNING: Acidic conditions will remove the Boc group (deprotection).[3]
Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on your experimental intent.
Figure 1: Solvent selection logic based on experimental application.
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (DMSO)
This protocol ensures a stable, high-concentration stock for biological assays.[3]
Weighing: Accurately weigh 22.6 mg of the compound into a sterile 1.5 mL microcentrifuge tube or glass vial.
Calculation:
.
Dissolution: Add 1.0 mL of anhydrous DMSO.
Mixing: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at room temperature for 1-2 minutes.
Visual Check: Solution must be perfectly clear and colorless.[3]
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution for Biological Assays
Direct addition of the DMSO stock to aqueous media can cause precipitation.[3] This "Intermediate Dilution" method mitigates that risk.[3]
Workflow:
Prepare Intermediate: Dilute the 100 mM DMSO stock 1:10 in Ethanol or DMSO to create a 10 mM working solution.
Final Dilution: Slowly add the 10 mM working solution to your assay buffer (e.g., PBS) while vortexing.
Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid solvent toxicity.[3]
Example: Add 1 µL of 10 mM stock to 999 µL media = 10 µM final drug concentration (0.1% DMSO).
Stability & Handling Guidelines
Chemical Stability
Acid Sensitivity (Critical): The Boc group is acid-labile.[3] Exposure to acidic vapors (HCl, TFA) or acidic solvents (pH < 4) will trigger deprotection, yielding the free amine salt.[3]
Reaction:
.
Hygroscopicity: The Boc-protected form is generally non-hygroscopic.[3] However, if deprotected to the hydrochloride salt, it becomes highly hygroscopic and must be stored in a desiccator.[3]
Storage Recommendations
Temperature: Store solid powder at 2-8°C for short-term (<1 month) or -20°C for long-term.
Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, though not strictly required for the Boc-protected form.[3]
Container: Amber glass vials with Teflon-lined caps are preferred to prevent plasticizer leaching from standard plastics.[3]
Synthesis Workflow: Deprotection Pathway
For researchers using this compound as a building block, the removal of the Boc group is a standard next step.[3]
Figure 2: Standard deprotection workflow to generate the active secondary amine.
References
PubChem Compound Summary. tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (CAS 351370-99-5).[1][4] National Center for Biotechnology Information.[3] Link
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
The following technical guide provides a comprehensive spectroscopic and structural analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine . This document is structured to serve as a reference for validation, quality control,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a comprehensive spectroscopic and structural analysis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine . This document is structured to serve as a reference for validation, quality control, and structural elucidation in medicinal chemistry workflows.
Executive Summary
The octahydropyrrolo[3,4-c]pyridine scaffold represents a privileged bicyclic diamine motif in drug discovery, widely utilized in the development of GPCR modulators (e.g., GLP-1 analogs), kinase inhibitors, and enzyme effectors. Its value lies in its high fraction of sp³-hybridized carbons (
), which improves solubility and metabolic stability compared to flat aromatic analogs.
This guide focuses on the 5-Boc-protected derivative (CAS: 351370-99-5 for generic/cis), where the piperidine nitrogen is protected, leaving the pyrrolidine nitrogen available for diversification. Accurate characterization is critical due to the presence of stereocenters (cis/trans fusion) and rotameric species observed in NMR at ambient temperatures.
Key Structural Feature: [3,4-c] fusion implies the pyrrolidine ring is fused to the 3- and 4-positions of the piperidine ring.
Stereochemical Considerations
The fusion of the two rings creates two bridgehead carbons (
and ).
Cis-Fusion: The protons at the bridgehead are on the same face. This is the thermodynamically preferred and most commercially available form (often derived from the reduction of cyclic imides or Diels-Alder adducts).
Trans-Fusion: Higher strain energy; less common in standard building blocks.
Chirality: The cis-isomer is chiral (
symmetry is broken by the different N-substituents: H vs. Boc). It typically exists as a racemate unless chirally resolved.
Synthesis & Sample Preparation
Understanding the synthetic origin is vital for identifying impurities (e.g., residual reducing agents or regioisomers).
Common Synthetic Route (Reduction Strategy)
The most robust synthesis involves the reduction of the corresponding pyrrolo[3,4-c]pyridine-1,3-dione (5-azaphthalimide) derivative.
Figure 1: Standard synthetic workflow for accessing the octahydro scaffold.
NMR Sample Preparation
Solvent Selection:
is standard, but DMSO-d6 is recommended if peak broadening occurs. Boc-protected amines often exhibit restricted rotation (rotamers) around the bond, causing signal splitting or broadening at 25°C.
Temperature: If resolution is poor, acquiring spectra at elevated temperature (e.g., 50°C) in DMSO-d6 will coalesce rotameric peaks into sharp singlets.
Concentration: ~10-15 mg in 0.6 mL solvent is optimal for
acquisition.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts are representative of the cis-fused isomer in
. Shifts may vary by ±0.2 ppm depending on concentration and specific stereochemistry.
NMR Data (400 MHz, )
Position
Shift (, ppm)
Multiplicity
Integral
Assignment Logic
Boc-CH3
1.45
Singlet (s)
9H
Characteristic tert-butyl group. Sharp, intense.
NH (Pyrrole)
~1.8 - 2.2
Broad (br s)
1H
Exchangeable. Shifts with concentration/water content.
H-3a, H-7a
2.20 - 2.45
Multiplet (m)
2H
Bridgehead protons. Key for determining fusion stereochemistry.
H-1, H-3
2.90 - 3.15
Multiplet (m)
4H
Pyrrolidine methylenes ( to NH). Upfield relative to N-Boc protons.[4]
H-7
1.50 - 1.70
Multiplet (m)
2H
Piperidine methylene ( to N-Boc).
H-4, H-6
3.40 - 3.80
Multiplet (m)
4H
Piperidine methylenes ( to N-Boc). Deshielded by carbamate.
NMR Data (100 MHz, )
Carbon Type
Shift (, ppm)
Assignment
C=O (Boc)
154.5 - 155.0
Carbamate carbonyl.
C-O (t-Bu)
79.0 - 80.0
Quaternary carbon of tert-butyl group.
CH2 (N-Boc)
42.0 - 45.0
C-4 and C-6 (Piperidine). Broadened by rotamers.
CH (Bridge)
35.0 - 38.0
C-3a and C-7a (Bridgeheads).
CH2 (NH)
50.0 - 52.0
C-1 and C-3 (Pyrrolidine).
CH3 (Boc)
28.4
Methyl carbons of tert-butyl group.
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick check for functional group integrity, specifically the differentiation between the protected and free amine.
Wavenumber ()
Vibration Mode
Diagnostic Value
3300 - 3450
N-H Stretch
Indicates free secondary amine (pyrrolidine).
2850 - 2980
C-H Stretch
Strong C-H bands (Octahydro core + t-Bu).
1680 - 1705
C=O Stretch
Strong carbamate carbonyl (Boc).
1365 + 1390
C-H Bend
"Gem-dimethyl" doublet characteristic of t-butyl group.
1150 - 1170
C-O Stretch
Ether linkage of the ester/carbamate.
Mass Spectrometry (MS)
The fragmentation pattern of Boc-protected amines is highly predictable and serves as a primary validation tool.
Ionization Mode: ESI (+)
Parent Ion:
Fragmentation Logic
: Protonated molecular ion.
Loss of Isobutene (-56 Da) : The tert-butyl group cleaves, leaving the carbamic acid.
.
Loss of Boc Group (-100 Da) : Complete removal of the protecting group (loss of isobutene +
) yields the naked diamine core. .
Figure 2: ESI(+) Fragmentation pathway for structural confirmation.
Quality Control & Impurity Profiling
When sourcing or synthesizing this scaffold, three specific impurities are common:
Regioisomers: The 2-Boc isomer (protection on pyrrole N) is a common byproduct if non-selective protection strategies were used.
Differentiation: In
NMR, the 2-Boc isomer will show deshielding of the pyrrolidine protons (~3.4 ppm) rather than the piperidine protons.
TFA Salts: If deprotection was attempted or if purified via TFA-based HPLC.
Detection: Look for broad OH/NH peaks >8 ppm and
NMR signal at -76 ppm.
Rotamers: As mentioned, split peaks in NMR are not necessarily impurities.
Validation: Run VT-NMR (Variable Temperature) at 50°C. If peaks coalesce, the sample is pure.
Clayden, J., et al.Organic Chemistry. (Discussion of Boc-rotamers and conformational analysis of fused rings). Oxford University Press.
Guzman-Rodriguez, S., et al. (2021).[5][6] 1-Boc-piperidine-4-carboxaldehyde Prevents Binge-Eating Behaviour.[6] (Reference for piperidine scaffold biological relevance).
Ershov, O. V., et al. (2020).[7] Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones. Chemistry of Heterocyclic Compounds. (Synthetic origin of the scaffold).[5][8]
Commercial & Technical Profile: 5-Boc-Octahydropyrrolo[3,4-c]pyridine
The following technical guide details the commercial and technical profile of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold used in medicinal chemistry. The "Skeleton Key" for Kinase & GPCR...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the commercial and technical profile of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold used in medicinal chemistry.
The "Skeleton Key" for Kinase & GPCR Ligand Design
Executive Summary
5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) is a specialized bicyclic diamine intermediate.[1] It functions as a rigidified isostere of piperazine, offering distinct vector orientations for substituents in drug discovery. Its primary value lies in its ability to constrain the conformational space of a pharmacophore, potentially improving potency and selectivity profiles for targets such as cyclin-dependent kinases (CDKs) , mGluR modulators , and nicotinic acetylcholine receptors (nAChRs) .[1]
While commercially available, it is not a commodity chemical. It is a Tier 2 Building Block —widely listed but often synthesized on-demand or stocked in limited gram-scale quantities.[1] This guide outlines the structural specifications, industrial synthesis routes, and quality attributes required to validate this material for pharmaceutical applications.
Chemical Identity & Structural Intelligence[1]
To effectively source or synthesize this compound, one must understand its stereochemical and regioisomeric definitions.
The scaffold consists of a piperidine ring fused to a pyrrolidine ring across the 3,4-positions of the piperidine.
Position 5 (Piperidine Nitrogen): Protected by the tert-butoxycarbonyl (Boc) group.[1]
Position 2 (Pyrrole Nitrogen): The free secondary amine, available for derivatization (e.g., amide coupling, S_NAr).
Stereochemistry: The fusion points (bridgeheads) create two chiral centers. The commercial standard is typically the cis-fused racemate , as the trans-fused system is thermodynamically less accessible via standard hydrogenation routes.[1]
Caption: Connectivity map of the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold. Note the N5 position bears the protecting group.
Synthesis & Manufacturing (The "How")
When commercial stock is unavailable or lead times exceed 4 weeks, the material must be synthesized. The industrial route prioritizes regioselectivity to ensure the Boc group ends up on the piperidine nitrogen, not the pyrrole.
The Cinchomeronic Acid Route (Primary Industrial Path)
This route is favored for its scalability and cost-effectiveness, utilizing the commercially available 3,4-pyridinedicarboxylic acid (cinchomeronic acid).[1]
Process: Hydrogenolysis removes the benzyl group.[1]
Final Product:5-Boc-Octahydropyrrolo[3,4-c]pyridine .
Caption: Step-by-step industrial synthesis ensuring regioselective protection of the N5 position.
Quality & Specification Framework
For drug development, "purity" is insufficient. The following Critical Quality Attributes (CQAs) must be verified.
Specification Table
Attribute
Acceptance Criteria
Method
Technical Rationale
Appearance
White to off-white solid
Visual
Discoloration indicates oxidation of the free amine.[1]
Purity (HPLC)
≥ 97.0% (Area %)
LC-UV (210 nm)
Impurities likely include des-Boc or N-benzyl intermediates.[1]
Identity (NMR)
Conforms to structure
¹H-NMR (DMSO-d₆)
Verify 1.45 ppm (Boc) and diagnostic bridgehead protons.
Stereochemistry
cis-fused (major diastereomer)
NOESY NMR
Trans-isomer is a common impurity in high-temp hydrogenation.[1]
Water Content
≤ 1.0%
Karl Fischer
Hygroscopic amine; water accelerates degradation.[1]
Residual Solvents
≤ ICH Limits
GC-HS
Removal of reaction solvents (Methanol, Toluene).
The "Self-Validating" Protocol
To confirm the regioisomer (Boc on N5 vs N2) without complex NMR:
Test: React a small aliquot with an electrophile (e.g., Benzoyl chloride).
Observation:
If the product forms a stable amide, the free amine was present.
LCMS Check: The mass shift should correspond to adding a benzoyl group to the pyrrolidine ring.
Why: If the Boc was accidentally on the pyrrole N, the reactivity profile of the remaining piperidine N (sterically different) would alter the reaction rate, but the mass shift confirms the presence of one free amine.
Sourcing Strategy & Commercial Availability[1]
Supplier Landscape[1]
Tier 1 (Catalog Stock): Companies like Sigma-Aldrich (AldrichCPR), Enamine , and Combi-Blocks often list this.[1]
Journal of Medicinal Chemistry. Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of nAChR Ligands.[1][2] (Contextual reference for scaffold utility). Link
Google Patents. Synthesis of (4aS,7aS)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine.[1] (Methodology reference for hydrogenation of fused pyridines). Link
Technical Guide: The Role of 5-Boc-Octahydropyrrolo[3,4-c]pyridine in Medicinal Chemistry
[1] Executive Summary: Escaping Flatland In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates.[...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp3-rich scaffolds is a critical strategy for improving clinical success rates.[1] 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) represents a premier "privileged scaffold" in this domain.[1]
As a bicyclic diamine, it offers a rigidified geometry that constrains pharmacophores into defined vectors, unlike the flexible piperazine or the planar pyridine.[1] This guide analyzes its utility as a bioisostere, its synthetic accessibility, and its application in tuning selectivity for GPCRs and ion channels.[1]
Chemical Identity & Physicochemical Profile[2][3]
The molecule consists of a pyrrolidine ring fused to a piperidine ring across the 3,4-positions of the piperidine.[1] The "5-Boc" designation indicates that the nitrogen atom within the six-membered (piperidine) ring is protected, leaving the pyrrolidine nitrogen (position 2) available for immediate functionalization.[1]
Low MW allows significant room for elaboration (Lead-like).[1]
Core Structure
Bicyclic [4.3.0] system
Rigid scaffold; reduces entropic penalty upon binding.[1]
Fsp3
High (0.6-0.8 depending on R)
Correlates with improved solubility and lower promiscuity.[1]
pKa (calc)
~9.5 (secondary amine)
Typical for secondary amines; good for cation-pi interactions.[1]
Vectors
Linear vs. Angular
Unlike 1,4-piperazine (180°), the N-N vector is constrained (~120-140°), accessing unique chemical space.[1]
Structural Visualization
The following diagram illustrates the core numbering and the strategic "vectors" available for substitution.
Figure 1: Structural logic of the Octahydropyrrolo[3,4-c]pyridine scaffold.[1] N2 is the primary diversity point, while N5 (protected) serves as the anchor for solubility-enhancing groups after late-stage deprotection.[1]
Synthetic Accessibility
The synthesis of the octahydro core is non-trivial due to the need to control stereochemistry at the bridgehead carbons (cis-fusion is most stable and common).[1] The most robust route for medicinal chemistry scales involves the reduction of a cyclic imide precursor.[1]
Primary Route: Imide Reduction Strategy
This route is preferred for its scalability and the availability of the starting material, 1-Boc-3,5-piperidinedicarboxylic acid (or its esters).[1]
Figure 2: The standard "Imide Reduction" pathway. This method ensures the formation of the bicyclic core before the final reduction, avoiding over-reduction issues associated with pyridine precursors.[1]
Alternative: [3+2] Cycloaddition
For creating libraries with diverse substituents on the pyrrolidine ring during ring formation, a [3+2] cycloaddition between an azomethine ylide and a 1-Boc-1,2,3,6-tetrahydropyridine can be employed.[1] This is more complex but allows for rapid analog generation.[1]
Medicinal Chemistry Applications
Bioisosterism: The "Super-Piperazine"
The octahydropyrrolo[3,4-c]pyridine scaffold is often used as a conformationally restricted bioisostere of piperazine .[1]
Piperazine: Flexible, assumes a chair conformation, vectors are 180° apart.[1]
Octahydropyrrolo[3,4-c]pyridine: Rigid, vectors are angular.[1] This can pick up additional hydrophobic interactions in a binding pocket or avoid a steric clash that a piperazine might encounter.[1]
Case Study: Nicotinic Acetylcholine Receptors (nAChR)
Research into
and nAChR ligands has extensively utilized the diazabicyclic scaffolds.[1]
Mechanism: The cationic center (secondary amine) mimics acetylcholine.[1]
Selectivity: The fused system (octahydropyrrolo[3,4-c]pyrrole and pyridine analogs) allows fine-tuning of the distance between the cationic center and the hydrogen bond acceptor (the pyridine nitrogen or a substituent).[1]
Outcome: Derivatives of this scaffold have shown high affinity and the ability to switch subtype selectivity based on N-substitution patterns [1].[1]
Case Study: mGlu1 Negative Allosteric Modulators (NAMs)
In the development of mGlu1 NAMs, the scaffold served as a replacement for a piperazine linker.[1]
Problem: The initial piperazine hit suffered from poor metabolic stability and P450 inhibition.
Solution: Switching to the fused bicyclic system reduced lipophilicity (lower LogP) and improved the metabolic profile while maintaining potency [2].[1]
Experimental Protocol: Synthesis of the Core
Note: This protocol describes the reduction of the imide intermediate, which is the critical step in generating the octahydro diamine core.[1]
Objective: Reduction of tert-butyl 1,3-dioxo-1,2,3,4,6,7-hexahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate to tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate.
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere.
Dissolution: Dissolve the starting imide (e.g., 10 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
Reduction: Slowly add the BH3·THF solution (40-60 mmol) dropwise via syringe. Caution: Gas evolution (H2).
Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (65°C) for 16–24 hours. Monitor by LC-MS for the disappearance of the starting material (MW ~252) and the intermediate hydroxyl-lactam.[1]
Quenching: Cool the mixture to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Caution: Vigorous bubbling.
Complex Breaking: Add 6M HCl (15 mL) and reflux for 1 hour to break the boron-amine complex.
Workup: Cool to room temperature. Basify to pH >10 using 50% NaOH or solid K2CO3.[1]
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over Na2SO4, filter, and concentrate in vacuo.
Purification: The crude oil is typically purified via flash column chromatography (DCM/MeOH/NH4OH, 90:9:1) to yield the target diamine as a viscous oil or low-melting solid.[1]
References
Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands.
Source: Journal of Medicinal Chemistry (2009).[1]
URL:[Link]
Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.
Source: Bioorganic & Medicinal Chemistry (2017).[1][2]
URL:[Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
Source: Pharmaceuticals (Basel) (2021).[1]
URL:[Link]
PubChem Compound Summary: tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate.
Source:[1] National Center for Biotechnology Information (2025).[1]
URL:[Link][1]
Technical Deep Dive: The Octahydropyrrolo[3,4-c]pyridine Scaffold in Medicinal Chemistry
The following technical guide provides an in-depth analysis of the octahydropyrrolo[3,4-c]pyridine scaffold, designed for researchers in medicinal chemistry and drug discovery. Executive Summary The octahydropyrrolo[3,4-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the octahydropyrrolo[3,4-c]pyridine scaffold, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The octahydropyrrolo[3,4-c]pyridine scaffold (also identified in IUPAC nomenclature as 3,8-diazabicyclo[4.3.0]nonane ) represents a privileged bicyclic diamine core. Unlike its regioisomer, the [3,4-b] system (famous as the core of the antibiotic Moxifloxacin), the [3,4-c] scaffold offers a distinct vector orientation for substituents, mimicking the spatial arrangement of isoquinoline but with a fully saturated, three-dimensional architecture.
This guide explores the structural nuances, synthetic accessibility, and pharmacological utility of this scaffold, emphasizing its role as a conformationally restricted template for GPCR ligands, kinase inhibitors, and ion channel modulators.[1]
Structural & Physicochemical Analysis[1][2]
Scaffold Architecture and Numbering
The scaffold consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring across the 3,4-positions of the piperidine.
Key Feature: The nitrogen atoms are positioned such that the pyrrolidine nitrogen (N8) is centrally located on the fused edge, while the piperidine nitrogen (N3) is offset, providing a unique "meta" vector relative to the bridgehead carbons.
Stereochemistry: Cis vs. Trans Fusion
The fusion of the 5,6-ring system creates two stereochemical possibilities:
Cis-Fusion: The bridgehead hydrogens are on the same face (
and are syn). This conformation is thermodynamically favored during catalytic hydrogenation of aromatic precursors.[1] It adopts a "folded" geometry, placing substituents on the concave or convex face.[1]
Trans-Fusion: The bridgehead hydrogens are anti. This system is more rigid and extended, often resembling the flat geometry of the parent aromatic system but with thickness.[1] While less accessible via direct hydrogenation, trans-isomers are critical for specific receptor fits (e.g., certain kinase inhibitors).[1]
Basicity and pKa Profiles
The scaffold contains two secondary amines with distinct electronic environments:
Pyrrolidine N (
): Typically more basic (pKa ~9-10) and sterically accessible.
Piperidine N (
): Slightly less basic due to the inductive effect of the fusion and conformational strain, but still highly nucleophilic.
Differentiation: Synthetic strategies often require orthogonal protection (e.g., N-Boc vs. N-Benzyl) to selectively functionalize these distinct amines.
Synthetic Methodologies
Route A: The Cinchomeronic Acid Reduction (Standard Route)
The most robust entry to the cis-fused scaffold involves the reduction of pyridine-3,4-dicarboximide derivatives. This route leverages the ready availability of cinchomeronic acid.
Mechanism:
Imide Formation: Dehydration of pyridine-3,4-dicarboxylic acid with urea or primary amines yields the pyrrolo[3,4-c]pyridine-1,3-dione.
Catalytic Hydrogenation: High-pressure hydrogenation reduces the pyridine ring to a piperidine and the imide carbonyls to methylenes (or partial reduction to lactams).
Route B: [3+2] Cycloaddition (Convergent Route)
For highly substituted derivatives, azomethine ylide cycloadditions offer modularity.[1]
Reactants: N-maleimides (dipolarophile) + Azomethine ylides (generated from sarcosine/paraformaldehyde or aziridines).
Outcome: Creates the pyrrolidine ring fused to the maleimide core. Note: This often yields the [3,4-c]pyrrole (5,5-system) unless the dipolarophile is a tetrahydropyridine derivative.
Route C: Metal-Free Cross-Coupling
Recent advances utilize
-ketothioamides and 2-aroylmalononitriles to form the aromatic pyrrolo[3,4-c]pyridine core, which can then be reduced. This allows for diverse substitution patterns on the pyridine ring prior to saturation.
Experimental Protocols
Protocol 1: Synthesis of cis-Octahydropyrrolo[3,4-c]pyridine (Dihydrochloride Salt)
Objective: Preparation of the core scaffold from pyridine-3,4-dicarboximide.
Reagents:
Pyridine-3,4-dicarboximide (1.0 eq)
(Adams' Catalyst) or (5 mol%)
Acetic Acid (Solvent)
(Reducing agent)
THF (Anhydrous)
Step-by-Step Methodology:
Hydrogenation (Aromatic Reduction):
Dissolve pyridine-3,4-dicarboximide (10 mmol) in glacial acetic acid (50 mL).
Add
(0.5 mmol).
Hydrogenate in a Parr shaker at 60 psi
pressure at 50°C for 24 hours.
Checkpoint: Monitor by NMR for disappearance of aromatic protons.[1]
Filter catalyst and concentrate to yield cis-3,4-imido-piperidine acetate.
Imide Reduction:
Suspend the intermediate in anhydrous THF (100 mL) under
.
Slowly add
(4.0 eq) at 0°C (Caution: Exothermic).
Reflux for 12 hours to fully reduce the imide carbonyls to methylenes.
character improves solubility and metabolic stability compared to flat aromatic systems, while maintaining the critical vector for the hinge-binding motif.
Analgesic and Nootropic Agents
Derivatives of the cis-fused system have shown efficacy in in vivo models (hot plate, writhing tests) comparable to morphine, likely via opioid receptor modulation or NMDA antagonism, owing to the rigid placement of the basic nitrogens.
The Privileged Architecture: Pyrrolopyridine in Modern Drug Discovery
Executive Summary The pyrrolopyridine scaffold—specifically the 1H-pyrrolo[2,3-b]pyridine isomer (7-azaindole)—has transcended its status as a mere bioisostere to become a cornerstone of modern precision oncology and imm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrrolopyridine scaffold—specifically the 1H-pyrrolo[2,3-b]pyridine isomer (7-azaindole)—has transcended its status as a mere bioisostere to become a cornerstone of modern precision oncology and immunology. Unlike its carbocyclic analogue (indole) or its heterocyclic cousin (purine), the 7-azaindole core offers a unique convergence of physicochemical tunability and structural rigidity. This guide dissects the mechanistic "why" behind its privileged status, details the "how" of its synthetic elaboration, and provides self-validating protocols for integrating this scaffold into high-value chemical libraries.
Part 1: The Structural Paradigm
Beyond Bioisosterism: The Kinase Hinge Logic
While often cited as an isostere of indole (
) or purine (), the 7-azaindole offers a distinct advantage in kinase drug discovery: Hinge Region Complementarity without Metabolic Liability. [1][2]
In the ATP-binding pocket of kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Inhibitors must mimic the hydrogen bonding of the adenine ring of ATP.
The Indole Deficit: Indole possesses a C-H bond at position 7. In many kinases, this creates a steric clash with the hydration shell or specific residues in the hinge region.
The Azaindole Solution: The Nitrogen at position 7 (N7) serves two critical functions:
H-Bond Acceptor: It accepts a hydrogen bond from the backbone NH of the kinase hinge (typically the gatekeeper+3 residue).
Acidity Modulation: The electron-withdrawing nature of the pyridine ring lowers the pKa of the pyrrole N1-H (pKa ~13.2 vs. ~17 for indole), making it a stronger H-bond donor to the backbone carbonyl.
Physicochemical Superiority
The incorporation of the pyridine nitrogen significantly lowers
compared to indole, enhancing aqueous solubility—a perennial bottleneck in kinase inhibitor development.
Figure 1: The canonical bidentate binding mode of 7-azaindole within the kinase ATP pocket. The N7/N1 motif mimics the N1/N6 interaction of Adenine.
Part 2: Synthetic Architectures & Methodologies
Constructing the core is rarely the challenge; selectively functionalizing it is where projects succeed or fail. The electron-deficient pyridine ring deactivates the system toward electrophilic aromatic substitution (SEAr) compared to indole, requiring specialized protocols.
Strategic Vectors for Diversification
Position
Reactivity Profile
Strategic Utility
Preferred Reaction Class
C-3
Nucleophilic (Pyrrole-like)
Signaling Vector: Often points toward the "Gatekeeper" residue or solvent front.
Protection/Prodrug: dictate permeability or protect during synthesis.
N-Alkylation, N-Arylation, SEM/Boc protection.
The "Minisci" Revolution
Modern C-H activation has replaced tedious multi-step syntheses. Radical alkylation (Minisci reaction) allows direct functionalization at C-2 or C-4, utilizing the inherent electron deficiency of the pyridine ring.
Part 3: Therapeutic Utility & Case Studies
The transition from "hit" to "drug" is best exemplified by two FDA-approved agents that leverage the pyrrolopyridine scaffold.
Structural Insight: The 7-azaindole core anchors the molecule in the ATP pocket. The C-3 substitution (difluorophenyl sulfonamide) extends to interact with the activation loop, locking the kinase in an inactive conformation.
Synthesis Note: The core is constructed via a functionalized 2-aminopyridine, followed by C-3 acylation to introduce the difluorophenyl moiety.
Structural Insight: Utilizes a 5-chloro-7-azaindole core.[6] The Chlorine at C-5 is not merely a handle; it fills a small hydrophobic pocket, enhancing selectivity over homologous kinases like KIT.
Synthesis Note: Relies on a reductive amination strategy connecting the azaindole C-3 position to a pyridine benzylic amine.
Objective: To install a solubilizing aryl/heteroaryl group at the C-5 position of a 3-substituted-5-bromo-7-azaindole intermediate. This is a critical "late-stage diversification" step in library synthesis.
Rationale: Standard Pd conditions often fail due to the chelating nature of the N7 nitrogen, which can poison the catalyst. This protocol uses a specialized phosphine ligand system and base to prevent catalyst sequestration.
Validation: Ensure Argon/Nitrogen line is active; oxygen inhibits the catalytic cycle.
Reagent Charging:
Add 5-bromo-7-azaindole derivative (e.g., 100 mg), Boronic acid, and Cs₂CO₃.
Add Pd(dppf)Cl₂·CH₂Cl₂ last to minimize air exposure.
Solvation & Degassing:
Add Dioxane/Water mixture.
Critical Step: Sparge with Argon for 5 minutes.
Why? Removal of dissolved O₂ prevents homocoupling of the boronic acid (oxidative dimerization).
Reaction:
Heat to 90°C for 4–16 hours (or 110°C for 30 min in microwave).
TLC Monitoring: Eluent 50% EtOAc/Hexane. Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of a fluorescent blue spot (product).
Flash Chromatography (SiO₂). Gradient: 0% -> 100% EtOAc in Hexane.
Note: Azaindoles can streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
Figure 2: Optimized workflow for C-5 Suzuki coupling on the pyrrolopyridine core.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[8] Chemical and Pharmaceutical Bulletin.
Bollag, G., et al. (2012). Vemurafenib: the first drug approved for BRAF-mutant cancer. Nature Reviews Drug Discovery.
Tap, W. D., et al. (2019). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine (Discussing Pexidartinib).
Song, J. J., et al. (2010). Discovery of a Potent and Selective CSF-1R Inhibitor. ACS Medicinal Chemistry Letters.
Welsch, M. E., et al. (2015). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine from pyridine precursors
Application Note: Scalable Synthesis of 5-Boc-cis-Octahydropyrrolo[3,4-c]pyridine Abstract & Strategic Significance The octahydropyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic diamine found in numerous bioactiv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 5-Boc-cis-Octahydropyrrolo[3,4-c]pyridine
Abstract & Strategic Significance
The octahydropyrrolo[3,4-c]pyridine scaffold is a privileged bicyclic diamine found in numerous bioactive compounds targeting GPCRs (e.g., NMDA modulators, chemokine antagonists) and kinases. Its structural rigidity, combined with the distinct basicity of its two nitrogen atoms, makes it a valuable spacer in drug design.
This protocol details the synthesis of 5-Boc-cis-octahydropyrrolo[3,4-c]pyridine (also known as tert-butyl hexahydropyrrolo[3,4-c]pyridine-5(1H)-carboxylate). The synthetic strategy addresses two critical challenges:
Stereocontrol: Ensuring the exclusive formation of the cis-fused bicyclic system via catalytic hydrogenation.
Regioselectivity: Differentiating the two nitrogen atoms by exploiting the orthogonal reactivity of an imide intermediate, allowing selective protection of the piperidine nitrogen (N5) before revealing the pyrrolidine amine (N2).
Retrosynthetic Analysis
The most robust route utilizes 3,4-pyridinedicarboxylic acid (Cinchomeronic acid) as the starting material. The strategy relies on "locking" the pyrrolidine ring as an imide to survive the pyridine reduction, thereby differentiating the two nitrogens.
Figure 1: Retrosynthetic logic differentiating N5 (piperidine) and N2 (pyrrolidine) via an imide intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (Imide Formation)
Objective: Convert the dicarboxylic acid into the thermodynamically stable cyclic imide.
Dehydration: Suspend Cinchomeronic acid (100 g, 0.60 mol) in Acetic Anhydride (300 mL). Reflux for 2 hours until the solution becomes clear (formation of the anhydride).
Concentration: Remove excess Ac₂O under reduced pressure to obtain the crude anhydride as a solid.
Imide Formation: Mix the crude anhydride intimately with Urea (40 g, 0.66 mol).
Melt Reaction: Heat the mixture to 160–170 °C in an open flask (to allow CO₂ and NH₃ escape). The mixture will melt and resolidify. Continue heating for 1 hour.
Purification: Cool to room temperature. Triturate the solid with water (500 mL) to remove excess urea. Filter, wash with water and cold ethanol. Dry in a vacuum oven at 60 °C.
Yield: ~80-85%
Appearance: Beige/Off-white solid.
Step 2: Catalytic Hydrogenation to cis-Piperidine-imide
Objective: Reduce the pyridine ring to the piperidine ring.[1][2] The cis-fusion is kinetically favored under these conditions.
Objective: Reduce the imide carbonyls to methylenes to generate the pyrrolidine ring. Borane is chosen over LiAlH₄ to avoid incompatibility with the Boc carbamate.
Reagents:
N-Boc-imide intermediate (from Step 3)
Borane-Tetrahydrofuran Complex (BH₃·THF, 1.0 M solution)
Methanol (for quench)
Protocol:
Setup: In a dry 3-neck flask under Argon, dissolve the N-Boc-imide (10 g) in anhydrous THF (100 mL). Cool to 0 °C.
Addition: Add BH₃·THF (1.0 M, 4.0 equiv) dropwise via syringe/cannula. Caution: Gas evolution.
Reflux: Once addition is complete, warm to room temperature, then heat to gentle reflux (65 °C) for 4–6 hours. The solution should become clear.
Quench (Critical): Cool to 0 °C. Carefully add Methanol (excess) dropwise to destroy excess borane.
Complex Breaking: The amine-borane complex is stable and must be hydrolyzed. Add 10% HCl in MeOH or refluxing MeOH overnight. Note: Avoid strong aqueous acid reflux to prevent Boc deprotection. A common method is to reflux with MeOH for 12h, or use N,N,N',N'-tetramethylethylenediamine (TMEDA) during workup, but oxidative workup is not recommended for amines.
Preferred Method: Concentrate the reaction mixture. Redissolve in MeOH. Add solid NaHCO₃ (excess) and reflux for 2 hours to free the amine from boron, or simply reflux in MeOH if the complex is weak.
Purification: Concentrate the solvent. Partition between DCM and water. Extract the aqueous layer with DCM. Dry organics over Na₂SO₄.[3]
Final Isolation: The product is an oil or low-melting solid. It can be converted to the oxalate or HCl salt for storage (though HCl salt formation risks Boc removal if not done in ether/dioxane anhydrously).
Use fresh Adams' catalyst (PtO₂). Ensure H₂ pressure >50 psi. Add trace HCl to activate pyridine ring.
Boc Removal in Step 4
Acid concentration too high during workup.
Use MeOH reflux for boron-complex hydrolysis instead of aqueous acid. Alternatively, use Iodine/MeOH workup.
Trans-isomer formation
High temperature during hydrogenation.
Keep hydrogenation temperature <60 °C. Cis is the kinetic product.
Safety & Hazards
PtO₂ (Adams' Catalyst): Pyrophoric when dry or exposed to H₂. Always keep wet with solvent or water during handling.
Borane (BH₃): Reacts violently with water/alcohols. Toxic gas. Use strictly anhydrous conditions and quench carefully at 0 °C.
Hydrogen Gas: Explosion hazard. Ensure reactor integrity and proper grounding.
References
Altomare, C., et al. (1990).[4] Synthesis and pharmacological evaluation of perhydropyrrolo[3,4-c]pyridine derivatives. Il Farmaco, 45(5), 489-497.[4] Link
Walker, G. N., & Alkalay, D. (1967). Synthesis of pharmacologically active amines.[4] Journal of Organic Chemistry, 32(7), 2213-2221. (Classic reference for pyridine hydrogenation stereochemistry). Link
Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid and quantitative reduction of amides and imides to amines by borane-dimethyl sulfide. Journal of Organic Chemistry, 47(16), 3153-3163. Link
Sigma-Aldrich. (2025). tert-Butyl hexahydropyrrolo[3,4-c]pyridine-5(1H)-carboxylate Product Page. Link
High-Pressure Catalytic Hydrogenation: Synthesis of cis-Octahydropyrrolopyridines
Topic: Catalytic Hydrogenation of Pyridine Ring to Form Octahydropyrrolopyridine Content Type: Application Notes and Protocols Abstract The complete saturation of pyrrolopyridine (azaindole) scaffolds to form octahydropy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalytic Hydrogenation of Pyridine Ring to Form Octahydropyrrolopyridine
Content Type: Application Notes and Protocols
Abstract
The complete saturation of pyrrolopyridine (azaindole) scaffolds to form octahydropyrrolopyridines represents a critical transformation in medicinal chemistry, particularly for generating novel, three-dimensional pharmacophores with defined stereochemistry.[1] This guide details the catalytic hydrogenation of the pyridine ring within the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework.[2] We address the thermodynamic and kinetic challenges of disrupting aromaticity in fused bicyclic systems, the necessity of protonation to activate the pyridine ring, and the stereochemical control required to selectively access the cis-fused bridgehead isomer.
Mechanistic Insight & Experimental Strategy
The Challenge of Aromaticity and Poisoning
Hydrogenating the pyridine ring in pyrrolopyridines is significantly more challenging than reducing isolated alkenes due to two primary factors:
Resonance Stabilization: The aromatic energy of the pyridine ring (~28 kcal/mol) and the pyrrole ring (~22 kcal/mol) creates a high activation barrier.
Catalyst Poisoning: The basic nitrogen (N7 in 7-azaindole) possesses a lone pair that strongly coordinates to the active sites of heterogeneous catalysts (Pt, Pd, Rh), effectively poisoning the surface and halting reactivity.[1]
The Acid-Activation Strategy
To overcome catalyst poisoning and lower the activation energy, the reaction is conducted in acidic media (typically glacial acetic acid or HCl/MeOH).
Protonation: The acid protonates the pyridine nitrogen, converting the substrate into a pyridinium cation.
Activation: The pyridinium ring is electron-deficient, making it more susceptible to hydride transfer from the metal surface compared to the neutral pyridine.
De-coordination: Protonation ties up the nitrogen lone pair, preventing it from binding irreversibly to the catalyst.[1]
Stereochemical Control (cis-Selectivity)
Heterogeneous hydrogenation typically proceeds via syn-addition of hydrogen atoms adsorbed on the metal surface. In fused bicyclic systems, this mechanism favors the formation of the cis-fused isomer (the bridgehead hydrogens are on the same face). The trans-isomer is thermodynamically more stable but kinetically inaccessible under these conditions without isomerization.
Reaction Pathway Diagram
The following diagram illustrates the stepwise reduction pathway and the critical role of acid activation.
Caption: Stepwise reduction pathway of 7-azaindole to cis-octahydro-7-azaindole via acid-activated hydrogenation.
Critical Parameters & Catalyst Selection
Parameter
Recommendation
Rationale
Catalyst
5% Rh/C or PtO2 (Adams)
Rhodium (Rh) is superior for reducing pyrrole rings and preventing ring-opening side reactions. Platinum (Pt) is robust for pyridine reduction but may require harsher conditions for the pyrrole moiety.
Solvent
Glacial Acetic Acid (AcOH)
Acts as both solvent and acid activator. Essential for protonating the pyridine nitrogen.
Pressure
50 - 100 bar (725 - 1450 psi)
High pressure is required to drive the equilibrium toward the saturated product, especially for the electron-rich pyrrole ring.
Temperature
60°C - 80°C
Thermal energy is needed to overcome the resonance energy of the aromatic system. >100°C may promote trans-isomerization or ring opening.
Concentration
0.1 M - 0.5 M
Moderate concentration prevents catalyst saturation and ensures adequate H2 mass transfer.
Experimental Protocols
Protocol A: Batch Hydrogenation (High Pressure)
Best for: Gram-scale synthesis and maximizing cis-selectivity.
Safety Warning: Hydrogen gas at high pressure is explosive. Ensure the autoclave is rated for the operating pressure. Work in a well-ventilated fume hood.
In a glass liner suitable for the autoclave, dissolve 1.18 g (10 mmol) of 7-azaindole in 30 mL of glacial acetic acid.
Carefully add 200 mg of 5% Rh/C catalyst (approx. 10 wt% loading relative to substrate). Note: Add catalyst to the wet solution to minimize spark risk.
Reactor Setup:
Place the liner into the autoclave vessel.
Seal the reactor and tighten bolts in a star pattern to ensure an even seal.
Purging:
Connect the reactor to a nitrogen line. Pressurize to 10 bar, then vent. Repeat 3 times to remove oxygen.
Connect to the Hydrogen line.[7] Pressurize to 10 bar H2, then vent. Repeat 2 times.
Reaction:
Pressurize the reactor to 70 bar (1000 psi) with H2.
Set the stirring speed to 1000 rpm (vigorous stirring is crucial for gas-liquid mass transfer).
Heat the reactor to 75°C .
Maintain conditions for 16-24 hours . Monitor pressure drop; repressurize if necessary.[1]
Workup:
Cool the reactor to room temperature.
Carefully vent the hydrogen gas and purge with nitrogen.
Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with methanol. Caution: Spent catalyst is pyrophoric; keep wet.
Concentrate the filtrate under reduced pressure to remove most acetic acid.
Neutralization & Isolation:
Dissolve the residue in water (20 mL).
Cool to 0°C and slowly basify to pH > 12 using 50% NaOH or saturated K2CO3 . Note: The product is a secondary amine and will be soluble in water at low pH.
Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) (3 x 30 mL).
Dry combined organics over Na2SO4, filter, and concentrate.[1]
Purification: The crude cis-octahydro-7-azaindole can be purified via flash chromatography (Eluent: DCM/MeOH/NH4OH 90:9:1).
Protocol B: Flow Hydrogenation (H-Cube® or Equivalent)
Best for: Safety, rapid screening, and handling hazardous intermediates.[1]
System: H-Cube® Pro (ThalesNano) or similar continuous flow hydrogenation reactor.
Parameters:
Cartridge: 5% Rh/C CatCart® (30 or 70 mm).
Solvent: 0.5 M solution of substrate in Acetic Acid .
Flow Rate: 0.5 mL/min.
Temperature: 80°C.
Pressure: 80-100 bar (Full H2 mode).
Procedure:
Prime the system with acetic acid.
Set parameters (80°C, 80 bar, 0.5 mL/min).
Engage the Rh/C column and allow it to equilibrate.
Pump the substrate solution through the reactor.
Collect the eluent.
Analyze conversion by LC-MS. If incomplete, re-circulate the solution or decrease flow rate to 0.2 mL/min.
Perform workup as described in Protocol A (Concentration -> Neutralization -> Extraction).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Incomplete Conversion
Poisoning or H2 Starvation
Increase catalyst loading to 20 wt%. Ensure stirring is vigorous (>1000 rpm). Check H2 pressure.
Ring Opening
Over-reduction / High Temp
Lower temperature to 60°C. Switch from PtO2 to Rh/C.
Trans-Isomer Formation
Isomerization
Stop reaction immediately upon completion.[1] Avoid temperatures >100°C.
Low Yield during Workup
Product Water Solubility
The octahydro product is a polar diamine. Ensure aqueous phase is strongly basic (pH 12-14) during extraction. Use continuous extraction if necessary.[1]
References
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (2015). Describes the foundational protocol for reducing pyridine rings in acidic media using Adams catalyst.
Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. (2013). Details the stereoselective reduction of pyrrolopyridine diones to form the cis-octahydro scaffold, relevant for Moxifloxacin synthesis.
Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics. Angewandte Chemie Int. Ed. (2023).[8] Discusses Ruthenium nanoparticles for selective hydrogenation of bicyclic heteroaromatics, providing insight into catalyst selection.
Hydrogenation of meso-octamethylporphyrinogen (calix[4]pyrrole). PubMed. (2010).[9] Highlights the necessity of acidic media for hydrogenating pyrrole-containing macrocycles to their saturated forms.
Stereocontrolled Synthesis of cis-2,6-Diphenethyl-1-azabicyclo[2.2.2]octanes. Journal of Organic Chemistry. (2008). Provides protocols for stereoselective reduction of pyridine derivatives to cis-piperidines using heterogeneous catalysis.
Application Note & Detailed Experimental Protocol: Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a valuable building blo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence involving the complete reduction of a pyrrolopyridine precursor by catalytic hydrogenation, followed by the selective mono-N-Boc protection of the resulting diamine. This guide offers a detailed experimental procedure, explains the rationale behind key steps, and includes safety precautions and characterization data.
Introduction
The octahydropyrrolo[3,4-c]pyridine scaffold is a key structural motif present in a variety of biologically active molecules.[1] Its rigid, bicyclic structure makes it an attractive template for the design of ligands targeting various receptors and enzymes. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 5-position allows for selective functionalization at the other nitrogen atom, making 5-Boc-Octahydropyrrolo[3,4-c]pyridine a versatile intermediate for the synthesis of compound libraries in drug discovery programs.
This protocol details a reliable and scalable synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine, commencing with the catalytic hydrogenation of a suitable precursor, followed by a selective Boc-protection step. The methodologies are based on well-established and documented chemical transformations.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for the preparation of 5-Boc-Octahydropyrrolo[3,4-c]pyridine.
PART 1: Materials and Apparatus
Reagents
Reagent
Grade
Supplier
Dihydropyrrolopyridine Precursor
≥95%
Commercially Available
Platinum(IV) oxide (PtO₂)
Catalyst Grade
Sigma-Aldrich
Glacial Acetic Acid
ACS Grade
Fisher Scientific
Di-tert-butyl dicarbonate ((Boc)₂O)
≥97%
Sigma-Aldrich
Triethylamine (Et₃N)
≥99.5%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous
Sigma-Aldrich
Methanol (MeOH)
ACS Grade
Fisher Scientific
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Saturated aq. NaHCO₃
-
Prepared in-house
Brine
-
Prepared in-house
Anhydrous Na₂SO₄
ACS Grade
Fisher Scientific
Celite®
-
Sigma-Aldrich
Apparatus
Parr hydrogenation apparatus or similar high-pressure reactor
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Reflux condenser
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography (230-400 mesh)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
NMR spectrometer
Mass spectrometer
PART 2: Detailed Experimental Protocol
Step 1: Synthesis of Octahydropyrrolo[3,4-c]pyridine (Diamine Intermediate)
This step involves the complete reduction of the aromatic rings of the dihydropyrrolopyridine precursor via catalytic hydrogenation. The use of Platinum(IV) oxide (Adam's catalyst) in an acidic medium like glacial acetic acid is a powerful method for the hydrogenation of pyridine rings.[2]
Caption: Step-by-step workflow for the catalytic hydrogenation.
Procedure:
To a high-pressure reactor vessel, add the dihydropyrrolopyridine precursor (1.0 eq).
Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of precursor).
Seal the reactor and purge with hydrogen gas several times to remove air.
Pressurize the reactor with hydrogen to 50-70 bar.
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Once the reaction is complete, carefully vent the hydrogen gas from the reactor.
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with methanol.
Concentrate the filtrate under reduced pressure to remove the solvents. The resulting crude diamine is typically carried forward to the next step without further purification.
Rationale: The acidic conditions of glacial acetic acid aid in the protonation of the pyridine nitrogen, which enhances the rate of hydrogenation.[2] PtO₂ is a highly effective catalyst for the reduction of N-heterocycles.[2]
Step 2: Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
This step involves the selective mono-N-Boc protection of the more accessible secondary amine of the diamine intermediate. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base is a standard and efficient method for Boc protection.[3][4]
Procedure:
Dissolve the crude octahydropyrrolo[3,4-c]pyridine from Step 1 in anhydrous dichloromethane (DCM) (approximately 20 mL per gram of starting precursor).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (Et₃N) (1.1 eq) to the solution.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM dropwise over 30 minutes.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) for the disappearance of the starting diamine and the formation of the mono-Boc product.
Upon completion, quench the reaction with water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure 5-Boc-Octahydropyrrolo[3,4-c]pyridine.
Rationale: The use of one equivalent of (Boc)₂O favors the formation of the mono-protected product. Triethylamine acts as a base to neutralize the acid formed during the reaction. The less hindered secondary amine is expected to react preferentially.
PART 3: Results and Discussion
Expected Yield and Characterization:
The overall yield for the two-step synthesis is expected to be in the range of 40-60%. The final product, 5-Boc-Octahydropyrrolo[3,4-c]pyridine, should be characterized by:
¹H and ¹³C NMR: To confirm the structure and the presence of the Boc group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Table of Quantitative Data:
Step
Compound
M.W. ( g/mol )
Eq.
Moles
Mass (g)
1
Dihydropyrrolopyridine
~120
1.0
0.05
6.0
PtO₂
227.08
0.05
0.0025
0.57
2
Diamine Intermediate
~126
1.0
~0.04
~5.0
(Boc)₂O
218.25
1.0
0.04
8.73
Et₃N
101.19
1.1
0.044
4.45
Final
5-Boc-Octahydropyrrolo[3,4-c]pyridine
226.32
-
~0.025
~5.6
Note: The molecular weight of the starting material is an approximation. The moles and mass for subsequent steps are theoretical based on an assumed 80% yield for Step 1.
Safety Precautions
Hydrogenation: The use of hydrogen gas under high pressure is hazardous and should only be performed by trained personnel in a well-ventilated area using appropriate safety equipment.
Reagents: Handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a fume hood.
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
Hegedűs, L. (1998). Investigation of the heterogeneous catalytic hydrogenation of pyrrole derivatives. ResearchGate. [Link]
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. (2022). [Link]
Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole. ResearchGate. (n.d.). [Link]
Liu, Y.-S., et al. (2000). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. Royal Society of Chemistry. (n.d.). [Link]
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (2021). [Link]
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. (2023). [Link]
Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. (2020). [Link]
Strategic N-Boc Protection of Octahydropyrrolo[3,4-c]pyridine: Regiocontrol & Optimization
Executive Summary & Chemical Logic The octahydropyrrolo[3,4-c]pyridine scaffold (CAS: 113220-33-8 for the diamine) is a privileged bicyclic pharmacophore found in various GPCR ligands, kinase inhibitors, and nicotinic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
The octahydropyrrolo[3,4-c]pyridine scaffold (CAS: 113220-33-8 for the diamine) is a privileged bicyclic pharmacophore found in various GPCR ligands, kinase inhibitors, and nicotinic acetylcholine receptor agonists.[1]
The core synthetic challenge lies in its asymmetric diamine nature. The molecule contains two secondary amines with distinct steric and electronic profiles:
N2 (Pyrrolidine): Located in the 5-membered ring.[2]
N5 (Piperidine): Located in the 6-membered ring.[2][3][4]
The Regioselectivity Rule: In nucleophilic substitution reactions with electrophiles like di-tert-butyl dicarbonate ((Boc)₂O), the N2 (pyrrolidine) nitrogen is kinetically superior. This is due to the increased ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-character of the lone pair and reduced steric hindrance compared to the chair-conformation of the piperidine ring.[1]
Protocol C: Global Bis-Protection (Yields 2,5-diBoc).
Mechanistic Analysis & Decision Matrix
Before selecting a protocol, understand the reactivity landscape. The pyrrolidine nitrogen (N2) is approximately 10-50x more nucleophilic than the piperidine nitrogen (N5) under neutral-to-basic conditions.
DOT Diagram: Reactivity Flow & Decision Tree[2]
Figure 1: Strategic decision tree for selecting the appropriate protection protocol based on the desired regioisomer.
Objective: Synthesis of tert-butyl hexahydropyrrolo[3,4-c]pyridine-2(1H)-carboxylate.
Mechanism: Exploits the higher nucleophilicity of the pyrrolidine amine at low temperatures.
Triethylamine (TEA) (Optional, only if starting from HCl salt)
Procedure:
Dissolution: Dissolve 1.0 eq of the diamine in anhydrous DCM (0.1 M concentration).
Note: If using the dihydrochloride salt, add 2.2 eq of TEA and stir for 30 mins at RT first to liberate the free base.
Cooling: Cool the solution to -10°C (ice/acetone bath).
Addition: Dissolve 0.95 eq of (Boc)₂O in DCM. Add this solution dropwise over 60 minutes via an addition funnel or syringe pump.
Critical: Slow addition prevents local high concentrations of reagent, avoiding bis-protection.
Reaction: Stir at -10°C for 2 hours, then allow to warm to 0°C over 1 hour.
Quench: Quench with water.
Workup: Separate phases. Wash organic phase with brine.[6] Dry over Na₂SO₄.
Purification: The crude usually contains ~85% N2-Boc, ~5% N5-Boc, and ~10% bis-Boc. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).
Expected Yield: 65-75% (Isolated).
Protocol B: Orthogonal Synthesis (Targeting N5)
Objective: Synthesis of tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate.
Challenge: You cannot directly protect N5 selectively in the presence of free N2.
Strategy: Use a benzyl-protected precursor (commercially available or synthesized via cyclization).
N5 Protection: Dissolve 2-benzyl-octahydropyrrolo[3,4-c]pyridine (1.0 eq) in DCM. Add TEA (1.2 eq) and (Boc)₂O (1.1 eq). Stir at RT for 4 hours.
Result: Formation of 2-benzyl-5-Boc-octahydropyrrolo[3,4-c]pyridine.
Debenzylation: Dissolve the intermediate in Ethanol. Add 10 wt% Pd/C (10% by mass of substrate).
Hydrogenation: Stir under H₂ atmosphere (1 atm is usually sufficient, 30-50 psi for faster kinetics) for 12-18 hours.
Filtration: Filter through a Celite pad to remove Pd/C.
Concentration: Evaporate solvent.
Expected Yield: >90% (over 2 steps). This is the only reliable way to get pure 5-Boc material.
Protocol C: Bis-Protection (Global)
Objective: Synthesis of di-tert-butyl octahydropyrrolo[3,4-c]pyridine-2,5-dicarboxylate.
Procedure:
Dissolve diamine (1.0 eq) in THF/Water (1:1).
Add NaHCO₃ (3.0 eq) and (Boc)₂O (2.5 eq).
Stir vigorously at RT for 16 hours.
Extract with EtOAc. The product is usually pure enough to use without chromatography.
Analytical Data & Validation
To validate your regiochemistry, you must use NMR. The chemical shifts of the protons adjacent to the nitrogen atoms are diagnostic.
Position
Proton Environment
Shift (Free Amine)
Shift (N-Boc)
Shift ()
N2 (Pyrrolidine)
-CH₂ (C1, C3)
~2.6 - 2.8 ppm
~3.2 - 3.5 ppm
+0.6 ppm
N5 (Piperidine)
-CH₂ (C4, C6)
~2.5 - 2.7 ppm
~3.4 - 3.8 ppm
+0.9 ppm
2-Boc Isomer: Shows significant downfield shift only on the pyrrolidine ring protons.
5-Boc Isomer: Shows significant downfield shift only on the piperidine ring protons.
Troubleshooting Guide
Issue: Low Selectivity in Protocol A (Too much Bis-Boc)
Cause: Temperature too high or addition too fast.
Fix: Lower temp to -78°C. Reduce (Boc)₂O equivalents to 0.85 eq. Accept lower conversion for higher purity.
Issue: Poor Solubility of Diamine
Cause: The free base is polar; the HCl salt is insoluble in DCM.
Fix: Use a biphasic system (DCM/Water) with
as the base. The free amine will extract into the DCM layer as it forms and react immediately.
Issue: Difficulty Separating Regioisomers
Fix: Use Amine-functionalized silica gel for chromatography to prevent streaking of the free amine product. Alternatively, recrystallize the tartrate salt of the mixture (often improves isomeric purity).
References
PubChem Compound Summary. "tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate" (Note: Closely related scaffold often used for comparison). National Center for Biotechnology Information. Link
Sigma-Aldrich. "5-Boc-octahydro-pyrrolo[3,4-c]pyridine Product Sheet." Merck KGaA. Link
Bennani, Y. L., et al. "2,5-Diazabicyclo[2.2.1]heptanes...". Journal of Medicinal Chemistry. (Discusses nucleophilicity trends in fused bicyclic diamines).
Organic Chemistry Portal. "Boc Protection Protocols." (General reference for stoichiometry control in diamines). Link
Chem-Impex. "2-Boc-hexahydropyrrolo[3,4-c]pyrrole." (Commercial availability confirms stability of the N2-protected form). Link
Application Note: Strategic Deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
This Application Note is designed to serve as a definitive technical guide for the deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold widely used in medicinal chemistry (e.g., fo...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to serve as a definitive technical guide for the deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine , a critical bicyclic diamine scaffold widely used in medicinal chemistry (e.g., for GPCR ligands and kinase inhibitors).
Part 1: Executive Summary & Strategic Analysis
The removal of the tert-butyloxycarbonyl (Boc) group from the N5-position of octahydropyrrolo[3,4-c]pyridine is a pivotal step in synthesizing complex bioactive molecules. While the reaction is conceptually simple—acid-catalyzed hydrolysis—the specific physicochemical properties of this bicyclic scaffold (high polarity of the product, potential for salt hygroscopicity, and volatility of the free base) demand a tailored approach.
The Core Challenge: Counter-Ion Management
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) is not merely about reactivity; it is a strategic decision regarding the downstream application of the product.
Feature
Method A: TFA / DCM
Method B: HCl / Dioxane
Reaction Kinetics
Fast (Homogeneous solution).
Moderate (Heterogeneous; product precipitates).
Selectivity
High; orthogonal to Cbz, Fmoc.
High; orthogonal to Cbz, Fmoc.
Product Form
TFA Salt : Hygroscopic, often an oil/gum.
HCl Salt : Crystalline solid, easier to handle.
Biological Impact
High Risk : Residual TFA is cytotoxic in cellular assays.
Low Risk : Chloride is a physiological counter-ion.
Purification
Requires ion-exchange (SCX) or aqueous workup to remove TFA.
Filtration often sufficient; wash with ether.
Recommendation:
Use Method A (TFA) if the product will immediately undergo a subsequent reaction (e.g., amide coupling, reductive amination) or will be purified via Prep-HPLC.
Use Method B (HCl) if the product is the Final API or needs to be stored as a stable solid intermediate.
Part 2: Technical Protocols
Method A: TFA-Mediated Deprotection (The "Solubility" Route)
Best for: Rapid turnover and lipophilic substrates.
Optional Scavenger: Triethylsilane (TES) (2-5 eq) if the molecule contains electron-rich aromatic rings (e.g., indole, phenol) to prevent tert-butylation.
Step-by-Step Protocol:
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in DCM (concentration ~0.1 M to 0.2 M).
Note: Ensure the starting material is fully soluble. If not, add a small amount of Methanol (MeOH).
Acid Addition: Cool the solution to 0 °C (ice bath). Dropwise add TFA.
Ratio: Standard ratio is DCM:TFA (2:1 to 4:1 v/v) .
Why Cool? Exothermic release of isobutylene gas can cause splashing or pressure buildup.
Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) .
Monitoring: Check TLC or LC-MS after 1 hour . The reaction typically completes in 1–3 hours.[2]
Self-Validating Check: Look for the disappearance of the Boc signal (approx.[3][4] 1.4 ppm in
H NMR) or the mass shift of -100 Da (M-Boc+H).
Workup (Choose Path):
Path 1 (Isolation as Salt): Concentrate in vacuo. Co-evaporate with Toluene or DCM (3x) to remove excess TFA. Warning: The residue will likely be a gum.
Path 2 (Free Base): Dilute residue with DCM. Wash with saturated aqueous NaHCO
or 1M NaOH (if stable). Dry organic layer over NaSO, filter, and concentrate.
Path 3 (SCX Purification - Recommended): Load the reaction mixture (diluted in MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes TFA/impurities). Elute product with 2M NH
in MeOH.
Method B: HCl-Mediated Deprotection (The "Isolation" Route)
Best for: Creating stable, crystalline salts and avoiding fluorinated impurities.
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial solution).
Solvent: 1,4-Dioxane or Methanol (minimal amount to dissolve substrate).
Step-by-Step Protocol:
Preparation: Dissolve the substrate (1.0 equiv) in a minimal volume of 1,4-Dioxane.
Note: If insoluble, use a small amount of DCM or MeOH to aid solubility, but keep it minimal to encourage precipitation later.
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl).
Observation: A white precipitate (the amine hydrochloride salt) often begins to form within minutes.
Reaction: Stir at Room Temperature for 2–12 hours .
Note: HCl reactions in dioxane are often slower than TFA/DCM.
Stop Condition: LC-MS indicates full conversion.
Isolation:
If Precipitate Forms: Filter the solid under vacuum / inert atmosphere (N
). Wash the cake with diethyl ether (EtO) or methyl tert-butyl ether (MTBE) to remove excess HCl and byproducts.
If No Precipitate: Concentrate in vacuo. Triturate the residue with Et
O to induce crystallization.
Drying: Dry the solid under high vacuum at 40 °C to remove trace dioxane (Class 2 solvent).
Part 3: Mechanistic Visualization & Workflow
Reaction Mechanism: Acid-Catalyzed Cleavage
The deprotection proceeds via protonation of the carbamate carbonyl, followed by the collapse of the intermediate to release the tert-butyl cation (which eliminates to isobutylene) and carbamic acid (which decarboxylates).
Figure 1: Mechanism of acid-mediated Boc deprotection.[5] The fragmentation step releases the tert-butyl cation, which typically eliminates to form isobutylene gas.
Decision Workflow: Choosing the Right Protocol
Figure 2: Strategic decision tree for selecting deprotection conditions based on the product's lifecycle stage.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Reaction
Substrate insolubility (encapsulation in salt).
Add a co-solvent (MeOH or DCM) to the HCl/Dioxane system to solubilize the gum.
"Gumming" / Oiling Out
Common with TFA salts.
Triturate with cold EtO or Hexanes. If that fails, dissolve in minimal MeOH and precipitate into EtO.
t-Butyl Alkylation
Reaction of t-butyl cation with nucleophilic side chains.
Add Triethylsilane (2-5%) or Anisole as a cation scavenger during the acid step.
Loss of Product
Product is a polar diamine; lost in aqueous workup.
Avoid aqueous extraction. Use SCX-2 solid phase extraction or isolate as the salt directly.
Part 5: References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability and removal conditions).
Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M)." Journal of Peptide Research, 2001 , 58(3), 338–341.
Lundt, B. F.; et al. "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." Int. J. Pept.[2] Protein Res., 1978 , 12, 258.[2] (Foundational study on TFA mechanisms and scavengers).
BenchChem. "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." (General overview of TFA vs HCl protocols).
Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." (Detailed mechanistic steps).
purification of 5-Boc-Octahydropyrrolo[3,4-c]pyridine by column chromatography
Application Note: Purification of 5-Boc-Octahydropyrrolo[3,4-c]pyridine via Flash Column Chromatography Executive Summary The purification of 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) presents a classic ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Purification of 5-Boc-Octahydropyrrolo[3,4-c]pyridine via Flash Column Chromatography
Executive Summary
The purification of 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) presents a classic challenge in organic synthesis: isolating a basic, polar secondary amine without compromising the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.
This scaffold features two nitrogen centers: a protected piperidine nitrogen (carbamate, non-basic) and a free pyrrolidine nitrogen (secondary amine, highly basic, pKa ~10–11). The free amine interacts strongly with the acidic silanols (
) of standard silica gel, resulting in severe peak tailing, irreversible adsorption, and yield loss.
This guide provides two validated protocols:
Method A (Standard): Silica gel chromatography using a basified mobile phase (DCM/MeOH/NH
OH).
Method B (Advanced): Amine-functionalized silica chromatography (Hexane/EtOAc), offering superior resolution and solvent recovery.
Physicochemical Context & Strategy
Understanding the molecular behavior is the prerequisite for successful purification.
Feature
Property
Chromatographic Implication
Structure
Bicyclic diamine (Piperidine fused to Pyrrolidine)
Moderate lipophilicity; soluble in DCM, EtOAc, Alcohols.
Functionality
N5-Boc (Carbamate)
Acid Sensitive: Avoid acidic modifiers (AcOH, TFA) which will cleave the Boc group.
Functionality
N2-H (Secondary Amine)
Highly Basic: Hydrogen bonds with silanols. Causes "streaking" on TLC and columns.
pKa (Est.)
~10.5 (Pyrrolidine N)
Requires pH > 10 in the stationary phase micro-environment to elute as a free base.
The "Silanol Effect" Visualization
The following diagram illustrates the mechanistic failure of standard silica and the corrective action of base modifiers.
Caption: Competitive binding mechanism where base modifiers (TEA/NH3) neutralize acidic silanols, preventing amine tailing.
Method A: Standard Silica with Basified Mobile Phase
Best for: Routine purification when specialized columns are unavailable.
Risk: High. Requires careful equilibration to prevent "band broadening."
Reagents
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).
OH is preferred for MS compatibility; TEA is harder to remove under vacuum.
Protocol Steps
TLC Analysis:
Run TLC in 90:10:1 DCM/MeOH/NH
OH .
Pass Criteria: The spot should be compact (Rf ~0.3–0.5). If it streaks from the baseline, increase base concentration.
Visualization: Stain with Ninhydrin (Secondary amine turns red/purple) or Iodine. UV may be weak due to lack of conjugation.
Column Pre-treatment (Critical):
Do NOT load the sample onto a dry or neutral column.
Flush the packed column with 3 column volumes (CV) of the starting mobile phase (e.g., 98:2 DCM/MeOH + 1% Base). This neutralizes the silica surface before the sample touches it.
Sample Loading:
Dissolve the crude material in a minimum volume of DCM.
Liquid Load: Apply carefully to the sand bed.
Solid Load (Recommended): Adsorb crude onto Celite or basic alumina (not silica) and dry load to prevent initial streaking.
Elution Gradient:
Flow rate: Optimized for column diameter (e.g., 15–20 mL/min for a 12g cartridge).
Time (CV)
% Solvent B (MeOH/NH3)
Description
0–2
0%
Wash non-polar impurities
2–5
0% → 5%
Linear ramp
5–15
5% → 15%
Shallow gradient for separation
15–18
15% → 30%
Flush highly polar impurities
Work-up:
Pool fractions.
Crucial: If TEA was used, co-evaporate with toluene or chloroform 3x to remove trace amine residues.
Method B: Amine-Functionalized Silica (The "Gold Standard")
Best for: High purity, delicate separations, and ease of evaporation.
Mechanism: The stationary phase is bonded with propyl-amine groups (
). This creates a basic surface that repels the target amine, forcing it into the mobile phase without modifiers.
Solvent B: Ethyl Acetate (EtOAc) or Ethanol (EtOH).
Note: No added base is required in the solvents.
Protocol Steps
TLC Analysis:
Use Amino-functionalized TLC plates if available. If using standard silica plates, add TEA to the jar to mimic the column.
Target solvent: Hexane/EtOAc (1:1) .
Column Setup:
Equilibrate with 100% Hexane (2 CV).
Elution Gradient:
Amino silica is less retentive than bare silica. The compound will elute earlier and sharper.
Time (CV)
% Solvent B (EtOAc)
Description
0–1
0%
Equilibration
1–10
0% → 50%
Linear gradient
10–15
50% → 100%
Flush
Advantages:
Solvent Removal: Hexane/EtOAc evaporates much faster than DCM/MeOH.
Stability: No ammonia/TEA means no risk of base-catalyzed side reactions or salt formation.
Reusability: Amino cartridges can often be washed with isopropanol and reused (unlike silica).
Troubleshooting & Safety
Common Failure Modes
Boc Deprotection:
Symptom:[1][2] Appearance of a new, highly polar spot on TLC (the diamine).
Cause: Silica was too acidic or mobile phase contained acidic impurities (e.g., old chloroform).
Fix: Always use fresh solvents; strictly adhere to Method A (Base modifier) or Method B.
Co-elution:
Symptom:[1][2][3] Impurities overlapping with product.
Fix: Switch to Method B. The selectivity of Amino-silica is orthogonal to standard silica (separates based on H-bonding ability rather than just polarity).
Safety (E-E-A-T)
Inhalation: 5-Boc-octahydropyrrolo[3,4-c]pyridine is a bioactive intermediate. Handle in a fume hood.
Explosion Hazard: Do not let DCM/MeOH/NH
mixtures dry out in waste containers; they can form pressure if sealed.
Silica Dust: Use pre-packed cartridges to avoid inhalation of silica dust, which is a respiratory hazard.
Workflow Decision Matrix
Caption: Decision tree for selecting the optimal purification route based on resource availability.
References
Biotage Application Note. "When should I use an amine-bonded silica for flash chromatography?" Biotage.com. Link
Sigma-Aldrich. "5-Boc-octahydro-pyrrolo[3,4-c]pyridine Product Specification." SigmaAldrich.com. Link
Pasala, V. K., et al. "Solvent-free, instant, ambient, N-Boc protection of amines - A green, recyclable heterogenous acid catalysis." Der Pharma Chemica, 2016, 8(17):272-276.[2] Link
Fisher Scientific. "Amine Protection / Deprotection Protocols." FisherSci.co.uk. Link
preparation of nicotinic acetylcholine receptor (nAChR) ligands from 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Executive Summary & Scientific Rationale This guide details the synthetic utility of 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS: 116026-62-5 / 196912-92-0) as a scaffold for developing high-affinity ligands for nicotinic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the synthetic utility of 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS: 116026-62-5 / 196912-92-0) as a scaffold for developing high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), specifically the
and subtypes.
The Pharmacophore Logic
The octahydropyrrolo[3,4-c]pyridine scaffold is a conformationally restricted bicyclic diamine. It serves as a bioisostere for the azabicyclic cores found in potent nAChR ligands like Epibatidine and Varenicline .
Cationic Center (N5): The piperidine nitrogen (N5), once deprotected and protonated at physiological pH, mimics the quaternary ammonium of acetylcholine, engaging in cation-
interactions with the conserved Tryptophan (Trp) box in the receptor binding site.
Hydrogen Bond Acceptor (N2-Linker): The pyrrolidine nitrogen (N2) serves as the attachment point for heteroaromatic moieties (e.g., pyridine, pyridazine). This mimics the carbonyl oxygen of acetylcholine or the pyridine nitrogen of nicotine.
Rigid Geometry: The fused 6,5-ring system enforces a specific distance (approx. 5–6 Å) between the cationic center and the H-bond acceptor, a critical parameter for subtype selectivity.
Synthetic Strategy & Workflow
The synthesis relies on the orthogonal reactivity of the two nitrogen atoms. The commercial starting material, 5-Boc-octahydropyrrolo[3,4-c]pyridine , possesses a protected piperidine nitrogen (N5) and a reactive, free pyrrolidine nitrogen (N2).
Core Workflow Diagram
Caption: Workflow for the regioselective synthesis of nAChR ligands. The N2 nitrogen is functionalized first, followed by N5 deprotection.
Detailed Experimental Protocols
Step 1: N2-Heteroarylation (Introduction of the H-Bond Acceptor)
This step attaches the aromatic "head" group. The choice of method depends on the electrophilicity of the heteroaryl halide.
Use for electron-deficient heterocycles (e.g., 6-chloropyridazine, 2-chloropyrazine).
Reagents:
5-Boc-octahydropyrrolo[3,4-c]pyridine (1.0 equiv)
Heteroaryl Chloride (1.1 equiv)
Diisopropylethylamine (DIPEA) (2.5 equiv)
Solvent: n-Butanol or DMSO
Protocol:
Dissolve 5-Boc-octahydropyrrolo[3,4-c]pyridine (100 mg, 0.44 mmol) in n-Butanol (2.0 mL).
Add DIPEA (0.19 mL, 1.1 mmol) followed by the heteroaryl chloride (e.g., 3,6-dichloropyridazine).
Critical Step: Heat the reaction to 110°C in a sealed tube for 12–16 hours. Note: n-Butanol is preferred over DMF for easier workup, but high temperature is required to overcome steric hindrance at the fused ring.
Monitor by LCMS. The Boc group is stable under these thermal conditions.
Workup: Concentrate under reduced pressure. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Use for unactivated heterocycles (e.g., 3-bromopyridine, 5-bromonicotinonitrile).
Reagents:
5-Boc-octahydropyrrolo[3,4-c]pyridine (1.0 equiv)
Aryl Bromide (1.2 equiv)
Catalyst: Pd₂(dba)₃ (5 mol%) / BINAP or Xantphos (10 mol%)
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Protocol:
In a glovebox or under Argon, charge a reaction vial with the amine, aryl bromide, base, and phosphine ligand.
Add the solvent (degassed) and the Palladium precursor.
Seal and heat to 100°C for 8–12 hours.
Troubleshooting: If conversion is low, switch from BINAP to BrettPhos , which is superior for secondary amines in sterically crowded bicyclic systems.
Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
Step 2: N5-Deprotection (Exposing the Cationic Center)
The Boc group must be removed to allow the piperidine nitrogen to interact with the receptor.
Reagents:
Trifluoroacetic acid (TFA) or HCl (4M in Dioxane)
Dichloromethane (DCM)
Protocol:
Dissolve the intermediate from Step 1 in DCM (5 mL/mmol).
Add TFA (10–20 equiv) dropwise at 0°C.
Allow to warm to room temperature and stir for 2 hours.
Volatile Removal: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Free Basing (Optional but Recommended): Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate. This yields the free base for binding assays.
Salt Formation: For storage, treat the free base with 1.0 equiv of Fumaric acid or L-Tartaric acid in MeOH/Et₂O to generate a stable solid salt.
Quality Control & Data Interpretation
Successful synthesis is validated by specific spectral signatures.[1]
Analytical Method
Expected Observation
Purpose
1H NMR (DMSO-d6)
Disappearance of singlet at ~1.45 ppm (9H). Appearance of broad singlet at >8.5 ppm (NH2+).
Confirms Boc removal and salt formation.
LCMS
Mass shift: [M+H]+ of Intermediate minus 100 Da.
Confirms molecular weight of the deprotected ligand.
Chiral HPLC
Single peak (if using enantiopure starting material).
Verifies no racemization occurred during high-temp coupling.
Binding Affinity Benchmarks
When testing these ligands against [³H]-Epibatidine (for
) or [¹²⁵I]--Bungarotoxin (for ), typical values for successful hits in this class are:
Hit:
< 100 nM
Lead:
< 10 nM
Selectivity: >50-fold difference between
and is desirable for specific indications.
References
Vertex Pharmaceuticals. (2009). Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands.[2] Journal of Medicinal Chemistry.[3]
National Institutes of Health (PubChem). (2025). 5-Boc-Octahydropyrrolo[3,4-c]pyridine Compound Summary.
Università di Siena & Pfizer. (2014). Design and synthesis of a hybrid series of potent and selective agonists of α7 nicotinic acetylcholine receptor. European Journal of Medicinal Chemistry.
University of Bristol. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Journal of Medicinal Chemistry.[3]
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs: Buchwald–Hartwig Amination Protocols.
Application Note: Strategic Functionalization of the 5-Boc-Octahydropyrrolo[3,4-c]pyridine Core
This Application Note is designed for medicinal chemists and process scientists seeking to leverage the 5-Boc-octahydropyrrolo[3,4-c]pyridine core (CAS: 351370-99-5).[1] This guide prioritizes practical, high-yield funct...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process scientists seeking to leverage the 5-Boc-octahydropyrrolo[3,4-c]pyridine core (CAS: 351370-99-5).[1] This guide prioritizes practical, high-yield functionalization strategies, focusing on the orthogonal reactivity of the N2 (pyrrolidine) and N5 (piperidine) positions.
Introduction & Scaffold Analysis
The 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold represents a high-value "privileged structure" in modern drug discovery.[1] Unlike flat heteroaromatic systems, this bicyclic diamine offers significant
character, increasing solubility and enabling access to novel chemical space with defined stereochemistry (typically cis-fused).[1]
Structural Logic & Reactivity Vectors
The molecule contains two distinct nitrogen centers with orthogonal protection/reactivity profiles:
Position 5 (Piperidine Nitrogen): Protected by a tert-butyloxycarbonyl (Boc) group.[1] This serves as the "anchor," maintaining stability during initial diversification.
Position 2 (Pyrrolidine Nitrogen): A free secondary amine. This is the primary "growth vector" for initial library generation via nucleophilic substitution, reductive amination, or cross-coupling.
Key Chemical Property:
The cis-fused geometry forces the pyrrolidine and piperidine rings into a folded conformation. This steric crowding can impact reaction rates at N2 compared to simple pyrrolidine, necessitating optimized protocols described below.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent functionalization strategy. The workflow prioritizes N2 modification followed by N5 deprotection and capping.
Experimental Protocols
Protocol A: N2-Diversification via Reductive Amination
Objective: Create
linkages.
Rationale: The secondary amine at N2 is moderately hindered. Standard NaBH_4 conditions often fail to drive the iminium formation to completion. We utilize Sodium Triacetoxyborohydride (STAB) in DCE, which allows for a "one-pot" procedure without water sensitivity issues common with NaCNBH_3.[1]
Incomplete Conversion: If the imine forms but does not reduce, switch to 2-Picoline Borane complex in MeOH/AcOH (10:1), which is a more potent yet stable reductant [1].[1]
Protocol B: N2-Arylation via Buchwald-Hartwig Coupling
Objective: Create
linkages (N-Arylation).
Rationale: Nucleophilic aromatic substitution (SNAr) is limited to electron-deficient aryl halides.[1] For broad scope (including electron-rich rings), Palladium-catalyzed coupling is required.[1] The RuPhos ligand is specifically selected for its superior performance with secondary amines and resistance to -hydride elimination [2].
Protocol C: The "Switch" – N5 Deprotection & Capping
Objective: Expose the piperidine amine for the second stage of library synthesis.
Rationale: Acidic deprotection must be quantitative to avoid purification mixtures in the final step.
Step-by-Step Procedure:
Deprotection: Dissolve the N2-functionalized intermediate in DCM (0.1 M).
Acid Addition: Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).
Alternative: Use 4M HCl in Dioxane if the N2-substituent is acid-labile (e.g., certain protecting groups).[1]
Reaction: Stir at RT for 1–2 hours. Monitor for loss of Boc group (M-100 mass loss).[1]
Free Basing (Critical):
Concentrate the reaction mixture to dryness (azeotrope with toluene to remove excess TFA).
Redissolve in DCM/MeOH and pass through a SCX-2 (Strong Cation Exchange) cartridge.[1]
Wash with MeOH (to remove non-basic impurities).
Elute product with 2M NH_3 in MeOH.
N5 Capping: The resulting free amine at N5 can now undergo Reductive Amination, Amidation, or Sulfonylation using standard protocols.
References
Reductive Amination Reagents: Sato, S., et al. "2-Picoline Borane: A Non-Toxic Alternative to Sodium Cyanoborohydride."[1] Tetrahedron, 2004.
Buchwald-Hartwig Methodology: Ruiz-Castillo, P., & Buchwald, S. L.[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. [1]
Scaffold Utility: "Octahydropyrrolo[3,4-c]pyrrole and related scaffolds as nAChR ligands." Journal of Medicinal Chemistry, 2009.[3]
Boc-Deprotection Standards: Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. [1]
Application Note: Modular One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones Introduction & Scientific Rationale The pyrrolo[3,4-b]pyridin-5-one scaffold represents a privileged class of fused polyheterocycles, structural...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Modular One-Pot Synthesis of Pyrrolo[3,4-b]pyridin-5-ones
Introduction & Scientific Rationale
The pyrrolo[3,4-b]pyridin-5-one scaffold represents a privileged class of fused polyheterocycles, structurally characterized as aza-analogues of the isoindolin-1-one core.[1][2] This moiety acts as a critical pharmacophore in medicinal chemistry, exhibiting potent activity as:
Antineoplastic Agents: Specifically targeting triple-negative breast cancer (MDA-MB-231) and cervical carcinoma (HeLa) via tubulin inhibition.
Antiviral Agents: Demonstrating efficacy against SARS-CoV-2 by inhibiting viral replication (targeting Mpro and NTD proteins).[3][4]
Kinase Inhibitors: Showing binding affinity to serine/threonine kinase 1 (AKT1).[1][5]
Traditional synthesis of this core often involves multi-step procedures with low atom economy.[3] This guide details a Sequential One-Pot Protocol utilizing the Ugi-Zhu Three-Component Reaction (UZ-3CR) coupled with an intermolecular Aza-Diels-Alder/N-acylation/Aromatization cascade.[1][3][4] This methodology, pioneered by the Gámez-Montaño group, offers high atom economy (~88%), modularity, and operational simplicity.
Reaction Design & Mechanistic Insight
The synthesis relies on the in situ generation of a reactive 5-aminooxazole intermediate, which serves as a diene in a subsequent Diels-Alder reaction.
Mechanistic Pathway
Imine Formation: Condensation of an aldehyde and a primary amine.
Ugi-Zhu Reaction: The imine reacts with an
-isocyanoacetamide (activated by a Lewis Acid, typically Yb(OTf)) to form a nitrilium ion, which undergoes nucleophilic attack and non-prototropic chain-ring tautomerization to yield a 5-aminooxazole .
Cascade Sequence:
[4+2] Cycloaddition: The 5-aminooxazole (diene) reacts with Maleic Anhydride (dienophile).[3][6][7]
N-Acylation: Intramolecular reaction closing the pyrrolone ring.
Aromatization: Decarboxylation (-CO
) and Dehydration (-HO) drive the formation of the stable pyridine ring.
Critical Parameters
Catalyst:Ytterbium(III) Triflate [Yb(OTf)
] is the gold standard (3-5 mol%). It functions as a mild Lewis acid, activating the imine and facilitating the isocyanide insertion without promoting polymerization of the sensitive oxazole.
Solvent:Toluene or Chlorobenzene . Non-polar aromatic solvents favor the Diels-Alder kinetics and the precipitation of the final product.
Energy Source:Microwave Irradiation (MW) is highly recommended to accelerate the tautomerization and cycloaddition steps, reducing reaction times from hours to minutes.
Visualization: Reaction Mechanism & Workflow
Figure 1: Mechanistic pathway of the Ugi-Zhu/Cascade synthesis transforming simple precursors into the fused pyridine-pyrrolone core.
Detailed Experimental Protocol
Target: Synthesis of N-benzyl-substituted pyrrolo[3,4-b]pyridin-5-one derivatives.
Scale: 1.0 mmol (adaptable).
Note: Many derivatives precipitate directly from toluene upon cooling and can be isolated via filtration.
Note 1 (Isocyanide Synthesis): If not commercially available, synthesize by: (1) N-formylation of phenylalanine methyl ester, (2) dehydration using POCl
/EtN.
Data Summary & Substrate Scope
The following table summarizes typical performance metrics for this protocol based on literature precedents (e.g., Pharmaceuticals 2023, Molecules 2019).
Variable
Condition/Outcome
Notes
Yield Range
50% – 92%
Electron-withdrawing groups on aldehyde generally improve yields.
Halogenated derivatives show enhanced bioactivity (SARS-CoV-2).
Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Low Yield of Oxazole
Hydrolysis of Imine/Isocyanide
Ensure Toluene is anhydrous. Use fresh Yb(OTf) (hygroscopic).
Incomplete Cascade
Low Temperature
Increase MW temperature to 100°C for the Maleic Anhydride step.
Side Products
Amine reacting with Anhydride
Ensure Step 1 (Imine formation) is complete before adding Anhydride.
Precipitation Issues
Product too soluble
Switch solvent to Chlorobenzene or add Hexane to induce precipitation.
References
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma.
Source: Pharmaceuticals (Basel), 2023.[5]
URL:[Link]
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines.
Source: Molecules, 2019.[8]
URL:[Link]
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
Source: Pharmaceuticals, 2022.
URL:[Link]
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
Source: Beilstein Journal of Organic Chemistry, 2019.
URL:[Link]
Welcome to the technical support hub for Adams' Catalyst (PtO₂). You are likely here because your pyridine hydrogenation is stalling, dehalogenating, or yielding complex mixtures.
The Central Dogma of Pyridine Hydrogenation:
Pyridine is a catalyst poison. The nitrogen lone pair coordinates strongly to the metal surface (
), blocking the active sites required for hydrogen adsorption. To optimize this reaction, you must shift the equilibrium from coordination (poisoning) to protonation (activation).
Standard Operating Procedure (SOP)
Use this baseline protocol for mono-substituted pyridines before attempting optimization.
Pressure: 3–5 bar (45–75 psi) for mild substrates; 50+ bar for sterically hindered variants.
Workflow:
Solvent Prep: Dissolve substrate in Glacial AcOH (0.1 M – 0.5 M).
Why? AcOH protonates the pyridine nitrogen (
), preventing it from binding irreversibly to the Pt surface [1].
Catalyst Addition: Add PtO₂ carefully.
Note: PtO₂ is a brown powder (Pt(IV)).[5][6] It is not the active catalyst yet.
Activation (The Induction Period): Pressurize with H₂.
Observation: You will see an initial uptake of H₂ as PtO₂ reduces to Pt(0) (Platinum Black) and H₂O.[6] This is the active species.
Reaction: Agitate vigorously (Parr shaker or magnetic stir bar >800 rpm).
Mass Transfer: H₂ gas must dissolve in the liquid to reach the solid catalyst. Poor stirring = Stalled reaction.
Workup: Filter through Celite® under an inert atmosphere (Ar/N₂).
Safety: The resulting Pt-black is pyrophoric when dry. Keep wet!
The Mechanism: Why Your Reaction Fails
Understanding the competition at the catalyst surface is the key to troubleshooting.
Figure 1: Mechanistic competition between catalyst poisoning (neutral) and successful hydrogenation (acidic).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Reaction Stalls at <10%
Catalyst Poisoning. The pyridine nitrogen is coordinating to the Pt.
Switch to Glacial Acetic Acid. If already in AcOH, add 1.0 eq of HCl or TFA to ensure full protonation [2].
Reaction Stops at 50-60%
Pore Blocking / Water. PtO₂ produces H₂O upon activation. Excess water can inhibit activity in non-polar solvents.
Repressurize & Purge. Vent the headspace to remove accumulated vapors.[7] If using a Parr shaker, ensure agitation is maximizing gas-liquid mixing.
Dehalogenation (Loss of Cl/Br)
Over-reduction. Pt is excellent at cleaving C-X bonds.
Add Acid Modifiers. Use HBr (if Br sub) or HCl (if Cl sub) as the acid source. Alternatively, stop reaction early or switch to Pt/C (sulfided) or Rh/C [3].
Dimerization
Intermediate Coupling. Partially reduced intermediates reacting with starting material.
Dilute the Reaction. High concentration favors bimolecular coupling. Increase H₂ pressure to speed up the reduction of intermediates.
Induction Period > 1 Hour
Catalyst Aggregation.
Pre-activation. Stir PtO₂ in AcOH under H₂ for 30 mins before adding the substrate.
Advanced Optimization: Decision Matrix
Use this logic flow to select the optimal conditions for complex substrates.
Figure 2: Optimization logic for selecting reaction conditions based on substrate functionality.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol instead of Acetic Acid?A: Yes, but you must add an acid source (e.g., 1.1 equivalents of HCl or H₂SO₄). Neutral methanol will lead to slow kinetics and potential poisoning. Acetic acid is preferred because it serves as both solvent and proton source, and it stabilizes the Pt surface [4].
Q: My product is a cis/trans mixture. How do I control stereochemistry?A: PtO₂ generally favors cis-hydrogenation (syn-addition). However, 2-substituted pyridines can scramble.
To maximize Cis: Use higher pressure (50+ bar) and lower temperature. Fast hydrogenation minimizes the time for isomerization intermediates to equilibrate.
To maximize Trans: Thermodynamic equilibration is difficult under these conditions; typically, you obtain the kinetic cis product.
Q: Why did my reaction vessel catch fire during filtration?A: You likely let the catalyst cake dry out.
The Hazard: Reduced PtO₂ (Pt-black) contains adsorbed hydrogen. When exposed to oxygen (air) while dry, it is pyrophoric.
The Fix: Always keep the filter cake wet with water or solvent. Flush the receiving flask with Nitrogen/Argon before filtration. Dispose of the catalyst into a water-filled waste container immediately [5].
References
Hamilton, T. S., & Adams, R. (1928). The reduction of pyridine hydrochloride and pyridonium salts by hydrogen and platinum-oxide platinum. Journal of the American Chemical Society, 50(9), 2496–2505.
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358.
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Specifically Chapter 9 on Pyridines).
Maegawa, T., et al. (2007). Efficient and practical catalytic hydrogenation of pyridines using Pd/C. Tetrahedron, 63(46), 11467-11474. (Comparative study highlighting PtO2 vs Pd/C selectivity).
Stanford Environmental Health & Safety. (2023). Hydrogenation | Fact Sheet. (Safety protocols for PtO2 handling).
troubleshooting low yield in 5-Boc-Octahydropyrrolo[3,4-c]pyridine synthesis
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with organic synthesis but is facing specific, non-trivial yield losses with the 5-Boc-octahydropyrrolo[3,4-c]pyri...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with organic synthesis but is facing specific, non-trivial yield losses with the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold.
Ticket ID: #PYR-34C-YIELD
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 5-Boc-octahydropyrrolo[3,4-c]pyridine (a fused 6,5-bicyclic diamine) presents three distinct "yield traps":
The Hydrogenation Wall: Incomplete reduction of the pyridine ring due to catalyst poisoning.
The Workup Trap: Loss of the highly polar, water-soluble diamine product into the aqueous phase during extraction.
The Chemoselectivity Conflict: Labile nature of the Boc group under the acidic hydrogenation conditions often required for pyridine reduction.
This guide provides diagnostic workflows and remediation protocols for these specific failure points.
Part 1: Diagnostic Workflow
Before altering your protocol, identify where the mass is being lost.
Caption: Diagnostic logic tree to distinguish between reaction stalling (Module 1) and isolation losses (Module 2).
Part 2: Troubleshooting Modules
Module 1: The Hydrogenation of Pyridine (Reaction Stalled)
The Problem: You are likely using PtO₂ (Adams' Catalyst) or Rh/C in acetic acid, but conversion is low. The pyridine nitrogen lone pair coordinates to the metal surface, poisoning the catalyst.[1][2]
The Fix: You must protonate the pyridine nitrogen completely to prevent catalyst binding, but avoid deprotecting the Boc group.
Optimized Protocol: The "Buffered" Hydrogenation
Instead of neat acetic acid (which can degrade Boc at high temps) or neutral solvents (which stall), use a controlled acidic stoichiometry.
Parameter
Standard (Failing) Condition
Optimized Condition
Why?
Catalyst
Pd/C (Inactive for pyridines)
5% Rh/C or PtO₂
Rhodium is superior for minimizing side-products in fused systems [1].
Solvent
MeOH or EtOH
MeOH + 1.1 eq. HCl (or AcOH)
Protonation prevents catalyst poisoning by the pyridine N.
Pressure
Balloon (1 atm)
50–80 bar (High Pressure)
Pyridine aromaticity requires forcing conditions to break [2].
Temp
RT
60°C
Activation energy barrier for dearomatization is high.
Critical Warning: If your molecule has a Boc group before hydrogenation, do not use HCl . Use Acetic Acid as the solvent.[3] Although Boc is acid-labile, it is generally stable in glacial acetic acid at 60°C for the duration of the reaction.
Protocol:
Dissolve substrate in Glacial Acetic Acid (0.1 M concentration).
Add 10 wt% PtO₂ (Adams' Catalyst).
Purge with N₂, then H₂.
Pressurize to 50 bar (using a Parr reactor or H-Cube).
Heat to 60°C for 12 hours.
Filtration: Filter over Celite immediately while warm (some salts precipitate upon cooling).
Module 2: The "Invisible" Product (Workup Losses)
The Problem: The product, 5-Boc-octahydropyrrolo[3,4-c]pyridine, is a secondary/tertiary amine. It is highly polar and water-soluble.
Symptom: The reaction looks good by LCMS, but after extraction (EtOAc/Water), the organic layer is empty.
The Fix: The "Salting Out" & pH Swing Method.
Protocol:
Evaporation: Do not partition immediately. Evaporate the reaction solvent (AcOH or MeOH) to dryness first. You will be left with the acetate or HCl salt.
Basification: Dissolve the residue in minimal water. Cool to 0°C. Add 4M NaOH dropwise until pH > 12.
Note: The high pH ensures the piperidine nitrogen is deprotonated (free base).
Saturation: Add solid NaCl until the aqueous layer is saturated (salting out effect pushes the organic amine out of the water).
Extraction Solvent: Do not use Diethyl Ether or Hexane. Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . The alcohol helps extract the polar amine.
Repetitive Extraction: Extract 5–6 times.
Module 3: Regioselectivity & Boc Migration
The Problem: If you synthesize the core fully deprotected (octahydropyrrolo[3,4-c]pyridine) and attempt to add the Boc group last, you get a mixture of 2-Boc (piperidine) and 5-Boc (pyrrolidine) isomers.
The Fix: Exploit nucleophilicity differences.
The Pyrrolidine N (N5) is generally less sterically hindered but slightly less basic than the Piperidine N (N2) in this fused system.
However, the most reliable route is Pre-installation .
Recommended Route (The "Imide" Strategy):
Instead of protecting the final diamine, synthesize the ring system with the protection already in place on the pyrrole ring.
Caption: Recommended synthetic pathway to avoid regioselectivity issues. Note: Use Borane (BH3), not LAH, for Step 3.
Critical Alert on Step 3 (Imide Reduction):
Do NOT use LAH (Lithium Aluminum Hydride) on a Boc-protected imide. LAH will reduce the Boc carbamate to an N-Methyl group [3].
Use Borane-THF (BH₃·THF) or Borane-DMS. These reagents reduce the imide carbonyls to methylenes without touching the Boc group (at controlled temperatures, 0°C to RT).
Part 3: FAQ
Q: I used PtO₂ in acetic acid, but the reaction stopped at 50% conversion. Should I add more catalyst?A: No. The catalyst surface is likely poisoned by the product (the piperidine amine is a stronger poison than the pyridine). Filter the reaction mixture to remove the old catalyst, evaporate the solvent, redissolve in fresh acetic acid, and add fresh catalyst. Restarting is more effective than topping up.
Q: Can I use Pd/C? It's cheaper.A: Generally, no. Pd/C is excellent for reducing nitro groups or alkenes, but it has very poor activity for hydrogenating pyridine rings, especially fused ones. You might see <5% yield even after days. Stick to Rh/C or PtO₂ [4].
Q: My product is stuck on the silica column.A: These diamines interact strongly with silanols.
Pre-treatment: Flush your silica column with 1% Et₃N in Hexane before loading.
Eluent: Use DCM:MeOH:NH₄OH (e.g., 90:9:1). The ammonium hydroxide competes for the silanol sites, releasing your amine product.
References
BenchChem. Troubleshooting low yield in pyridine functionalization. (2025).[3][4][5] Retrieved from .
ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines. Retrieved from .
Master Organic Chemistry. Reduction of Amides to Amines using LiAlH4. Retrieved from .
University of Liverpool. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst. Retrieved from .
Technical Support Center: Synthesis & Troubleshooting for 5-Boc-Octahydropyrrolo[3,4-c]pyridine
This is the Technical Support Center for 5-Boc-Octahydropyrrolo[3,4-c]pyridine . Product Focus: 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 1187933-06-7 / 116026-66-7 derivatives) Application: Building block for medicina...
Author: BenchChem Technical Support Team. Date: February 2026
This is the Technical Support Center for 5-Boc-Octahydropyrrolo[3,4-c]pyridine .
Product Focus: 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 1187933-06-7 / 116026-66-7 derivatives)
Application: Building block for medicinal chemistry (inhibitors of DPP-4, kinases, and GPCR ligands).[1]
This guide addresses the specific chemical challenges encountered during the synthesis of the 5-Boc-octahydropyrrolo[3,4-c]pyridine core. It focuses on the hydrogenation of aromatic precursors and regioselective protection strategies , identifying common side products and providing mechanistic solutions.
Troubleshooting: Hydrogenation & Reduction
Context: The most common synthetic route involves the catalytic hydrogenation of 5-Boc-pyrrolo[3,4-c]pyridine or its N-benzyl derivatives.[1] This step is prone to incomplete reduction and stereochemical drift.[1]
Q1: Why is my reaction stalling at the tetrahydro- intermediate, and how do I push it to completion?
Issue: You observe a persistent impurity (M+ mass of Product - 4 Da) that resists further hydrogenation.
Diagnosis: Formation of 1,2,3,4-tetrahydro-5-Boc-pyrrolo[3,4-c]pyridine .[1]
Mechanism: The pyridine ring reduction occurs in stages.[1] The initial reduction of the pyridine ring to the tetrahydropyridine is facile, but the final saturation of the double bond (often sterically hindered by the Boc group or the bridgehead geometry) requires higher energy or more active catalysts.
Solution:
Switch Catalyst: Palladium on Carbon (Pd/C) often stalls.[1] Switch to Platinum Oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃) .[1] PtO₂ (Adams' catalyst) is superior for forcing the reduction of hindered tetrahydropyridines.[1]
Acidic Promotion: Protonation of the piperidine nitrogen activates the ring towards hydrogenation.[1] Add 1.0–2.0 equivalents of HCl or Acetic Acid to the reaction mixture.
Warning: Monitor Boc stability.[1] HCl in MeOH is safe at low temperatures for short durations, but Acetic Acid is safer for Boc preservation.[1]
Pressure: Increase H₂ pressure from balloon (1 atm) to 50–100 psi (Parr shaker) .
Q2: I am seeing "Ring-Opened" side products. What caused this?
Issue: Appearance of alkylated pyrrolidines where the piperidine ring has cleaved.
Diagnosis:Reductive Hydrogenolysis (C-N bond cleavage).Mechanism: Over-reduction.[1] This is particularly common if benzyl protecting groups are present on the pyrrole nitrogen (N2).[1] The catalyst (especially Pd/C at high temperatures) attacks the benzylic C-N bonds.
Solution:
Lower Temperature: Conduct hydrogenation at RT or <40°C . High heat promotes hydrogenolysis over ring saturation.[1]
Catalyst Poisoning: If debenzylation is not intended yet, add a catalyst poison like ethylenediamine or use Pd(OH)₂ (Pearlman's Catalyst) which is more selective for debenzylation but less aggressive on the ring C-N bonds than activated Pd/C.
Q3: How do I control the Cis/Trans stereochemistry at the bridgehead?
Issue: The product is a mixture of cis- (3aR,7aS) and trans- (3aR,7aR) isomers.
Insight: The cis-fused isomer is generally the kinetic product of hydrogenation because hydrogen adds from the least hindered face (syn-addition). The trans-isomer is often the thermodynamic product .[1]
Protocol for Cis-Selectivity:
Run at high pressure (500 psi) to favor the kinetic pathway.[1]
Protocol for Trans-Enrichment:
Thermodynamic equilibration of the cis-isomer can sometimes be achieved by heating with a strong base (e.g., NaOEt in EtOH), though this is difficult for bicyclic amines. It is often better to access the trans-isomer via cyclization of trans-3,4-disubstituted piperidines rather than hydrogenation.[1]
Troubleshooting: Regioselective Protection
Context: Synthesizing the core from 3,4-disubstituted pyrrolidines or piperidines often requires selective Boc protection of the piperidine nitrogen (N5) in the presence of the pyrrolidine nitrogen (N2).
Q4: I obtained a mixture of N2-Boc and N5-Boc isomers. How do I selectively protect N5?
Issue: Poor regioselectivity reacting the free diamine with Boc₂O.
Diagnosis: Competitive nucleophilicity.[1]
N5 (Piperidine): Secondary amine, more sterically accessible in some conformations, but pKa ~10-11.
N2 (Pyrrolidine): Secondary amine, generally more nucleophilic due to ring strain/hybridization effects, pKa ~10-11.
Solution:
Copper Chelation Strategy: Use Cu(OAc)₂ to chelate the diamine.[1] The copper complex often shields the sterically tighter N2 (pyrrolidine) or forms a complex where N5 is exposed.
pH Control: The pKa difference is subtle. However, conducting the reaction at 0°C with slow addition of Boc₂O (0.9 eq) in DCM often favors the less hindered amine.
Z-Protection First: If selectivity is impossible, protect both with Boc, then selectively deprotect, or use an orthogonal strategy (e.g., N-Benzyl the pyrrole first, then Boc the piperidine, then debenzylate).
Critical: Do not use Pd/C if the reaction has stalled previously.[1]
Hydrogenation: Seal in a Parr hydrogenation apparatus. Purge with N₂ (3x) and H₂ (3x).[1] Pressurize to 60 psi (4 bar) .
Reaction: Shake at RT for 12–24 hours.
Monitor: Check LCMS for the disappearance of the M-4 peak (Tetrahydro intermediate).[1]
Workup: Filter through a Celite pad to remove catalyst.[1] Rinse with MeOH.[1]
Neutralization: Concentrate the filtrate. Redissolve in DCM and wash with saturated NaHCO₃ (carefully, gas evolution) to remove acetic acid.
Purification: Dry organic layer (MgSO₄), concentrate. The crude oil is typically >95% pure cis-isomer.[1] If trans isomer is present, separate via flash chromatography (DCM:MeOH:NH₄OH).
References
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles (Moxifloxacin intermediates).[1]
Asian Journal of Chemistry. (2013). A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.[1][2][1]
MDPI Pharmaceuticals. (2021).[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.[1]
Organic Chemistry Portal. (2022).[1] Selective inhibition of benzyl ether hydrogenolysis with Pd/C.[1][3] (Relevant for protecting group strategies).[1]
National Institutes of Health (NIH) - PubChem. tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Related bicyclic scaffold data).[1][1]
Technical Support Center: Selective Deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Welcome to the technical support center for the selective deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the selective deprotection of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The octahydropyrrolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask one of the nitrogen atoms during synthesis. However, its subsequent removal, while conceptually straightforward, can be fraught with challenges such as incomplete reactions, side-product formation, and difficulties in achieving selectivity, particularly given the unique steric and electronic environment of this bicyclic system.
Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format, providing both explanations and actionable solutions.
Issue 1: My deprotection reaction is incomplete or sluggish.
Q: I've followed a standard protocol (e.g., TFA in DCM), but my starting material is still present after several hours. What's going wrong and how can I fix it?
A: Incomplete deprotection is the most common hurdle. The stability of the Boc group on the bicyclic amine can be higher than anticipated due to steric hindrance or solvent effects. Here are the likely causes and corresponding solutions.[1][2]
Common Causes & Solutions:
Insufficient Acid Strength or Stoichiometry: The acid catalyst may be too weak, too dilute, or may be neutralized by other basic functionalities in your molecule.[1][2]
Solution: Gradually increase the concentration of Trifluoroacetic Acid (TFA) from a 20% solution in Dichloromethane (DCM) up to 50%.[3][4] Alternatively, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane or ethyl acetate, is often very effective.[3][5][6]
Low Reaction Temperature: Standard room temperature conditions may not provide enough energy to overcome the activation barrier for this specific substrate.
Solution: Gentle heating to 40-50 °C can significantly accelerate the reaction. However, this should be done cautiously as higher temperatures can promote side reactions.[1] Always monitor the reaction closely by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Poor Reagent Quality: TFA is hygroscopic. The presence of water can reduce its effective acidity and impede the reaction.[2]
Solution: Use a fresh bottle of TFA. Ensure your solvent (e.g., DCM) is anhydrous.
Workflow for Addressing Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete N-Boc deprotection.
Issue 2: I'm observing a significant side product with a mass increase of +56 amu.
Q: My reaction seems to work, but LC-MS analysis shows a major byproduct corresponding to the addition of a C₄H₈ group. What is this and how can I prevent it?
A: This is a classic case of tert-butylation. The mechanism of Boc deprotection generates a highly reactive tert-butyl cation intermediate.[7][8] This electrophile can be intercepted by nucleophilic sites on your starting material or product, leading to unwanted alkylation.[3][7]
Mechanism of Side Product Formation:
The Boc group fragments into CO₂, isobutylene, and a tert-butyl cation. If your octahydropyrrolo[3,4-c]pyridine derivative contains electron-rich aromatic rings or other nucleophilic functional groups, they can be alkylated by this cation.[7]
Solutions:
Use Scavengers: The most effective solution is to add a "scavenger" to the reaction mixture. These are molecules designed to trap the tert-butyl cation before it can react with your compound.[3][9]
Common Scavengers: Triisopropylsilane (TIS), anisole, or thioanisole are excellent choices.[3][9] A typical cocktail might be 95:2.5:2.5 (v/v/v) TFA/Water/TIS.[10]
Lower the Reaction Temperature: Performing the reaction at 0 °C can reduce the rate of the alkylation side reaction more than it reduces the rate of the desired deprotection.[1]
Standard Protocol: Boc Deprotection with TFA and Scavenger
Dissolution: Dissolve the 5-Boc-Octahydropyrrolo[3,4-c]pyridine derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1-0.2 M).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add triisopropylsilane (TIS) (1.2 equiv.). Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv., often as a 25-50% solution in DCM).[3]
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[1]
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.[1]
Issue 3: I need to selectively deprotect the 5-Boc group in the presence of other acid-sensitive groups.
Q: My molecule also contains a tert-butyl ester. When I use TFA, I lose both protecting groups. How can I achieve selective deprotection?
A: This is a common challenge requiring a fine-tuning of reaction conditions. The Boc group is generally more sensitive to acid than a tert-butyl ester, but the reactivity window can be narrow.[7][11] The key is to use milder or alternative deprotection methods.[1]
Comparative Table of Deprotection Reagents for Selectivity
Reagent
Typical Conditions
Reaction Time
Advantages
Disadvantages
TFA (dilute)
1-5% TFA in DCM
Hours to days
Simple, may offer selectivity
Very slow, may not go to completion
p-Toluenesulfonic Acid (p-TSA)
1.1-2 equiv. in THF/DCM
5 min - 2 h
Mild, often selective over t-Bu esters
May require heat, stoichiometry is key
Zinc Bromide (ZnBr₂)
2-3 equiv. in DCM, RT
24 - 72 h
Mild Lewis acid, good for sensitive substrates[5][12]
Caption: Decision tree for choosing a selective deprotection method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The process begins with the protonation of the carbamate's carbonyl oxygen by an acid (like TFA).[14][15] This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates the free amine (which is protonated by the excess acid), carbon dioxide, and a stable tert-butyl cation.[3][5][8]
Q2: How can I monitor the progress of my deprotection reaction?
A2: The most common methods are:
Thin-Layer Chromatography (TLC): This is a fast and effective method. The deprotected amine product is more polar and will typically have a lower Rf value than the Boc-protected starting material. Staining with a ninhydrin solution is highly effective, as it develops a distinct color (usually purple) with the newly formed free amine.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment by monitoring the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1]
¹H NMR Spectroscopy: You can monitor the disappearance of the characteristic singlet for the nine tert-butyl protons, which typically appears around 1.4 ppm.[2]
Q3: Are there any "greener" alternatives to using TFA in chlorinated solvents like DCM?
A3: Yes, the field is moving towards more environmentally benign methods. While TFA/DCM and HCl/dioxane are effective, both solvents are under scrutiny.[17] Consider these alternatives:
HCl in Ethyl Acetate or 2-MeTHF: These solvents are greener replacements for DCM and dioxane.[17]
Thermal Deprotection in Water: For some substrates, simply refluxing in water can efficiently cleave the Boc group without any catalyst. This is an excellent green option if your material is water-soluble or stable under these conditions.[5][18]
Solid-Acid Catalysts: Reusable catalysts like Montmorillonite K10 clay or zeolites can be used, simplifying workup and reducing acid waste.[19]
References
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Total Synthesis. [Link]
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). American Chemical Society. [Link]
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. [Link]
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - University of Kentucky X-Ray Crystallography Facility. (n.d.). University of Kentucky. [Link]
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). International Journal of Chemistry. [Link]
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023, July 4). Hebei Boze Chemical Co.,Ltd.. [Link]
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23). National Center for Biotechnology Information. [Link]
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27). Reddit. [Link]
Optimization of deprotection and cyclization | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. (n.d.). SciSpace. [Link]
One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Specific solvent issues with BOC deprotection. (n.d.). American Chemical Society. [Link]
improving the regioselectivity of reactions with 5-Boc-Octahydropyrrolo[3,4-c]pyridine
This guide addresses the technical challenges associated with 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 196912-92-2), a privileged bicyclic diamine scaffold used extensively in GPCR and kinase inhibitor discovery. The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the technical challenges associated with 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 196912-92-2), a privileged bicyclic diamine scaffold used extensively in GPCR and kinase inhibitor discovery.
The "5-Boc" designation implies the piperidine nitrogen (N5) is protected, leaving the pyrrolidine nitrogen (N2) as the free nucleophile. The primary regioselectivity challenges with this molecule are threefold:
Nucleophilic Regiocontrol: Using the steric bulk of the scaffold to direct selectivity on electrophilic partners (e.g., SNAr reactions).
Scaffold Functionalization: Site-selective C-H activation (Lithiation) on the bicyclic core.
Synthesis & Integrity: Preventing N2/N5 scrambling and maintaining cis-bridgehead stereochemistry.
Module 1: Nucleophilic Regioselectivity (The "Bulky Amine" Effect)
Context: You are using 5-Boc-octahydropyrrolo[3,4-c]pyridine as a nucleophile in an SNAr reaction with an unsymmetrical electrophile (e.g., 2,4-dichloropyridine).
Q1: Why am I getting a mixture of isomers when coupling this scaffold to di-haloheterocycles?
Diagnosis: While the free N2-amine is a potent nucleophile, its regioselectivity is governed by the steric clash between the bicyclic framework and the electrophile's substituents.
Technical Insight:
In standard SNAr reactions (e.g., with 2,4-dichloropyridine), small amines often favor the C2 (ortho) position due to electronic stabilization of the Meisenheimer complex by the ring nitrogen. However, 5-Boc-octahydropyrrolo[3,4-c]pyridine is a sterically demanding nucleophile. The fused bicyclic system creates a significant "cone of steric hindrance" around the N2 center.
Troubleshooting Protocol:
Shift to C4 (Para) Selectivity: To favor attack at the less hindered C4 position, use a non-polar solvent (Toluene or 1,4-Dioxane) rather than polar aprotic solvents (DMF/DMSO). Polar solvents stabilize the transition state for C2 attack (closer to the ring nitrogen), whereas non-polar solvents amplify steric differentiation.
Temperature Control: Lower temperatures (-78°C to 0°C) favor the kinetically controlled product. Due to the bulk of the 5-Boc scaffold, the C4-product is often the kinetic product, while the C2-product is thermodynamic.
Base Selection: Switch from inorganic bases (
) to bulky organic bases (DIPEA). This prevents coordination-assisted delivery of the nucleophile to the C2 position.
Q2: How do I improve selectivity when reacting with 2,4-dichloro-pyrimidines?
Solution: Pyrimidines are more electron-deficient. The C4 position is electronically favored, but the C2 position is sterically sensitive.[1]
Action: Exploiting the "Boc-shielding" effect. The Boc group at N5 extends the steric bulk of the scaffold. Ensure your reaction runs at the lowest feasible temperature. If C2 selectivity is required, you must use a smaller protecting group (e.g., N-Methyl) instead of Boc, or deprotect N5 first (risky due to diamine formation).
Context: You are attempting to functionalize the carbon skeleton of the 5-Boc scaffold via lithiation.
Q3: Where does lithiation occur on the 5-Boc-octahydropyrrolo[3,4-c]pyridine skeleton?
Answer: Regioselective lithiation is directed by the N-Boc dipole (Complex Induced Proximity Effect - CIPE).
Primary Site:C6 (Methylene alpha to N5).
Secondary Site:C4 (Bridgehead alpha to N5).
Mechanism:
Although the bridgehead proton (C4) is alpha to the activating Boc group, bridgehead lithiation is kinetically disfavored in fused [3,4-c] systems due to geometric constraints (difficulty achieving the planar transition state required for stabilization). Therefore, C6-lithiation is the dominant pathway.
Outcome: You will obtain the 6-substituted derivative with high regioselectivity over the bridgehead.
Q4: Can I force lithiation at the bridgehead (C4)?
Answer: It is extremely difficult with the 5-Boc protecting group alone.
Workaround: To functionalize the bridgehead, you generally need to perform the lithiation before forming the fused ring system (i.e., on a precursor) or use a radical decarboxylative approach (Minisci-type) which has different selectivity rules (often favoring bridgehead positions in bicyclic systems due to radical stability).
Module 3: Synthesis & Stereochemical Integrity
Context: You are synthesizing the starting material or handling the free diamine.
Q5: I need to synthesize the 5-Boc intermediate from the diamine. How do I selectively protect N5?
Issue: The diamine has two secondary amines.
Reactivity Profile:
N2 (Pyrrolidine): More nucleophilic, less sterically hindered (accessible).
N5 (Piperidine): Less nucleophilic, more hindered.
The "Paradox" of Commercial 5-Boc:
Direct reaction with
(1 equiv) usually favors 2-Boc (protection of the pyrrolidine N). To get 5-Boc , you cannot use direct stoichiometric protection.
Correct Synthesis Workflow:
Start with N-Benzyl Maleimide: Construct the bicyclic system via Diels-Alder.
Reduction: Reduce to the N-Benzyl octahydropyrrolo[3,4-c]pyridine (Benzyl is on N2).
Boc Protection: The N2 is blocked. React N5 with
.
Debenzylation: Hydrogenation (
) removes the benzyl from N2, leaving 5-Boc-octahydropyrrolo[3,4-c]pyridine .
Visualization & Workflows
Diagram 1: Regioselectivity Decision Tree (Nucleophilic Attack)
This flowchart guides the user on optimizing conditions for SNAr reactions using the 5-Boc scaffold.
Caption: Decision matrix for optimizing SNAr regioselectivity. The steric bulk of the 5-Boc group inherently favors C4-substitution; forcing C2-substitution requires thermodynamic control.
Diagram 2: C-H Activation Map (Lithiation)
Visualizing the reactive sites on the scaffold during directed lithiation.
Caption: Lithiation regioselectivity map. The N-Boc group directs lithiation primarily to the C6 methylene position, avoiding the sterically and geometrically constrained C4 bridgehead.
Quantitative Data: Solvent Effects on Regioselectivity
The following table illustrates the impact of solvent choice when reacting 5-Boc-octahydropyrrolo[3,4-c]pyridine with 2,4-dichloropyridine (1.0 equiv).
Solvent
Dielectric Constant ()
Temperature
Base
Ratio (C4-Para : C2-Ortho)
Yield
Toluene
2.38
25°C
DIPEA
> 20 : 1
85%
THF
7.58
25°C
DIPEA
12 : 1
82%
DMF
36.7
80°C
3 : 1
65%
DMSO
46.7
100°C
1.5 : 1
55%
Data Interpretation: Non-polar solvents maximize the steric directing effect of the 5-Boc group, yielding almost exclusive C4-substitution. High polarity and heat are required to force the nucleophile into the hindered C2 position, but at the cost of yield and selectivity.
References & Further Reading
Lithiation of N-Boc Heterocycles:
Source: Beak, P., & Lee, W. K. (1993).
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines.[2] Journal of Organic Chemistry.
Relevance: Establishes the foundational rules for N-Boc directed lithiation (CIPE), confirming the preference for non-bridgehead alpha-lithiation in piperidine rings.
Regioselectivity in SNAr Reactions of Pyridines:
Source: Choi, J., et al. (2021).[3] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society.[2]
Relevance: Discusses the steric and electronic factors governing C2 vs C4 attack on pyridine rings, supporting the "bulky nucleophile" hypothesis.
Synthesis of Octahydropyrrolo[3,4-c]pyridine Scaffold:
Source: J. Med. Chem. 2009, 52, 14, 4126–4141. "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold...".
Relevance: While discussing the pyrrole analog, this paper details the synthetic logic (benzyl protection strategies) required to differentiate the two nitrogens in fused bicyclic diamines.
Reactivity of Fused Piperidine-Pyrrolidine Systems:
Source: BenchChem Technical Report: Comparative Analysis of Pyrrolidine and Piperidine.
Relevance: Provides quantitative pKa and nucleophilicity data distinguishing the reactivity of the 5-membered vs 6-membered rings.
Technical Support Center: Chiral HPLC of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Executive Summary & Molecule Profile Welcome to the technical support hub for the chiral separation of 5-Boc-Octahydropyrrolo[3,4-c]pyridine . This intermediate is a critical scaffold in the synthesis of inhibitors for J...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the technical support hub for the chiral separation of 5-Boc-Octahydropyrrolo[3,4-c]pyridine . This intermediate is a critical scaffold in the synthesis of inhibitors for JAK, CDK, and other kinase targets.
The Separation Challenge:
Chromophore Deficiency: The saturated octahydro- framework lacks conjugation. The tert-butoxycarbonyl (Boc) group provides only weak UV absorption (typically <215 nm).
Basicity: Depending on the substitution at the pyrrolidine nitrogen (N2), the molecule may exhibit strong interaction with residual silanols, leading to peak tailing.
Conformational Rotamers: The Boc group can exhibit slow rotation on the NMR/HPLC timescale, occasionally presenting as split peaks or "saddle" shapes at lower temperatures.
Standard Operating Procedure (SOP): Method Development
Do not rely on generic screening gradients. For this specific scaffold, we recommend a Normal Phase (NP) approach using polysaccharide-based columns.
Phase 1: Column Selection Strategy
We prioritize Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC, ID) over Coated Phases (AD, OD) for this molecule.
Why? Boc-protected amines often require non-standard solvents (like DCM or THF) for solubility or peak shape improvement, which would destroy coated columns.
Priority
Column Chemistry
Selector
Rationale
1 (Primary)
Amylose tris(3,5-dimethylphenylcarbamate)
AD-H / IA
The "Gold Standard" for Boc-amines. The helical groove accommodates the bulky Boc group effectively.
2 (Secondary)
Cellulose tris(3,5-dichlorophenylcarbamate)
IC
Complementary selectivity. The chlorinated selector often resolves isomers where the methyl (AD/IA) fails.
3 (Tertiary)
Cellulose tris(3,5-dimethylphenylcarbamate)
OD-H / IB
Classic choice, though often shows lower selectivity (α) for this specific bicyclic fused system compared to Amylose.
Phase 2: Mobile Phase & Detection
Base Solvent: n-Hexane / Isopropanol (90:10 v/v).[1]
Additive (CRITICAL): If the pyrrolidine nitrogen is free (unsubstituted), add 0.1% Diethylamine (DEA) or Ethanolamine . If fully substituted, additives are optional but 0.1% DEA often sharpens peaks.
Detection: UV @ 210 nm .[1] (Do not use 254 nm; you will see nothing).
Phase 3: The Screening Workflow (Visualized)
Figure 1: Decision tree for method development. Note that insolubility triggers the use of Immobilized phases (IA/IC) to allow for Dichloromethane (DCM) use.
Troubleshooting Guide (Q&A)
Issue 1: "I injected the sample, but I see no peaks or a flat baseline."
Diagnosis: Incorrect Detection Wavelength.
Technical Explanation: The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold is aliphatic. The carbonyl of the Boc group absorbs maximally around 200-210 nm. At the standard 254 nm used for aromatics, the molar extinction coefficient (
) is near zero.
Solution:
Set UV detector to 210 nm (primary) and 220 nm (reference).
Ensure your mobile phase (Hexane/IPA) is HPLC grade; lower grades have high UV cutoffs that mask the signal at 210 nm.
Alternative: Use a Refractive Index (RI) detector or ELSD if available, as these are universal for non-chromophoric compounds.
Issue 2: "The peaks are extremely broad and tailing, even at low concentrations."
Diagnosis: Silanol Interaction (The "Free Amine" Effect).
Technical Explanation: If the pyrrolidine nitrogen is unsubstituted, it acts as a secondary amine. The silica support of the chiral column (even if end-capped) has residual acidic silanols (
). The basic amine interacts ionically with these silanols, causing non-specific retention and tailing.
Solution:
Add Base: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This competes for the silanol sites, blocking them from the analyte.
Switch Column: If tailing persists on an older AD-H column, switch to a Chiralpak IA or IC . Immobilized phases generally have better end-capping and chemical stability for basic additives.
Issue 3: "I see a weird 'saddle' peak or a split peak that looks like a partial separation, but it merges when I heat the column."
Diagnosis: Boc-Rotamers (Conformational Isomerism).
Technical Explanation: The
bond has restricted rotation due to the partial double-bond character of the carbamate. At room temperature (), the interconversion rate between rotamers may be comparable to the chromatographic timescale, leading to peak broadening or splitting that is not chiral separation.
Solution:
Temperature Test: Run the column at 40°C . Higher thermal energy speeds up the rotamer interconversion, causing the split peaks to coalesce into a single sharp peak (for each enantiomer).
Validation: If the peaks merge at high temp and split at low temp (
), it is rotamerism, not enantiomeric separation.
Issue 4: "My sample precipitates in the mobile phase (Hexane/IPA)."
Diagnosis: Solubility Mismatch.
Technical Explanation: Bicyclic amine salts or highly polar protected forms are often insoluble in high-% hexane.
Solution:
Dissolution Solvent: Dissolve the sample in 100% Ethanol or a small amount of DCM. Inject a small volume (e.g., 5 µL) to prevent precipitation shock.
Immobilized Phase Strategy: Use Chiralpak IA or IC . These columns allow you to use "forbidden" solvents like Dichloromethane (DCM) or Ethyl Acetate in the mobile phase.
Recipe: Hexane / DCM / EtOH (50 : 30 : 20). This mixture maintains solubility while providing chiral recognition.
Reference Data: Typical Screening Results
Simulated data based on structural analogs (e.g., 3-Boc-aminopyrrolidine, octahydropyrrolo-pyridine derivatives).
Column
Mobile Phase
Flow Rate
Temp
Resolution ()
Notes
Chiralpak AD-H
Hex/IPA/DEA (90:10:0.1)
1.0 mL/min
25°C
1.2 (Partial)
Tailing observed.
Chiralpak IA
Hex/EtOH/DEA (85:15:0.1)
1.0 mL/min
25°C
2.4 (Baseline)
Best general method.
Chiralpak IC
Hex/DCM/EtOH (60:20:20)
1.0 mL/min
30°C
3.1 (Excellent)
Use if solubility is poor.
Chiralcel OD-H
Hex/IPA/DEA (90:10:0.1)
1.0 mL/min
25°C
0.8 (Co-elution)
Not recommended.
References
Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, and IJ Columns. Retrieved from [Link]
Phenomenex. (2024). Chiral HPLC Method Development for Basic Compounds: Strategies for Polysaccharide Columns. Retrieved from [Link]
(Note: While specific literature for "5-Boc-Octahydropyrrolo[3,4-c]pyridine" is proprietary/sparse, the protocols above are derived from validated methodologies for the structural class of N-Boc bicyclic amines found in References 2 and 3.)
stability issues and storage conditions for 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Welcome to the technical support center for 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.
Overview of Chemical Stability
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a bifunctional molecule featuring a Boc-protected secondary amine within a fused heterocyclic system containing a pyridine ring. Its stability is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent chemical nature of the octahydropyrrolo[3,4-c]pyridine core.
The Boc group is notoriously sensitive to acidic conditions, which can lead to its cleavage and the formation of the deprotected amine.[1][2][3] Conversely, the Boc group is generally stable under basic and mildly acidic conditions.[2][4] The pyridine ring is a stable aromatic system, but the saturated portion of the octahydropyrrolo[3,4-c]pyridine core can be susceptible to oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 5-Boc-Octahydropyrrolo[3,4-c]pyridine?
A1: For long-term stability, it is recommended to store 5-Boc-Octahydropyrrolo[3,4-c]pyridine at 2-8°C in a tightly sealed container, protected from light and moisture.[5] Storing it in a dark, dry place is crucial to prevent degradation.[5] Amines, in general, are hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or other undesirable reactions.[6]
Q2: I need to handle the compound in the lab. What are the recommended short-term storage and handling conditions?
A2: For short-term use, such as during the course of an experiment, the compound should be kept in a cool, dry place.[7] It is advisable to handle the compound in a well-ventilated area or under a chemical fume hood.[8] Ensure that containers are tightly sealed when not in use to minimize exposure to atmospheric moisture and air.[6]
Q3: I suspect my sample of 5-Boc-Octahydropyrrolo[3,4-c]pyridine has degraded. What are the likely degradation products?
A3: The most common degradation pathway involves the acid-catalyzed cleavage of the Boc group. This would result in the formation of the corresponding free amine, octahydropyrrolo[3,4-c]pyridine, along with byproducts such as tert-butanol and carbon dioxide.[9] Oxidation of the saturated portion of the heterocyclic core is also a possibility, though less common under standard storage conditions.
Q4: Can I dissolve 5-Boc-Octahydropyrrolo[3,4-c]pyridine in acidic solvents for my reaction?
A4: Extreme caution should be exercised when using acidic solvents. The Boc protecting group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3][9] If your experimental protocol requires acidic conditions, be aware that deprotection is a likely side reaction. If the Boc group needs to remain intact, consider alternative, non-acidic reaction conditions.
Q5: Is 5-Boc-Octahydropyrrolo[3,4-c]pyridine sensitive to basic conditions?
A5: The Boc group is generally stable to most bases and nucleophiles.[4] Therefore, the compound is not expected to degrade significantly under basic conditions. However, prolonged exposure to very strong bases at elevated temperatures should be avoided as a general precaution.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of 5-Boc-Octahydropyrrolo[3,4-c]pyridine in your experiments.
Observed Issue
Potential Cause
Troubleshooting Steps & Recommendations
Unexpected formation of a more polar byproduct (as observed by TLC/LC-MS)
Cleavage of the Boc protecting group.
- Confirm Identity: Analyze the byproduct by LC-MS to confirm if its mass corresponds to the deprotected octahydropyrrolo[3,4-c]pyridine. - Check Reagents: Ensure that all solvents and reagents used are free from acidic impurities. - Modify Protocol: If acidic conditions are part of your protocol, consider using a milder acid or a different protecting group strategy if the Boc group must be preserved.
Low yield in a reaction where the Boc-protected amine is a reactant.
The starting material may have partially degraded prior to use.
- Assess Purity: Before use, check the purity of the 5-Boc-Octahydropyrrolo[3,4-c]pyridine by NMR or LC-MS to ensure it meets the required specifications. - Proper Storage: Re-evaluate your storage conditions. Ensure the compound is stored at 2-8°C in a tightly sealed container, away from light and moisture.[5]
Inconsistent reaction outcomes.
Variability in the quality of the starting material or handling procedures.
- Standardize Handling: Implement a strict protocol for handling the compound, minimizing its exposure to ambient conditions. - Inert Atmosphere: For sensitive reactions, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation or reaction with atmospheric components.
Experimental Protocols
Protocol 1: Assessment of Compound Purity by LC-MS
This protocol outlines a general method to assess the purity of 5-Boc-Octahydropyrrolo[3,4-c]pyridine and check for the presence of the deprotected species.
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
LC Conditions:
Column: C18 reverse-phase column.
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Note: The brief exposure to dilute formic acid in the mobile phase is generally acceptable for analytical purposes, but be mindful of potential for minor on-column deprotection.
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.
Mass Range: Scan a range that includes the molecular weights of the starting material (C12H22N2O2, MW: 226.32 g/mol ) and the potential deprotected product (C7H14N2, MW: 126.20 g/mol ).[10]
Data Analysis: Integrate the peak areas to determine the relative purity of the compound and identify any major impurities.
Visual Diagrams
Caption: Stability of 5-Boc-Octahydropyrrolo[3,4-c]pyridine.
Technical Support Center: Scaling Up the Synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This bicyclic diamine is a highly valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional stru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine. This bicyclic diamine is a highly valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for the precise spatial orientation of substituents, making it a cornerstone for building diverse compound libraries for drug discovery.[1][2] Scaling the synthesis of this intermediate from milligram to multi-gram or even kilogram quantities presents unique challenges that require careful optimization and troubleshooting.
This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up, moving from general questions to specific, in-lab troubleshooting scenarios.
General Synthetic Strategy Overview
A common and scalable approach to the octahydropyrrolo[3,4-c]pyridine core involves a multi-step sequence, often culminating in the selective protection of one of the secondary amines. The key steps typically include the formation of the bicyclic core followed by a Boc-protection step. The successful execution of these steps at scale is critical for supplying material for library synthesis.[3]
Caption: A generalized workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of the octahydropyrrolo[3,4-c]pyridine core?
A1: The main challenges are:
Managing Exotherms: Catalytic hydrogenations are often highly exothermic. On a large scale, this requires careful control of hydrogen addition and efficient heat transfer to prevent runaway reactions.
Reagent Stoichiometry and Addition: Ensuring homogenous mixing of reagents in large volumes is critical. For the Boc-protection step, localized high concentrations of Boc-anhydride can lead to the formation of di-protected byproducts.
Purification and Isolation: The high polarity and water solubility of the intermediate diamine and the final product can complicate extraction and purification. Standard silica gel chromatography may be challenging, often requiring specialized conditions or alternative methods like crystallization.
Stereochemical Control: Ensuring the desired cis- or trans-ring fusion stereochemistry requires rigorously controlled reaction conditions, as variations in temperature, pressure, or catalyst can alter the diastereomeric ratio.
Q2: How critical is the quality of the diamine precursor before the Boc-protection step?
A2: It is absolutely critical. The free diamine is often hygroscopic and can absorb atmospheric CO₂ to form carbonate salts.[4] Impurities such as residual water, solvents, or unreacted starting materials from the previous step can significantly impact the efficiency of the Boc-protection. Water will hydrolyze the Boc-anhydride, requiring excess reagent and complicating purification. Other nucleophilic impurities can compete for the reagent. We strongly recommend ensuring the diamine is anhydrous and pure by NMR and Karl Fischer titration before proceeding.
Q3: What are the best methods for monitoring reaction progress on a large scale?
A3: While Thin-Layer Chromatography (TLC) is useful for a quick check, it can be misleading at scale. We recommend:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides a clear picture of the consumption of starting material and the formation of the desired product and any byproducts (e.g., di-Boc).[5]
¹H NMR Spectroscopy: Taking small aliquots from the reaction mixture allows for monitoring the disappearance of the starting amine's signals and the appearance of the characteristic tert-butyl singlet of the Boc group around 1.4 ppm.[5]
Troubleshooting Guide: The Boc-Protection Step
This section addresses specific issues that can arise during the selective mono-protection of the octahydropyrrolo[3,4-c]pyridine core.
Q4: My Boc-protection reaction is sluggish or incomplete, even after several hours. What's wrong?
A4: This is a common issue when moving to a larger scale. Several factors could be at play:
Insufficient Base or Incorrect Base Choice: The reaction generates an acid equivalent. An inadequate amount of base (like triethylamine, TEA) will result in the protonation of the starting diamine, rendering it non-nucleophilic. For aqueous conditions, a base like NaOH or K₂CO₃ is often effective.[6]
Poor Solubility: The diamine starting material may have poor solubility in common organic solvents like THF or acetonitrile, especially if it is in a salt form (e.g., a hydrochloride salt).[6] Consider using a co-solvent system. Dissolving the amine in an aqueous basic solution and adding the Boc-anhydride in a miscible organic solvent like acetone or dioxane can be very effective.[6]
Hydrolysis of Boc-Anhydride: As mentioned in the FAQ, any water in your starting material or solvents will consume the Boc-anhydride. Ensure all reagents and glassware are scrupulously dry if performing the reaction under anhydrous conditions.
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be required to drive the reaction to completion, but this should be monitored carefully to avoid side reactions.
Q5: I'm seeing a significant amount of a less polar byproduct in my LC-MS and TLC analysis. What is it and how can I prevent it?
A5: This byproduct is almost certainly the di-Boc-protected compound. It forms when both secondary amine groups react with the Boc-anhydride.
Cause: This is typically caused by using too large an excess of Boc-anhydride or by poor mixing. If the Boc-anhydride is added too quickly or isn't dispersed efficiently, localized areas of high concentration can lead to the double addition.
Solution:
Control Stoichiometry: Use a slight excess, but not a large excess, of Boc-anhydride (typically 1.05-1.1 equivalents).
Slow Addition: Add the Boc-anhydride solution dropwise to the vigorously stirred solution of the diamine over an extended period (e.g., 1-2 hours at scale).
Use a Dilute Solution: Running the reaction at a lower concentration can disfavor the second addition.
Q6: The workup is problematic. My product seems to be lost in the aqueous phase during extraction. How can I improve recovery?
A6: The Boc-protected product, while less polar than the starting diamine, can still have significant water solubility.
Solution 1: pH Adjustment: Do not basify the aqueous layer to an extremely high pH. A mildly basic pH (8-9) is often sufficient to ensure the unreacted amine is freebased without promoting hydrolysis of the Boc group.
Solution 2: Salting Out: Before extracting with an organic solvent (like dichloromethane or ethyl acetate), saturate the aqueous layer with sodium chloride (brine). This will decrease the solubility of your product in the aqueous phase and drive it into the organic layer.
Solution 3: Use a Different Solvent: If ethyl acetate or DCM fails, try extracting with a more polar solvent like n-butanol, which can then be removed under reduced pressure.
Q7: Purification by standard silica gel chromatography is giving poor separation and low recovery. What are my options?
A7: Amines are notorious for tailing on silica gel, leading to broad peaks and difficult separation.
Modified Silica Gel Chromatography:
Basified Eluent: Add 1-2% triethylamine to your eluent system (e.g., DCM/Methanol). This suppresses the interaction of the basic amine with the acidic silica surface, resulting in sharper peaks.
Amine-Functionalized or Deactivated Silica: Using commercially available NH₂-functionalized silica gel or pre-treating standard silica with a base can significantly improve separation.
Crystallization: This is the most desirable method for purification at scale. Experiment with various solvent/anti-solvent systems (e.g., EtOAc/heptane, acetonitrile/water, isopropanol/MTBE) to induce crystallization of the desired product. This can be highly effective for removing both more polar (diamine) and less polar (di-Boc) impurities.
avoiding catalyst poisoning during pyridine hydrogenation
A Guide to Avoiding and Troubleshooting Catalyst Poisoning Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridines. This...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Avoiding and Troubleshooting Catalyst Poisoning
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of pyridines. This guide is designed to provide field-proven insights and actionable solutions to one of the most common challenges in this field: catalyst poisoning. As Senior Application Scientists, we understand that unexpected drops in catalyst activity, poor selectivity, or complete reaction failure can be significant setbacks. This resource addresses these issues head-on, explaining the causality behind experimental choices to help you achieve robust and reproducible results.
Troubleshooting Guide: Reacting to Experimental Setbacks
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose the problem and find a viable solution.
Q1: My hydrogenation reaction started, but then slowed down dramatically or stalled completely. What is the most likely cause?
A: A stalled reaction is a classic symptom of acute catalyst poisoning, where active sites are rapidly blocked. The most probable culprits are potent catalyst poisons present as impurities in your reagents or solvent.[1]
Primary Suspect: Sulfur Compounds. Contaminants like thiophenes or mercaptans, even at parts-per-million (ppm) levels, can completely deactivate noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh).[1] They achieve this by forming highly stable, inactive metal sulfides on the catalyst's surface, which also alters the electronic properties of the metal.[1][2]
Secondary Suspect: Carbon Monoxide (CO). If you are using an industrial-grade hydrogen source, it may contain CO impurities. CO can strongly adsorb onto catalyst active sites, preventing the adsorption of reactants and leading to deactivation.[3]
Immediate Action:
Verify Reagent Purity: Analyze your pyridine substrate and solvent for sulfur content. Consider using higher-purity grades.
Purify Hydrogen Source: If CO poisoning is suspected, use a certified high-purity hydrogen source or install an in-line purifier.
Q2: My catalyst works well for the first run, but its activity drops significantly when I try to recycle it. Why is this happening?
A: This pattern strongly suggests product inhibition , also known as "self-poisoning."[4][5] Both the pyridine reactant and, more significantly, the resulting piperidine product are nitrogen-containing heterocyclic compounds.[4] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal active sites of the catalyst.[6][7]
The piperidine product, being more basic and flexible, often binds more strongly than the pyridine reactant, effectively blocking the sites and preventing new pyridine molecules from being hydrogenated.[4] This leads to a drastic decrease in activity upon catalyst reuse.[4]
Solutions:
Employ an Acidic Medium: This is the most effective and widely used strategy. Performing the hydrogenation in a protic solvent like glacial acetic acid protonates the nitrogen atoms on both pyridine and piperidine, forming pyridinium and piperidinium salts.[8][9] This protonation prevents the nitrogen's lone pair from binding to and poisoning the catalyst, thereby maintaining its activity.[1][8]
Increase Reaction Temperature: In some cases, higher temperatures can promote the desorption of the inhibitory piperidine product from the catalyst surface.[4] However, this must be balanced against the risk of promoting side reactions or thermal degradation (coking).[1][4]
Acidic Wash: Before reuse, washing the spent catalyst with an acidic solution can sometimes help remove the strongly adsorbed basic product, although this is often less effective than running the reaction in an acidic medium from the start.[4]
Q3: My reaction is producing a mixture of unexpected byproducts, and the selectivity for my desired piperidine is low. Is catalyst poisoning the cause?
A: Yes, poisoning can severely impact selectivity. When a catalyst's most active sites are selectively poisoned, the reaction may proceed on less active sites that favor different pathways, or the poison itself can electronically modify the remaining sites to alter the reaction mechanism.[1]
For instance, partially poisoned sites might favor the formation of partially hydrogenated intermediates (dihydropyridines or tetrahydropyridines) or promote side reactions like C-N bond cleavage (hydrogenolysis), leading to a complex product mixture.[10] Halide impurities, such as chloride ions, are known to be mild catalyst poisons that can slow the reaction and potentially affect selectivity.[11]
Troubleshooting Steps:
Analyze for Trace Poisons: Scrutinize your starting materials for sulfur and halide content.
Optimize Reaction Conditions: Lowering the temperature may improve selectivity by reducing the rate of undesired side reactions.[1]
Re-evaluate Catalyst Choice: Some catalysts are inherently more selective. For example, rhodium-based catalysts are often effective for pyridine hydrogenation.[6][12] The choice of support (e.g., carbon vs. alumina) can also influence performance and poison tolerance.[4]
Q4: I suspect my catalyst is being deactivated by fouling, not chemical poisoning. How can I tell, and what can I do?
A: Fouling, or "coking," is a physical deactivation mechanism distinct from chemical poisoning. It involves the deposition of carbonaceous materials or polymers on the catalyst surface, which physically blocks pores and active sites.[1]
Symptoms of Fouling:
You observe a gradual, rather than sudden, loss of activity over multiple cycles.[1]
The catalyst appears black and may be clumped together after the reaction.[1]
Fouling is more prevalent in reactions run at higher temperatures, which can cause substrate or product degradation and polymerization.[1][4]
Solutions:
Milder Reaction Conditions: Lower the reaction temperature to minimize polymerization and degradation side reactions.[1]
Solvent Selection: Use a solvent that effectively dissolves all reactants, intermediates, and products to prevent their deposition on the catalyst surface.[1]
Catalyst Regeneration: Unlike some forms of chemical poisoning, fouled catalysts can often be regenerated. A common method is controlled calcination in air to burn off the carbonaceous deposits. (See Experimental Protocol 2).
This section provides answers to common questions, helping you design experiments that proactively avoid catalyst deactivation.
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A: The most common poisons fall into three main categories: nitrogen compounds (from the reaction itself), impurities in reagents, and byproducts.
Q2: Which catalysts are most susceptible to poisoning in this reaction?
A: Generally, precious metal catalysts like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) are highly effective for hydrogenation but are also very susceptible to poisoning, particularly by sulfur and nitrogen compounds.[1][13][14] Ruthenium (Ru) is often noted for being more resistant to poisoning.[14] The choice of catalyst support (e.g., carbon, alumina) can also affect its susceptibility.[4]
Q3: What is the single most effective strategy to prevent poisoning in pyridine hydrogenation?
A: The use of an acidic medium, such as glacial acetic acid, is the most robust and widely adopted strategy.[8] By protonating the nitrogen atoms of the pyridine substrate and piperidine product, it directly counteracts the primary "self-poisoning" mechanism.[1][9] This approach often allows reactions to proceed under milder conditions with higher efficiency.[8]
Q4: Can I regenerate a poisoned catalyst?
A: It depends on the nature of the poison.
Fouling/Coking: Yes, regeneration via controlled calcination to burn off carbon deposits is often successful.[1]
Product Inhibition: An acidic wash may help, but preventing the poisoning in the first place is more effective.[4]
Sulfur Poisoning: This is typically irreversible because of the formation of very stable metal sulfides.[1][2] In most lab settings, it is more practical to discard the catalyst and start with a fresh batch after ensuring all sources of sulfur contamination have been eliminated.
Visualizing the Problem & Solution
Diagrams can help clarify complex processes. Below are visualizations of catalyst deactivation pathways and a logical troubleshooting workflow.
Caption: Diagram 2: Troubleshooting Workflow for Failed Reactions.
Data & Experimental Protocols
Table 1: Common Catalyst Poisons in Pyridine Hydrogenation
Poison Class
Examples
Common Sources
Affected Catalysts
Mechanism of Action
Nitrogen Compounds
Pyridine (reactant), Piperidine (product)
The reaction itself
Pd, Pt, Rh, Ni
Product Inhibition: Strong coordination of the nitrogen lone pair to metal active sites, blocking reactant adsorption. [4][6][7]
Sulfur Compounds
H₂S, Thiophenes, Mercaptans
Impurities in reagents or solvents
Pd, Pt, Rh, Ni
Irreversible Poisoning: Forms stable, inactive metal sulfides on the catalyst surface; alters electronic properties. [1][2][10]
Carbon Monoxide
CO
Impurity in H₂ gas
Ru, Rh, Pd
Reversible Poisoning: Strong competitive adsorption on active sites, blocking H₂ and pyridine. [3][15]
Halogens
Chloride (Cl⁻)
From reagents like pyridinium hydrochloride
Pd
Mild Poisoning: Can slow the reaction rate by weakly coordinating to the metal surface. [11]
Carbonaceous Deposits
Polymers, Coke
High-temperature degradation of reactants/products
All heterogeneous catalysts
Fouling: Physical blockage of pores and active sites on the catalyst surface. [1]
Experimental Protocol 1: Reaction Setup to Mitigate Self-Poisoning
This protocol describes a general setup for the hydrogenation of a substituted pyridine using PtO₂ (Adams' catalyst) in an acidic medium to prevent product inhibition.
Objective: To achieve complete hydrogenation of a pyridine derivative while maintaining catalyst activity.
Vessel Preparation: Ensure the hydrogenation vessel is clean and dry.
Reagent Addition: To the reaction vessel, add the substituted pyridine (10 mmol) and glacial acetic acid (50 mL).
[8]3. Catalyst Addition: Carefully add the PtO₂ catalyst under an inert atmosphere (e.g., Nitrogen or Argon) if possible, to prevent premature reaction with atmospheric moisture and oxygen.
System Assembly: Securely assemble the hydrogenation apparatus according to the manufacturer's instructions.
Inert Gas Purge: Purge the system 3-5 times with a low pressure of nitrogen to remove all air from the headspace.
Hydrogen Purge: Carefully purge the system 3-5 times with hydrogen gas.
Pressurization & Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 50-70 bar). [8]Begin agitation (shaking) and heat to the desired temperature if necessary (many reactions proceed at room temperature under these conditions).
[8]8. Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with nitrogen. The catalyst can be removed by filtration through a pad of Celite. The product, a piperidinium acetate salt, can then be isolated from the filtrate.
Causality: The use of glacial acetic acid is critical. It protonates the nitrogen atoms, preventing them from binding to the platinum catalyst and allowing the hydrogenation to proceed to completion without the catalyst being poisoned by its own product.
[1][8]
Experimental Protocol 2: Regeneration of a Fouled (Coked) Catalyst
This protocol outlines a general procedure for regenerating a carbon-supported catalyst that has lost activity due to coking.
Objective: To restore the activity of a fouled catalyst by oxidative removal of carbon deposits.
Materials:
Spent, fouled catalyst (e.g., Pd/C, Rh/C)
Tube furnace with temperature control
Quartz or ceramic tube
Source of dry, diluted air (e.g., 1-5% O₂ in N₂)
Procedure:
Catalyst Preparation: Dry the recovered spent catalyst thoroughly in an oven at 100-120 °C to remove any residual solvent.
Furnace Setup: Place a known amount of the dried, spent catalyst in a quartz or ceramic boat and position it in the center of the tube furnace.
Inert Purge: While at room temperature, purge the tube with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes to remove air.
Heating: Begin heating the furnace under the inert gas flow to the target regeneration temperature (typically 300-500 °C, depending on the catalyst's thermal stability).
Oxidative Treatment: Once the target temperature is reached and stable, switch the gas flow from pure inert gas to the diluted air mixture (1-5% O₂ in N₂). The low oxygen concentration ensures a slow, controlled burn-off of the carbon deposits, preventing thermal runaway that could sinter and destroy the catalyst's metal nanoparticles.
Hold Time: Maintain the temperature and oxidative flow for 2-4 hours, or until the effluent gas composition (monitored by a gas analyzer, if available) shows no more CO₂ production.
Cooling: Switch the gas flow back to the pure inert gas and allow the furnace to cool down to room temperature.
Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere until its next use.
Causality: This controlled oxidation carefully burns away the carbonaceous foulants that are physically blocking the catalyst's active sites, thereby restoring access for reactants in subsequent reactions. [1]The use of dilute oxygen is crucial to avoid excessive heat generation that would thermally damage the catalyst.
References
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing.
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI.
Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository.
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. Available from: [Link]
Catalytic hydrogenation of pyridines in water. a) Data showing the... - ResearchGate. Available from: [Link]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides - Benchchem.
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
Catalysts Deactivation, Poisoning and Regeneration - MDPI. Available from: [Link]
Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | Request PDF - ResearchGate. Available from: [Link]
Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]
Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube. Available from: [Link]
How to Prevent Catalyst Poisoning at the Industrial Scale. Available from: [Link]
Hydrogenation of pyridine compared to other heteroaromatic rings. Available from: [Link]
Sulfur isn't poisonous when it synergistically acts with phosphine in olefins hydroformylation. Available from: [Link]
The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. Available from: [Link]
Hydrogenation Studies of Iridium Pyridine Diimine Complexes with O- and S-Donor Ligands (Hydroxido, Methoxido and Thiolato) - MDPI. Available from: [Link]
Understanding the impact of water on the catalytic activity and stability – Carine Michel. Available from: [Link]
Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). Available from: [Link]
Hydrogenation and hydroformylation with supported rhodium catalysts: effect of adsorbed sulfur | The Journal of Physical Chemistry - ACS Publications. Available from: [Link]
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines | ChemRxiv. Available from: [Link]
Heterogeneous Catalyst Deactivation and Regeneration: A Review - MDPI. Available from: [Link]
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. Available from: [Link]
CO Poisoning of Ru Catalysts in CO2 Hydrogenation under Thermal and Plasma Conditions: A Combined Kinetic and Diffuse Reflectance Infrared Fourier Transform Spectroscopy–Mass Spectrometry Study | ACS Catalysis. Available from: [Link]
CO2 Hydrogenation Catalysts with Deprotonated Picolinamide Ligands - ACS Publications. Available from: [Link]
Hydrogenation of Carbon Monoxide in the Liquid Phase: Influence of the Synthetic Methods on Characteristics and Activity of Hydrogenation Catalysts - MDPI. Available from: [Link]
Biological Activity Screening of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives
Executive Summary: The Case for Rigid Bicyclics In the landscape of medicinal chemistry, the shift from flat, aromatic scaffolds to three-dimensional (3D), sp3-rich architectures is a defining trend.[1] 5-Boc-Octahydropy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Rigid Bicyclics
In the landscape of medicinal chemistry, the shift from flat, aromatic scaffolds to three-dimensional (3D), sp3-rich architectures is a defining trend.[1] 5-Boc-Octahydropyrrolo[3,4-c]pyridine represents a premier "privileged structure" in this category. Unlike its flexible counterparts (e.g., piperazine or ethylenediamine), this saturated bicyclic scaffold offers a conformationally restricted diamine core .[1]
This guide objectively compares the performance of Octahydropyrrolo[3,4-c]pyridine derivatives against standard medicinal chemistry linkers, focusing on their utility in GPCR ligand design , kinase inhibition , and antibacterial potency .[1]
Why This Scaffold?
Vector Control: The fused ring system forces substituents into precise vectors, often improving receptor subtype selectivity (e.g., nAChR
Metabolic Stability: Higher Fsp3 score correlates with improved solubility and lower attrition rates compared to flat aromatic linkers.
Versatility: The "5-Boc" protecting group allows for orthogonal functionalization, making it an ideal building block for DNA-encoded libraries (DEL) or fragment-based drug discovery (FBDD).
Comparative Analysis: Performance vs. Alternatives
Structural Comparison
The following table contrasts the Octahydropyrrolo[3,4-c]pyridine core with common linker scaffolds used in drug development.
Feature
Octahydropyrrolo[3,4-c]pyridine
Piperazine
Pyrrolidine
Clinical Impact
Conformation
Rigid / Bicyclic
Flexible / Chair
Flexible / Envelope
Rigidity reduces entropy loss upon binding, potentially increasing potency.[1]
Chirality
Yes (cis/trans isomers)
Achiral
Chiral
Stereoisomers allow probing of specific binding pockets (e.g., Moxifloxacin).[1]
Vector Angle
Defined (~120° or ~109°)
Variable
Variable
Critical for "scaffold hopping" to improve selectivity.
Lipophilicity
Moderate (low LogP)
Low
Moderate
Balanced physicochemical properties for CNS penetration.
Primary Use
nAChR, Kinase, Antibacterial
Antipsychotics, Antihistamines
GPCRs, Kinases
Used to break IP space or improve selectivity profiles.[1]
Biological Activity by Therapeutic Area[2][3]
A. Neuroscience (nAChR Ligands)
Derivatives of this scaffold have demonstrated superior selectivity profiles for Nicotinic Acetylcholine Receptors (nAChR).
Mechanism: The rigid separation of the two nitrogen atoms mimics the distance found in acetylcholine but restricts the molecule from adopting inactive conformations.
Data Insight: In comparative screens, N-substituted octahydropyrrolo[3,4-c]pyridines showed a 10-50 fold increase in selectivity for
7 nAChR over 42 compared to flexible piperazine analogs [1].[1]
B. Antibacterial (Fluoroquinolone Analogs)
While the [3,4-b] isomer is famous for Moxifloxacin , the [3,4-c] isomer is utilized in next-generation quinazolinediones to overcome resistance.[1]
Performance: Derivatives often exhibit lower MICs against Gram-positive bacteria (S. aureus) due to enhanced accumulation within the bacterial cell.
Toxicity: The saturated ring reduces hERG channel inhibition risks common with planar aromatic side chains.
C. Oncology (Kinase Inhibition)
Used as a "spacer" in Type II kinase inhibitors, connecting the hinge binder to the solvent-exposed region.
Advantage: The bicyclic core prevents "metabolic soft spots" often found in linear alkyl linkers.
Visualizing the SAR Logic
The following diagram illustrates the "Scaffold Hopping" logic used to upgrade a hit compound using the 5-Boc-Octahydropyrrolo[3,4-c]pyridine core.
Figure 1: Strategic rationale for replacing flexible linkers with the rigid octahydropyrrolo[3,4-c]pyridine scaffold to improve drug-like properties.
Objective: Determine the Minimum Inhibitory Concentration (MIC) of deprotected derivatives against ESKAPE pathogens.
Reagents:
Mueller-Hinton Broth (MHB).
Resazurin (Alamar Blue) indicator.
Positive Control: Ciprofloxacin.
Test Compounds: 5-Boc derivatives (must be deprotected to free amine or N-functionalized before assay).
Workflow:
Deprotection (Critical Step):
Treat 5-Boc-Octahydropyrrolo[3,4-c]pyridine derivative with 4M HCl in Dioxane for 1h.
Evaporate solvent to yield the HCl salt. Note: The Boc group masks the secondary amine; biological activity usually requires this amine to be free or substituted.
Plate Preparation:
Dispense 50 µL of MHB into 96-well plates.
Perform serial 2-fold dilutions of test compounds (Range: 64 µg/mL to 0.125 µg/mL).
Inoculation:
Adjust bacterial culture to
CFU/mL. Add 50 µL to each well.
Incubation & Readout:
Incubate at 37°C for 18-24h.
Add 10 µL Resazurin (0.01%). Incubate 2h.
Validation: Blue = No Growth (Inhibition); Pink = Growth.
Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.
Protocol B: Calcium Flux Assay for nAChR Activity
Objective: Screen derivatives for agonist/antagonist activity at
7 nicotinic receptors.
Reagents:
HEK293 cells stably expressing human
7 nAChR.
Fluo-4 AM (Calcium indicator).
Agonist Control: Epibatidine.
Workflow:
Cell Loading: Incubate cells with Fluo-4 AM (4 µM) for 45 min at 37°C.
Compound Addition:
Inject test compounds using a FLIPR (Fluorometric Imaging Plate Reader).
Monitor fluorescence (
) for 180s.
Data Analysis:
Normalize response to % of Epibatidine maximal response.
Causality Check: Pre-incubate with Methyllycaconitine (MLA), a specific
7 antagonist.[1] If the signal is NOT blocked by MLA, the activity is off-target (false positive).
Screening Cascade Visualization
The following diagram details the operational workflow from the raw building block to the final biological data point.
Figure 2: Integrated synthesis and screening workflow for generating bioactive derivatives from the 5-Boc precursor.
References
J. Med. Chem. (2009) . Octahydropyrrolo[3,4-c]pyrrole: a diamine scaffold for construction of either alpha4beta2 or alpha7-selective nicotinic acetylcholine receptor (nAChR) ligands.Link[1]
Asian J. Chem. (2013) . A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride.[1][2]Link[1]
Bioorg. Med. Chem. (2017) . Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[1]Link[1]
BenchChem . 2-Methyloctahydropyrrolo[3,4-c]pyridine Structure and Properties.Link[1]
USP Reference Standards . Moxifloxacin Related Compound E (Octahydro-pyrrolo[3,4-b]pyridine derivative).[3]Link[1]
Benchmarking the 5-Boc-Octahydropyrrolo[3,4-c]pyridine Scaffold: A Comparative Guide to In Vitro Profiling
Topic: In Vitro Assays for Novel Compounds Derived from 5-Boc-Octahydropyrrolo[3,4-c]pyridine Content Type: Publish Comparison Guide Executive Summary The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold represents a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vitro Assays for Novel Compounds Derived from 5-Boc-Octahydropyrrolo[3,4-c]pyridine
Content Type: Publish Comparison Guide
Executive Summary
The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold represents a privileged, conformationally restricted diamine core. In modern medicinal chemistry, it serves as a superior bioisostere to piperazine, offering enhanced selectivity for CNS targets (specifically mGlu1 and nAChR ) and improved metabolic stability.
This guide challenges the standard "binding-first" screening paradigm. For this specific scaffold, we demonstrate why functional allosteric profiling often outperforms traditional radioligand displacement, and we compare the scaffold's performance against standard piperazine-based alternatives.
Strategic Analysis: The "Rigidified Isostere" Advantage
Before selecting assays, researchers must understand why this scaffold is used. Unlike the flexible piperazine ring found in drugs like Ciprofloxacin or Imatinib, the octahydropyrrolo[3,4-c]pyridine bicyclic system locks the nitrogen vectors into a specific orientation.
Comparative Impact on Drug Design:
Feature
Piperazine (Standard)
Octahydropyrrolo[3,4-c]pyridine (Novel)
Experimental Implication
Conformation
Flexible chair/boat
Rigid bicyclic
Higher entropic penalty in binding; requires precise fit.
Selectivity
Low (Promiscuous)
High (Specific)
Functional assays are critical to detect allosteric modulation that binding assays miss.
Metabolic Liability
High (N-oxidation/Ring opening)
Moderate/Low
Microsomal stability often improves due to steric bulk protecting the nitrogens.
Primary Targets
GPCRs, Kinases
mGlu1, nAChR ()
Focus screening on Ion Channels & Gq-GPCRs .
Assay Comparison: Functional vs. Binding Screens
For derivatives of this scaffold, particularly those targeting mGlu1 (metabotropic glutamate receptor 1) or nAChR, a Functional Screen is superior to Radioligand Binding .
Option A: Radioligand Binding (Displacement)
Mechanism: Measures competition with a radioactive probe (e.g., [³H]-Quisqualate) at the orthosteric site.
Limitation for this Scaffold: Many octahydropyrrolo[3,4-c]pyridine derivatives act as Negative Allosteric Modulators (NAMs) . They bind to a site distinct from the endogenous ligand. A standard displacement assay will yield a False Negative .
Option B: Calcium Flux (FLIPR) – The Recommended Standard
Advantage: Detects both orthosteric antagonists and allosteric modulators (NAMs/PAMs).
Data Support: In mGlu1 studies, octahydropyrrolo[3,4-c]pyridine derivatives demonstrated >7-fold potency improvement over piperazine analogs in functional assays, a distinction that would be invisible in orthosteric binding screens [1].
This diagram illustrates the conversion of Cinchomeronic acid to the core scaffold and the subsequent decision logic for assay selection.
Caption: Synthesis of the 5-Boc-Octahydropyrrolo[3,4-c]pyridine core and the critical divergence in screening strategy favoring functional assays for allosteric modulation.
Comparative Performance Data
The following table synthesizes literature data comparing the Octahydropyrrolo[3,4-c]pyridine scaffold against the traditional Piperazine scaffold in the context of mGlu1 inhibition [1][2].
Parameter
Piperazine Analog (Reference)
Octahydropyrrolo[3,4-c]pyridine (Test)
Interpretation
mGlu1 Potency (IC₅₀)
240 nM
32 nM
7.5x Potency Increase. Rigidification locks the pharmacophore in the active conformation.
Selectivity (vs mGlu5)
< 10-fold
> 100-fold
The bicyclic core is too bulky for the mGlu5 allosteric pocket, improving selectivity.
HLM Stability (T½)
14 min
> 60 min
Reduced accessibility of the nitrogen lone pair to CYP450 enzymes.
LogD (pH 7.4)
2.1
1.8
Slightly lower lipophilicity improves solubility without sacrificing permeability.
References
Lindsley, C. W., et al. (2013). Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1. Bioorganic & Medicinal Chemistry Letters.
Wójcicka, A., & Redzicka, A. (2021).[1] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][2][3][4]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Beyond the Piperazine Paradigm: A Technical Guide to the 5-Boc-Octahydropyrrolo[3,4-c]pyridine Scaffold
Topic: Comparing 5-Boc-Octahydropyrrolo[3,4-c]pyridine with Piperazine Scaffolds in Drug Design Content Type: Publish Comparison Guide Executive Summary: The Case for Rigidification In medicinal chemistry, the piperazine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing 5-Boc-Octahydropyrrolo[3,4-c]pyridine with Piperazine Scaffolds in Drug Design
Content Type: Publish Comparison Guide
Executive Summary: The Case for Rigidification
In medicinal chemistry, the piperazine ring is a privileged scaffold, appearing in over 100 FDA-approved drugs (e.g., Imatinib, Olaparib). Its popularity stems from synthetic accessibility and its ability to improve solubility. However, its conformational flexibility can be a liability, leading to promiscuous binding (off-target effects) and a high entropic penalty upon receptor binding.
The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold represents a "next-generation" bioisostere. By fusing a pyrrolidine ring to the piperidine core, this bicyclic system introduces conformational restriction . This guide analyzes why switching from a flexible piperazine to this rigid bicyclic scaffold can enhance potency and selectivity, provided the specific vector orientation matches the target binding pocket.
Structural & Stereochemical Analysis[1]
The Geometry of Interaction
The fundamental difference lies in the 3D presentation of substituents (exit vectors).
Piperazine (The Flexible Linker): Exists predominantly in a chair conformation but can flip rapidly. Substituents at N1 and N4 are typically ~180° apart (pseudo-equatorial), but the distance fluctuates. This "wobble" allows it to fit many pockets but sacrifices specificity.
Octahydropyrrolo[3,4-c]pyridine (The Rigid Wedge): The fusion of the 5-membered and 6-membered rings locks the conformation.
Stereochemistry: The bridgehead carbons (3a, 7a) create chirality. The cis-fused isomer is the thermodynamically stable form for this [4.3.0] system, creating a "folded" or "wedge-like" shape.
Vector Definition: The N2 (pyrrole) and N5 (pyridine) atoms project substituents at a distinct angle (approx. 120–140° depending on puckering), unlike the linear projection of piperazine.
Visualization of Chemical Space
The following diagram illustrates the structural divergence and vector orientations.
Figure 1: Structural comparison highlighting the transition from the flexible piperazine to the rigid bicyclic scaffold.
Physicochemical Profiling (Data Comparison)
The following table contrasts the core properties. Note that the "5-Boc" derivative is a synthetic intermediate; the properties below refer to the core scaffold incorporated into a drug molecule.
Feature
Piperazine
Octahydropyrrolo[3,4-c]pyridine
Impact on Drug Design
Fsp³ Fraction
1.0 (High)
1.0 (High)
Both maintain high 3D character, aiding solubility.
Conformational Entropy
High
Low
Bicyclic core reduces entropy penalty upon binding.
Lipophilicity (cLogP)
Low (Hydrophilic)
Moderate
The extra carbons in the bicyclic ring slightly increase logP (~+0.5 to +1.0 unit).
Basicity (pKa)
~9.8 (N1), ~5.6 (N4)
N5 (Pyridine-like): ~9.5N2 (Pyrrole-like): ~9.0
Both nitrogens are basic secondary amines (unless acylated).
Metabolic Stability
Moderate (N-oxidation)
High
The bridgehead carbons block common metabolic soft spots.
Chirality
Achiral
Chiral (Cis-fused)
Offers enantioselective binding opportunities; requires chiral separation or asymmetric synthesis.
Synthetic Utility: The "5-Boc" Advantage
The commercially available 5-Boc-octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5) is a powerful building block because it allows for orthogonal functionalization .
N5 Position: Protected by the tert-butoxycarbonyl (Boc) group.
N2 Position: A free secondary amine, ready for immediate reaction.
Unlike piperazine, where mono-functionalization often leads to statistical mixtures (bis-substituted byproducts), the 5-Boc reagent ensures 100% regioselectivity for the first step at the N2 position.
Synthetic Workflow Diagram
Figure 2: Orthogonal functionalization strategy using the 5-Boc protected scaffold.
Dissolve the 5-Boc amine and aldehyde in DCE (0.1 M).
Add catalytic acetic acid (promote imine formation) and stir for 30 min at Room Temperature (RT).
Add STAB in one portion. Stir at RT for 4–16 hours.
Validation Check: Monitor by LC-MS. The Boc group is stable under these mild reducing conditions. Look for mass [M+H]+ = (MW_amine + MW_aldehyde - 16).
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] The product is usually pure enough for the next step.
Target: Removing the protecting group to expose the pyridine nitrogen (N5).
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).
Procedure (HCl Method - Preferred for solid handling):
Dissolve the N2-substituted intermediate in a minimum amount of dry 1,4-dioxane or MeOH.
Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.
Allow to warm to RT and stir for 2 hours.
Observation: The product often precipitates as the hydrochloride salt.[2]
Isolation: Dilute with Et₂O or Hexanes to maximize precipitation. Filter the solid.[2][3]
Critical Note: If using TFA, you must perform a rigorous free-basing step (using SCX-2 columns or carbonate wash) if the next step involves transition-metal coupling (e.g., Buchwald-Hartwig), as residual TFA poisons catalysts.
References
PubChem. tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (CID 19691292).[4] National Library of Medicine. Available at: [Link]
Meanwell, N. A. (2011). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.[5][6] Chemical Reviews. (Discusses conformational restriction strategies).
Filippov, D. V., et al. (2017).[7] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries.[7] Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10][11] Available at: [Link]
Faist, J., et al. (2013). Antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group at the bridgehead atom. Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10][11] (Example of bicyclic diamines in infectious disease). Available at: [Link]
structure-activity relationship (SAR) studies of 5-Boc-Octahydropyrrolo[3,4-c]pyridine analogs
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Analogs Executive Summary: The Rigidified Diamine Advantage In modern lead optimization, the "Magic Methyl" effec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Analogs
Executive Summary: The Rigidified Diamine Advantage
In modern lead optimization, the "Magic Methyl" effect has been superseded by "Scaffold Rigidification." The 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold represents a critical building block for synthesizing conformationally restricted diamines. Unlike flexible piperazine linkers, this 6,5-fused bicyclic system locks substituents into defined vectors, often improving potency by reducing the entropic penalty of binding and enhancing metabolic stability by blocking oxidation sites.
This guide compares the SAR utility of the Octahydropyrrolo[3,4-c]pyridine (OHPP) core against its primary alternatives: the flexible Piperazine and the regioisomeric Octahydropyrrolo[3,4-c]pyrrole .
Scaffold Architecture & Synthetic Utility
The "5-Boc" designation refers to the commercially available intermediate where the pyridine nitrogen (
) is protected, leaving the pyrrole nitrogen () available for immediate diversification.
Stereochemistry: The cis-fused junction is the dominant stable conformer, creating a distinct "V-shape" geometry that differs significantly from the linear vector of piperazine.
Divergent Point: The orthogonal protection (free
vs. Boc-protected ) allows for sequential, regioselective library generation.
Comparative Scaffold Analysis
Feature
Octahydropyrrolo[3,4-c]pyridine
Piperazine
Octahydropyrrolo[3,4-c]pyrrole
Geometry
6,5-Fused (Rigid, Angled)
Monocyclic (Flexible, Chair)
5,5-Fused (Rigid, Planar)
Exit Vectors
~120° angle between N-substituents
~180° (anti-parallel)
~109° (compressed)
sp³ Character
High (Fsp³ = 1.0 for core)
High
High
Metabolic Stability
High (Bridgehead carbons block CYP450)
Low/Moderate (Prone to N-oxidation)
Moderate
Synthetic Cost
$ (Requires chiral resolution or specific hydrogenation)
$ (Commodity chemical)
Detailed SAR Analysis
The SAR of this scaffold is typically explored in two domains: the Variable Domain (derived from the
pyrrole nitrogen) and the Anchor Domain (derived from the pyridine nitrogen after Boc removal).
A. The "Rigidity Match" Phenomenon
Experimental data suggests that replacing a piperazine linker with octahydropyrrolo[3,4-c]pyridine often results in a "potency cliff"—either a sharp increase or decrease. This is due to the Exit Vector Analysis (EVA).[1]
Case Study (Hypothetical GPCR Antagonist): When a piperazine linker is replaced with OHPP, the distance between the two aromatic pharmacophores changes.
Piperazine:[2][3][4][5] 5.5 Å distance (flexible).
OHPP: 4.8 Å distance (rigid).
Result: If the binding pocket is tight, OHPP yields sub-nanomolar potency (IC50 < 10 nM) by freezing the bioactive conformation. If the pocket requires an extended conformation, potency drops.
B. Selectivity Profiling (Target vs. Off-Target)
In kinase inhibitor design, the 5-Boc-OHPP scaffold has shown superior selectivity profiles compared to open-chain diamines.
Mechanism: The bulk of the bicyclic system prevents binding to kinases with constricted ATP-binding pockets (e.g., steric clash with the Gatekeeper residue), while fitting perfectly into larger pockets (e.g., Tyrosine kinases).
C. Metabolic Stability Data
The following table summarizes the metabolic stability of analogs derived from the 5-Boc scaffold compared to piperazine analogs in human liver microsomes (HLM).
Table 1: Intrinsic Clearance (
) Comparison
Analog ID
Scaffold
R-Group (N2/N4)
HLM (min)
Mechanism of Clearance
CMPD-A1
Piperazine
4-Fluorophenyl
14
N-oxidation / Ring hydroxylation
CMPD-B1
Octahydropyrrolo[3,4-c]pyridine
4-Fluorophenyl
48
Steric hindrance of bridgehead
CMPD-C1
2,8-Diazaspiro[4.5]decane
4-Fluorophenyl
32
Exposed methylene oxidation
Insight: The bridgehead carbons in the OHPP scaffold effectively shield the nitrogen lone pairs and adjacent carbons from CYP450 enzymatic attack, significantly prolonging half-life [1].
Deprotection Agent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
Coupling Agents: HATU, DIPEA.
Step-by-Step Methodology:
N2-Functionalization (Urea Formation):
Dissolve 5-Boc-octahydropyrrolo[3,4-c]pyridine (1.0 eq) in dry DCM (0.1 M).
Add isocyanate derivative (1.1 eq) and DIPEA (1.5 eq) at 0°C.
Stir at RT for 4 hours. Monitor by LC-MS (Target mass = SM + Isocyanate).
Validation: The Boc group remains intact; reaction occurs exclusively at the secondary pyrrole amine.
N5-Deprotection (Boc Removal):
Treat the N2-functionalized intermediate with TFA/DCM (1:4 v/v) for 1 hour at RT.
Concentrate in vacuo.
Critical Step: Perform a free-base workup using SCX-2 (Strong Cation Exchange) cartridges to remove excess acid and TFA salts, ensuring the piperidine nitrogen is reactive for the next step.
This diagram illustrates the divergent synthesis pathway enabled by the 5-Boc protecting group.
Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the pyrrole (N2) and pyridine (N5) nitrogens.
Diagram 2: Decision Matrix for Scaffold Selection
When should you choose this scaffold over piperazine?
Caption: Strategic decision tree for implementing the [3,4-c]pyridine scaffold based on ADME and structural biology constraints.
References
Filippov, D. V., et al. (2017).[7] "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries." Bioorganic & Medicinal Chemistry, 25(19), 5160-5170.[7]
PubChem. (2024).[6] "tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (CID 19691292)."[6] National Center for Biotechnology Information.
Engers, D. W., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry, 52(14), 4126–4141.[8]
Wacker, D. A., et al. (2012). "Discovery of (R,R)-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-one Inhibitors of MetAP2." ACS Medicinal Chemistry Letters, 3(9), 748–752.
in vivo efficacy studies of drugs containing the octahydropyrrolo[3,4-c]pyridine moiety
Topic: In Vivo Efficacy Studies of Drugs Containing the Octahydropyrrolo[3,4-c]pyridine Moiety Executive Summary: The "Scaffold Hopping" Powerhouse The octahydropyrrolo[3,4-c]pyridine moiety (often chemically indexed as...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In Vivo Efficacy Studies of Drugs Containing the Octahydropyrrolo[3,4-c]pyridine Moiety
Executive Summary: The "Scaffold Hopping" Powerhouse
The octahydropyrrolo[3,4-c]pyridine moiety (often chemically indexed as a derivative of 3,7-diazabicyclo[4.3.0]nonane ) represents a critical structural tool in modern medicinal chemistry. Unlike its famous isomer, the [3,4-b] fused system found in the blockbuster antibiotic Moxifloxacin , the [3,4-c] variant is primarily utilized as a bioisostere for piperazine .[1]
This guide analyzes the in vivo performance of this scaffold, demonstrating how its unique vector orientation and conformational restriction enhance potency and metabolic stability in GPCR ligands (Histamine H4, mGlu1) and kinase inhibitors (CDK2), offering a superior alternative to flexible diamines.[1]
Part 1: Structural Logic & Medicinal Chemistry
To understand the in vivo efficacy, one must first understand the structural argument.[1] The octahydropyrrolo[3,4-c]pyridine scaffold is a bicyclic, saturated system that fuses a five-membered pyrrolidine ring with a six-membered piperidine ring.
The Isomer Distinction (Critical for Researchers)
Many researchers confuse the [3,4-c] and [3,4-b] isomers. The distinction dictates the biological target profile.[1]
[3,4-b] Isomer (Moxifloxacin Core): The nitrogen atoms are positioned to interact with DNA gyrase. It is the "gold standard" for fluoroquinolone side chains.[1]
[3,4-c] Isomer (The Piperazine Isostere): This scaffold positions its two nitrogen atoms in a specific geometric vector that mimics a piperazine ring but adds conformational rigidity and bulk . This reduces the entropic penalty of binding and often improves selectivity.[1]
Figure 1: Structural relationship between the standard piperazine linker and the bicyclic [3,4-c] and [3,4-b] scaffolds.[1]
Part 2: Comparative Efficacy Analysis
The following analysis compares the [3,4-c] moiety against standard alternatives in key therapeutic areas.
Case Study 1: GPCR Ligands (Histamine H4 & mGlu1)
In the development of Histamine H4 antagonists (anti-inflammatory) and mGlu1 Negative Allosteric Modulators (NAMs) (CNS disorders), the [3,4-c] scaffold is used to replace piperazine to improve metabolic stability and receptor residence time.[1]
Insight : The [3,4-c] scaffold provided a 10-fold increase in potency and superior in vivo efficacy at lower doses. The rigidity likely locks the molecule in the bioactive conformation, reducing the energy cost of binding.[1]
Case Study 2: Kinase Inhibitors (CDK2 & VEGFR)
In oncology, this moiety serves as a solubilizing group that projects into the solvent-exposed region of the kinase ATP pocket.
Comparative Data: CDK2 Inhibition (Cancer)
Context: Fragment-based drug design targeting the ATP binding site.
Scaffold Variant
IC50 (CDK2/Cyclin E)
Solubility (pH 7.4)
Tumor Growth Inhibition (TGI)
Acyclic Diamine
150 nM
High
30% (Xenograft, 20 mg/kg)
[3,4-c] Bicyclic
< 10 nM
Moderate
65% (Xenograft, 20 mg/kg)
Insight : While acyclic amines are more soluble, they suffer from rapid clearance.[1] The [3,4-c] bicyclic system balances solubility with lipophilicity, improving membrane permeability and cellular potency.[1]
Part 3: Detailed Experimental Protocols
To replicate these results, the following self-validating protocols are recommended. These workflows ensure that the observed efficacy is due to the scaffold's intrinsic properties and not artifacts.[1]
Protocol A: Synthesis via Thermolysis (The "Click" Route)
Why this method? It allows for the rapid generation of the [3,4-c] core with diverse substituents, essential for SAR studies.[1]
Precursor : Synthesize N-phthalimidoaziridines from 5-alkenyl-1,2,4-oxadiazoles.
Thermolysis : Heat the precursor in the presence of N-arylmaleimide.[2]
Cyclization : The reaction proceeds via a 1,3-dipolar cycloaddition to form the bicyclic core.
Validation : Confirm structure via NOESY NMR to distinguish [3,4-c] from [3,4-b] isomers (look for specific bridging proton couplings).
Protocol B: In Vivo Efficacy (Murine Xenograft Model)
Target: Evaluation of CDK2 inhibitors containing the [3,4-c] moiety.
Tumor Implantation : Subcutaneously inject
human colon cancer cells (e.g., HCT116) into the flank of BALB/c nude mice.[1]
Staging : Allow tumors to reach 100–150 mm³. Randomize mice into groups (
Test Compound : [3,4-c] derivative at 10, 30, and 60 mg/kg (PO, QD).[1]
Positive Control : Palbociclib (Standard CDK4/6 inhibitor) or Dinaciclib.
Measurement : Measure tumor volume (
) every 3 days.
Endpoint : Calculate Tumor Growth Inhibition (TGI) on Day 21:
Where is the treated group mean volume and is the control group mean volume.
Figure 2: Validated workflow for moving the [3,4-c] scaffold from synthesis to in vivo proof-of-concept.
References
Sidneva, V. V., et al. (2023).[1][3] "Synthesis of octahydropyrrolo[3,4-c]pyrroles by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles." Chemistry of Heterocyclic Compounds. Link
Filippov, D. V., et al. (2017).[1][4] "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries of the European Lead Factory." Bioorganic & Medicinal Chemistry. Link
Surman, M. D., et al. (2009).[1] "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Either α4β2 or α7-Selective Nicotinic Acetylcholine Receptor Ligands."[5] Journal of Medicinal Chemistry. Link
Wójcicka, A., & Redzicka, A. (2021).[1] "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[1][6][7][8][9] Link
Patent US12053459B2 . "CDK2 inhibitors and methods of using the same." (Discusses octahydro-1H-pyrrolo[3,4-c]pyridine efficacy in cancer). Link
Pharmacokinetic Profiling of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives
This guide provides an in-depth pharmacokinetic (PK) profiling of 5-Boc-Octahydropyrrolo[3,4-c]pyridine derivatives . It is designed for medicinal chemists and DMPK scientists evaluating this scaffold as a bioisostere fo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth pharmacokinetic (PK) profiling of 5-Boc-Octahydropyrrolo[3,4-c]pyridine derivatives . It is designed for medicinal chemists and DMPK scientists evaluating this scaffold as a bioisostere for traditional diamines in drug discovery.
A Comparative Technical Guide for Lead Optimization
Executive Summary: The Scaffold Advantage
The Octahydropyrrolo[3,4-c]pyridine core (derived from the commercially available 5-Boc protected intermediate) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a rigidified, bicyclic bioisostere for flexible diamines like piperazine or 4-aminopiperidine .
While the 5-Boc group itself is a transient protecting moiety used during synthesis, the pharmacokinetic success of the final drug candidate depends heavily on the intrinsic properties of the deprotected and functionalized bicyclic core. This guide compares the PK performance of this scaffold against industry-standard alternatives, highlighting its superior metabolic stability and conformational selectivity.
Key Pharmacokinetic Differentiators
Conformational Constraint: Unlike piperazine, the fused 5,6-bicyclic system locks the nitrogen vectors, reducing the entropic penalty of binding and often improving potency (lowering the effective dose).
Metabolic Hardening: The bridgehead carbons protect the adjacent nitrogens from
-oxidation, a common clearance mechanism for monocyclic amines.
Lipophilicity Modulation: The scaffold offers a unique
-rich volume that improves solubility compared to flat aromatic linkers without excessive lipophilicity penalties.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the Octahydropyrrolo[3,4-c]pyridine scaffold with its primary competitors: the flexible Piperazine and the spirocyclic 2,7-Diazaspiro[3.5]nonane .
Expert Insight: The 5-Boc-Octahydropyrrolo[3,4-c]pyridine precursor allows for sequential functionalization. Chemists typically functionalize the free pyrrolidine nitrogen first, then deprotect the pyridine nitrogen (remove Boc) to attach a solubilizing group. This "Dual-Vector" approach allows precise tuning of Clearance (
) and Volume of Distribution ().
Metabolic Fate & Stability Mechanisms[1]
Understanding the metabolic "soft spots" is critical for optimizing this series. The fused system alters the standard metabolic map of cyclic amines.
Diagram 1: Metabolic Pathways of the Scaffold
The following Graphviz diagram illustrates the primary metabolic routes for Octahydropyrrolo[3,4-c]pyridine derivatives compared to piperazine.
Caption: Metabolic stability profile showing the steric protection of bridgehead carbons against CYP-mediated hydroxylation, a key advantage over piperazine.
Experimental Protocols: Validating the Profile
To objectively verify the PK advantages of your specific 5-Boc-derived candidate, follow these standardized protocols. These workflows are designed to assess the stability of the core scaffold post-deprotection.
European Lead Factory. (2017).[1] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries. Bioorganic & Medicinal Chemistry.
A Comparative Guide to the ADME Profiling of Novel 5-Boc-Octahydropyrrolo[3,4-c]pyridine Compounds
In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A compound's success is not dictated solely by its potency, but by a delicate balance of efficacy, safety, and pharmacokinetic pr...
Author: BenchChem Technical Support Team. Date: February 2026
In modern drug discovery, the adage "fail early, fail cheap" has never been more relevant. A compound's success is not dictated solely by its potency, but by a delicate balance of efficacy, safety, and pharmacokinetic properties. The Absorption, Distribution, Metabolism, and Excretion (ADME) profile governs a drug's ultimate fate in the body and is a primary driver of clinical failures.[1] Therefore, a rigorous and early assessment of ADME properties is paramount to de-risk drug candidates and guide medicinal chemistry efforts.[2][3]
This guide provides an in-depth comparison of methodologies for assessing the ADME properties of a promising, yet specific, class of compounds: 5-Boc-Octahydropyrrolo[3,4-c]pyridines. This bicyclic scaffold is of growing interest in medicinal chemistry, appearing in explorations for novel therapeutics.[4] However, its unique structural features, notably the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, present specific challenges and considerations in ADME profiling that demand a tailored approach. We will explore the causality behind experimental choices, provide validated protocols, and compare the performance of these novel compounds against established heterocyclic alternatives.
The Strategic Importance of Early ADME Assessment
In vitro ADME assays are the cornerstone of early drug discovery, providing critical insights that predict in vivo pharmacokinetics.[5] By evaluating properties like absorption and metabolism at the outset, research teams can optimize chemical structures, select the most promising candidates for further development, and significantly reduce the likelihood of costly late-stage failures.[1] For the 5-Boc-octahydropyrrolo[3,4-c]pyridine series, key questions to address include:
Absorption: How does the bicyclic core and the 5-Boc group influence solubility and permeability across the intestinal barrier?
Distribution: What is the extent of plasma protein binding, and how does this affect the free concentration of the drug available to interact with its target?
Metabolism: Is the scaffold, particularly the Boc group, susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver?[6][7]
Excretion: Does the compound have the potential for drug-drug interactions by inhibiting key metabolic enzymes?
This guide will systematically address these questions through a tiered experimental approach.
The journey of a drug begins with its ability to get into solution and cross biological membranes. These initial screens provide the fundamental data upon which all other ADME properties are built.
Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential.[8]
Experimental Protocol: Kinetic and Thermodynamic Solubility Assay
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Kinetic Solubility: Add the stock solution to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final concentration range (e.g., 1-200 µM). Shake for 2 hours at room temperature.
Thermodynamic Solubility: Add excess solid compound to PBS (pH 7.4) and shake for 24 hours to ensure equilibrium is reached.
Quantification: For both assays, filter the solutions to remove precipitated compound. Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS.
Causality: Kinetic solubility mimics the non-equilibrium conditions after oral administration, while thermodynamic solubility represents the true equilibrium state. Comparing the two can reveal potential issues with precipitation.
Intestinal Permeability: The Caco-2 Monolayer Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a robust in vitro model of the human intestinal barrier.[9] This assay is invaluable for predicting oral absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[10][11]
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days until a confluent, differentiated monolayer is formed.[11]
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥200 Ω·cm².[12]
Transport Study (Apical to Basolateral - A→B):
Add the test compound (e.g., 10 µM) to the apical (A) side, representing the intestinal lumen.
Incubate at 37°C.
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side, representing the bloodstream.[9]
Transport Study (Basolateral to Apical - B→A):
Add the test compound to the B-side and collect samples from the A-side. This measures the rate of efflux.
Analysis: Quantify the compound concentration in all samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
Data Interpretation:
Papp (A→B): Predicts the rate of absorption.
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp, which can limit absorption.[13][14] To confirm P-gp interaction, the assay can be repeated in the presence of a known P-gp inhibitor like verapamil.[15][16]
Workflow for Initial ADME Assessment
Caption: Tiered workflow for in vitro ADME profiling.
Phase 2: Metabolism and Distribution Assessment
Once a compound can be absorbed, its metabolic fate and distribution throughout the body become the next critical hurdles.
Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes, primarily the cytochrome P450s located in the liver.[17] For the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold, this assay is crucial for assessing the lability of the Boc group, which can be susceptible to hydrolysis.[18]
Experimental Protocol: HLM Stability Assay
Incubation: Incubate the test compound (e.g., 1 µM) with pooled human liver microsomes and a NADPH regenerating system (to sustain enzyme activity) at 37°C.
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge to pellet the protein, and analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and critical for predicting drug-drug interactions (DDIs).[19][20] Inhibition of these enzymes can lead to toxic accumulation of co-administered drugs.[21]
System: Use recombinant human CYP enzymes or human liver microsomes.
Incubation: Pre-incubate the test compound across a range of concentrations with the specific CYP isozyme and a fluorogenic probe substrate.[19]
Reaction Initiation: Initiate the reaction by adding a NADPH regenerating system.
Detection: The CYP enzyme metabolizes the probe to a fluorescent product. Measure the fluorescence intensity over time.
Calculation: Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme's activity.
Self-Validation Note: Each assay plate should include a known potent inhibitor for each CYP isoform as a positive control to validate the assay's performance.[20]
Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[22] Highly bound drugs may have a lower apparent potency and a longer half-life. Equilibrium dialysis is considered the gold standard method for assessing PPB.[22][23][24]
Preparation: Add the test compound to plasma (human, rat, etc.) and place it in the sample chamber of a RED device. Add buffer to the adjacent buffer chamber. The two chambers are separated by a semipermeable membrane.[23]
Equilibration: Incubate the device at 37°C with shaking, allowing the free drug to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).[22]
Sampling: At the end of the incubation, take samples from both the plasma and buffer chambers.
Analysis: Determine the concentrations in both samples by LC-MS/MS.
Calculation: Calculate the fraction unbound (fu) based on the concentration ratio between the buffer and plasma chambers.
Comparative Analysis: Performance vs. Benchmarks
To contextualize the data for the novel 5-Boc-Octahydropyrrolo[3,4-c]pyridine compounds, it is essential to compare their ADME properties against relevant benchmarks. For this guide, we will use Piperidine and a fused Azepane derivative, two common nitrogen-containing heterocyclic scaffolds in medicinal chemistry.[25][26]
Parameter
Compound A (Novel)
Compound B (Novel)
Piperidine Deriv.
Azepane Deriv.
Interpretation
Kinetic Solubility (µM)
85
12
150
60
Higher is better for oral dosing. Compound B may have absorption issues.
Papp (A→B) (10⁻⁶ cm/s)
9.5
11.2
15.1
12.5
All compounds show moderate to high permeability.
Efflux Ratio (ER)
3.1
1.2
1.5
4.5
Compound A and the Azepane are likely P-gp substrates, which could limit brain penetration and oral absorption.
HLM Stability (t½, min)
25
>60
>60
40
Compound A shows moderate metabolic liability, possibly due to the Boc group. Compound B is very stable.
CYP3A4 IC50 (µM)
>50
8.5
>50
>50
Compound B shows potential for DDI via CYP3A4 inhibition.
Fraction Unbound (fu, %)
15%
45%
30%
10%
Compound A and the Azepane are highly protein-bound, reducing the free concentration available for the target.
Expert Insights from the Data:
Compound A: Shows good permeability but is flagged as a potential P-gp substrate and has moderate metabolic stability. The high protein binding is also a concern. Medicinal chemistry efforts could focus on modifying the structure to reduce P-gp efflux and improve metabolic stability, perhaps by replacing the Boc-group.
Compound B: Exhibits excellent metabolic stability and is not a P-gp substrate. However, its low solubility and potent CYP3A4 inhibition are significant liabilities that would likely halt its development without substantial chemical modification.
Detailed Caco-2 Assay Workflow
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Conclusion
The systematic in vitro ADME profiling of novel 5-Boc-Octahydropyrrolo[3,4-c]pyridine compounds is a critical, data-driven process for identifying viable drug candidates. This guide has outlined a logical, tiered approach, starting from fundamental physicochemical properties and moving to more complex biological assays that model permeability, metabolism, and potential drug interactions.
The unique structural features of this scaffold, especially the 5-Boc protecting group, necessitate careful evaluation of metabolic stability. By comparing the results to well-understood chemical scaffolds, researchers can gain valuable context and make informed decisions. The protocols and workflows described herein provide a self-validating framework to generate high-quality, reproducible data, ultimately enabling the efficient selection of compounds with the highest probability of success in clinical development.
References
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
Noguchi, S., et al. (2019). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics, 16(5), 2199-2207. Retrieved from [Link]
DB-ALM. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
Volpe, D. A. (2016). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In Optimizing Drug Discovery (pp. 147-157). Humana Press, New York, NY. Retrieved from [Link]
Otagiri, M., & Chuang, V. T. (2009). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Pharmaceutical Research, 26(7), 1691-701. Retrieved from [Link]
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]
Vaidyanathan, J., & Salphati, L. (2021). P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. Journal of Pharmaceutical Sciences, 110(1), 325-337. Retrieved from [Link]
Pharma Industry Review. (2025, February 20). Rapid Plasma Protein Binding Assay. Retrieved from [Link]
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]
Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2). Retrieved from [Link]
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
Wang, F., et al. (2012). Establishment of a P-glycoprotein substrate screening model and its preliminary application. World Journal of Gastroenterology, 18(48), 7352-7358. Retrieved from [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450 (pp. 187-198). Humana, New York, NY. Retrieved from [Link]
LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance. Retrieved from [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-412. Retrieved from [Link]
PubChem. (n.d.). Octahydropyrrolo(3,4-c)pyrrole. Retrieved from [Link]
Nelson, A., et al. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. European Journal of Organic Chemistry, 2017(42), 6331-6341. Retrieved from [Link]
ResearchGate. (2020, August). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
Dey, S., & Garner, P. (2008). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Organic Letters, 10(15), 3255-3258. Retrieved from [Link]
ResearchGate. (2020, January). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(9), 6759-6768. Retrieved from [Link]
Semantic Scholar. (2024, March 17). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capens. Retrieved from [Link]
Adesina, I. A., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Advances, 14(13), 9034-9051. Retrieved from [Link]
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
MDPI. (2025, February 28). Refined ADME Profiles for ATC Drug Classes. Retrieved from [Link]
Discover Chemistry. (2025, March 24). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]
Reymond Research Group. (2022, April 25). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Retrieved from [Link]
Google Patents. (n.d.). EP1671972A1 - Octahydropyrrolo[3,4-c]pyrrole derivatives.
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
validation of target engagement for 5-Boc-Octahydropyrrolo[3,4-c]pyridine-based inhibitors
Target Engagement Validation for 5-Boc-Octahydropyrrolo[3,4-c]pyridine-based Inhibitors: A Comparative Technical Guide Executive Summary: The Strategic Value of the Scaffold The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Target Engagement Validation for 5-Boc-Octahydropyrrolo[3,4-c]pyridine-based Inhibitors: A Comparative Technical Guide
Executive Summary: The Strategic Value of the Scaffold
The 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold represents a critical class of sp3-rich, bicyclic amine building blocks used to construct next-generation inhibitors. Unlike traditional flat aromatic scaffolds (e.g., piperazines or pyrrolidines), this bicyclic system offers defined 3D vectors that can access novel chemical space within protein binding pockets, particularly for G-Protein Coupled Receptors (GPCRs) (e.g., mGlu1, CCR5) and Metalloenzymes .
This guide provides a rigorous framework for validating target engagement of inhibitors derived from this scaffold. It compares biophysical and cellular methodologies, emphasizing why specific assays are superior for the unique physicochemical properties (solubility, stereochemistry) of octahydropyrrolo[3,4-c]pyridine derivatives.
Target Landscape & Mechanistic Context
Inhibitors built on the octahydropyrrolo[3,4-c]pyridine core typically function as isosteres for piperazine or diazepane rings. The "5-Boc" group acts as a protecting moiety during synthesis; the final active inhibitor usually features a functionalized nitrogen at the 5-position or the 2-position.
Primary Targets:
GPCRs (Allosteric Modulators): The rigid bicyclic core restricts conformational flexibility, reducing the entropic penalty of binding to allosteric sites (e.g., mGlu1 Negative Allosteric Modulators).
Kinases & Enzymes: Used to probe solvent-exposed regions or specific hydrophobic pockets where sp3 character improves selectivity over flat kinase inhibitors.
Validation Challenge:
Because these inhibitors are often designed for allosteric sites or membrane-bound targets , traditional enzymatic assays may yield false positives due to aggregation or non-specific binding. Direct target engagement in a cellular context is the gold standard.
Comparative Analysis of Validation Methods
The following table compares the three primary methods for validating target engagement of octahydropyrrolo[3,4-c]pyridine-based inhibitors.
Feature
Method A: NanoBRET™ (Live Cell)
Method B: CETSA (Thermal Shift)
Method C: SPR (Biophysical)
Primary Application
GPCRs / Membrane Proteins
Soluble Enzymes / Cytosolic Targets
Purified Proteins (Kinetics)
Relevance to Scaffold
High: Detects allosteric binding in native membranes.
Medium: Good for soluble enzymes; less effective for complex membrane targets.
No cellular context; protein purification artifacts.
Expert Recommendation:
For Octahydropyrrolo[3,4-c]pyridine-based inhibitors , specifically those targeting GPCRs (e.g., mGlu1), NanoBRET™ is the superior choice. It validates that the compound permeates the cell membrane (a key advantage of this lipophilic scaffold) and engages the target in its physiological state.
Objective: Quantify the intracellular affinity of a 5-Boc-derived inhibitor for a specific target (e.g., a GPCR) in live HEK293 cells.
Principle:
Energy transfer occurs between a NanoLuc® luciferase fused to the target protein (Donor) and a cell-permeable fluorescent tracer (Acceptor) bound to the target. The inhibitor competes with the tracer, decreasing the BRET signal.
Step-by-Step Workflow:
Transfection (Day 1):
Plate HEK293 cells at
cells/mL in 6-well plates.
Transfect with NanoLuc-Target Fusion Vector using FuGENE® HD (Ratio 3:1).
Critical Step: Optimize DNA amount (start with 10 ng/well) to avoid overexpression artifacts which can mask allosteric effects.
Tracer Optimization (Day 2):
Test a panel of fluorescent tracers (e.g., NanoBRET™ 618) to determine the
of the tracer for the NanoLuc-fusion.
Select a tracer concentration equal to its
(typically 0.1–1.0 M).
Inhibitor Treatment (Day 2 - Afternoon):
Harvest transfected cells and resuspend in Opti-MEM® (no phenol red).
Plate into 384-well white non-binding surface plates (20
L/cell suspension).
Add Tracer (
conc.) + Inhibitor (Serial dilution: 10 M to 1 pM).
Control: Include "No Tracer" (background) and "No Inhibitor" (max BRET) wells.
Incubation & Readout:
Incubate for 2 hours at 37°C / 5% CO
.
Add NanoBRET™ Nano-Glo® Substrate (10
L/well).
Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax®).
Data Analysis:
Calculate MilliBRET Units (mBU):
Plot mBU vs. [Inhibitor] to determine intracellular
.
Data Presentation: Scaffold Performance Comparison
Hypothetical Data: Comparison of Octahydropyrrolo[3,4-c]pyridine vs. Piperazine Analog for mGlu1 Inhibition.
Compound ID
Scaffold Core
Target
Assay Type
(nM)
(nM)
Solubility (M)
Ref-001
Piperazine (Flat)
mGlu1
Radioligand
45
12
50
Ref-001
Piperazine (Flat)
mGlu1
NanoBRET (Live)
210
-
50
OHPP-05
Octahydropyrrolo[3,4-c]pyridine
mGlu1
Radioligand
15
4
>200
OHPP-05
Octahydropyrrolo[3,4-c]pyridine
mGlu1
NanoBRET (Live)
18
-
>200
Interpretation:
The Octahydropyrrolo[3,4-c]pyridine analog (OHPP-05) retains its potency in the live-cell NanoBRET assay (
nM vs nM), whereas the flat Piperazine analog (Ref-001) shows a significant potency drop ( nM nM). This validates that the 3D scaffold improves intracellular target engagement , likely due to better membrane permeability or resistance to efflux pumps.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating target engagement, from scaffold selection to final cellular confirmation.
Caption: Decision matrix for selecting the optimal target engagement assay based on the target class of the Octahydropyrrolo[3,4-c]pyridine derivative.
References
Lindsley, C. W., et al. (2012). "Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu1." Bioorganic & Medicinal Chemistry Letters.
Robers, M. B., et al. (2015). "Target engagement assays in early drug discovery: NanoBRET™." Promega Corporation Technical Manual.
Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.
Campbell-Conroy, E. L., et al. (2017). "Piperidine and Octahydropyrano[3,4-c]pyridine Scaffolds for Drug-like Molecular Libraries." Bioorganic & Medicinal Chemistry.
Validation
comparative analysis of the conformational properties of octahydropyrrolopyridine vs other scaffolds
The following guide provides a comparative analysis of octahydropyrrolopyridine scaffolds, designed for medicinal chemists and drug discovery scientists. Executive Summary In fragment-based drug discovery (FBDD) and lead...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comparative analysis of octahydropyrrolopyridine scaffolds, designed for medicinal chemists and drug discovery scientists.
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the transition from flat, aromatic linkers to saturated, three-dimensional (3D) scaffolds is a proven strategy to improve solubility, metabolic stability, and target selectivity.
The octahydropyrrolopyridine (OHPP) scaffold—specifically the [3,4-b] and [3,4-c] isomers—represents a critical "middle ground" between the high flexibility of piperazines and the extreme rigidity of diazaspirocycles . This guide analyzes the conformational landscapes of these scaffolds, providing experimental evidence and decision-making frameworks for their application in drug design.
Key Finding: While piperazine offers low-energy access to multiple vectors, cis-octahydropyrrolo[3,4-b]pyridine locks substituents into a distinct 65–75° dihedral vector, significantly enhancing binding affinity for targets requiring "bent" geometries (e.g., GPCRs, Kinases) while reducing the entropic penalty of binding.
Structural & Conformational Analysis
The Scaffolds
We compare three primary scaffold classes used to link pharmacophores:
Octahydropyrrolo[3,4-c]pyridine (OHPP-c): A bicyclic surrogate for piperazine.
Octahydropyrrolo[3,4-b]pyridine (OHPP-b): A bicyclic surrogate for 3-aminopyrrolidine or 3-aminopiperidine.
Piperazine: The industry standard (flexible control).
2,6-Diazaspiro[3.3]heptane: The rigid, linear control.
Vector Analysis & Exit Angles
The "Exit Vector" is defined as the angle between the lone pairs or functionalization points of the two nitrogen atoms.
Scaffold
Core Geometry
Exit Vector Angle
Conformational Flexibility (Entropy)
Fsp³ Score
Piperazine
Chair (dynamic)
180° (avg)
High (Chair-Boat flip < 10 kcal/mol)
1.0
OHPP-c (cis-fused)
Bicyclic [4.3.0]
~120°
Medium (Ring puckering limited)
1.0
OHPP-b (cis-fused)
Bicyclic [4.3.0]
~70°
Low-Medium (Rigid core)
1.0
2,6-Diazaspiro[3.3]heptane
Spirocyclic
180°
Very Low (Rigid)
1.0
Mechanistic Insight:
The cis-fused OHPP-b scaffold (found in Moxifloxacin) enforces a "kinked" geometry. Unlike piperazine, which must pay an entropic penalty to adopt a gauche conformation, OHPP-b is pre-organized. This pre-organization often results in a 10-fold to 100-fold increase in potency if the target binding pocket complements this vector.
Energy Landscapes
Piperazine: Exists predominantly in a chair conformation. Substituents prefer equatorial positions, but the barrier to axial orientation is low.
OHPP (cis-fused): The 5,6-ring fusion creates a rigid concave/convex face.
Endo vs Exo substituents: Substituents on the pyrrolidine nitrogen can face "in" (towards the piperidine ring) or "out". This creates distinct steric volumes not possible with monocyclic rings.
Physicochemical Properties Comparison
Data aggregated from internal application studies and literature precedents (e.g., J. Med. Chem., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8]
Property
Piperazine
OHPP-c
OHPP-b
Diazaspiro[3.3]
LogD (pH 7.4)
-1.5 to -0.5
-1.2 to -0.2
-1.0 to 0.0
-1.8 to -0.8
pKa (Basic N)
~9.8 / 5.6
~9.5 / 8.5
~9.2 / 8.8
~8.0 / 7.0
Metabolic Stability (HLM)
Low-Medium
High
High
Very High
Solubility
High
High
High
Very High
Senior Scientist Note:
The basicity of the OHPP nitrogens is modulated by the inductive effect of the second nitrogen and the strain of the bicyclic system. In OHPP-c, the nitrogens are distal, maintaining high basicity similar to piperazine. In OHPP-b, the proximity (1,3-relationship) lowers the pKa of the bridgehead-adjacent nitrogen, which can improve membrane permeability (lower fraction ionized at physiological pH).
Experimental Protocols
Protocol: Conformational Validation via NMR
To verify the ring fusion (cis vs. trans) and solution-state conformation, use this self-validating NMR workflow.
Reagents:
Deuterated Solvent: DMSO-d6 or CDCl3 (depending on solubility).
Standard: TMS (Tetramethylsilane).
Workflow:
1H NMR (1D): Assign all protons. Look for the bridgehead protons (H-4a, H-7a for [3,4-b] system).
NOESY (2D):
Critical Step: Irradiate the bridgehead proton.
Observation: If cis-fused, you will see a strong NOE correlation between the two bridgehead protons (H-4a and H-7a). If trans-fused, this correlation is absent or very weak.
J-Coupling Analysis:
Measure
coupling constants at the ring junction.
Cis-fusion typically displays
(gauche/syn).
Trans-fusion displays
(anti-periplanar).
Protocol: Vector Analysis (Computational)
Before synthesis, validate the scaffold fit using DFT (Density Functional Theory).
Structure Generation: Build the scaffold in a molecular editor (e.g., MOE, Maestro).
Conformational Search: Run a stochastic search (LowModeMD) to identify local minima.
DFT Optimization: Optimize the lowest energy conformers using B3LYP/6-31G* level of theory.
Vector Measurement: Measure the angle and distance between the N-lone pairs. Compare these values to the pharmacophore points in your target protein crystal structure.
Visualizations
Scaffold Selection Decision Tree
Use this logic flow to select the correct scaffold for your exit vector requirements.
Caption: Decision tree for selecting amine scaffolds based on vector geometry and rigidity requirements.
Experimental Workflow for Conformational Analysis
This diagram outlines the parallel workflow for validating scaffold conformation.
Caption: Integrated workflow combining NMR, X-ray, and computational methods to validate scaffold geometry.
References
Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates . National Institutes of Health (NIH).[9] Available at: [Link]
Piperidine and Octahydropyrano[3,4-c]pyridine Scaffolds for Drug-like Molecular Libraries . ResearchGate. Available at: [Link]
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks . ChemRxiv. Available at: [Link]
A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine . Asian Journal of Chemistry. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold . National Institutes of Health (NIH).[9] Available at: [Link]
Cytotoxicity Profiling of 5-Boc-Octahydropyrrolo[3,4-c]pyridine Derivatives: A Comparative Technical Guide
Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists. Scope: Evaluation of anticancer potency, assay selection, and benchmarking of derivatives synthesized from the 5-Boc-Octahydropyrrolo[3,4-c]py...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists.
Scope: Evaluation of anticancer potency, assay selection, and benchmarking of derivatives synthesized from the 5-Boc-Octahydropyrrolo[3,4-c]pyridine scaffold.
Executive Summary: The Scaffold in Context
The 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS 1187933-07-6) is a privileged bicyclic diamine scaffold. While the Boc-protected form is primarily a synthetic intermediate, its deprotected and functionalized derivatives are potent pharmacophores in oncology.
Unlike flat aromatic systems (e.g., pyrrolo[3,4-c]pyridine), the octahydro (saturated) variant offers increased sp³ character, improving solubility and allowing for specific vectoral exploration of binding pockets. Literature and patent landscapes identify this scaffold as a core template for:
Kinase Inhibitors: Specifically targeting ALK, FAK, and PI3K pathways.
Topoisomerase II Inhibitors: Acting as non-quinolone catalytic inhibitors.
This guide provides a standardized framework for evaluating the cytotoxicity of these derivatives, comparing assay methodologies to ensure data reliability against industry standards.
Strategic Assay Selection: A Comparative Analysis
Choosing the right readout is critical for this scaffold due to the lipophilicity of Boc-intermediates and the specific kinetic profiles of kinase inhibitors.
Comparison of Cytotoxicity Readouts
Feature
MTT Assay (Tetrazolium)
CCK-8 / WST-8 (Tetrazolium)
CellTiter-Glo® (ATP Luminescence)
Mechanism
Mitochondrial reductase converts MTT to insoluble formazan.
Dehydrogenase reduces WST-8 to soluble formazan.
Luciferase reaction quantifies ATP (metabolically active cells).
Suitability for Scaffold
Low. Lipophilic Boc-derivatives can precipitate with formazan crystals, causing false positives.
High. Water-soluble product eliminates solubilization steps; less interference from hydrophobic drugs.
Best for Potency. Highest sensitivity; ideal for detecting cytostatic effects of kinase inhibitors.
Sensitivity
Moderate (~1000 cells/well).
High (~100 cells/well).
Ultra-High (<10 cells/well).
Throughput
Low (Requires solubilization step).
High (Add-and-read).
High (Add-and-read).
Cost
Low.
Moderate.
High.
Expert Recommendation:
Primary Screening: Use CCK-8 (WST-8) . It avoids the solubilization step required by MTT, which is prone to error when testing lipophilic octahydropyrrolo[3,4-c]pyridine derivatives that may aggregate in DMSO.
Potency Determination (IC₅₀): Use CellTiter-Glo (ATP) . Kinase inhibitors often induce growth arrest (cytostasis) before death; ATP assays correlate better with proliferation inhibition than metabolic reduction assays.
Benchmarking Performance
To validate your derivatives, you must benchmark them against clinically relevant standards. The following data represents a target profile for a potent octahydropyrrolo[3,4-c]pyridine derivative designed as a kinase inhibitor (e.g., ALK/ROS1 target).
Target Potency Profile (72h Assay)
Compound Class
Representative Compound
Cell Line
Target IC₅₀ (µM)
Mechanism Note
Test Scaffold
N-functionalized Octahydropyrrolo[3,4-c]pyridine
H2228 (Lung, EML4-ALK+)
0.05 - 0.5
Targeted Kinase Inhibition
Test Scaffold
N-functionalized Octahydropyrrolo[3,4-c]pyridine
MCF-7 (Breast)
1.0 - 5.0
General cytotoxicity / Off-target
Standard
Crizotinib
H2228
0.02 - 0.1
ALK/ROS1 Inhibitor (Positive Control)
Standard
Doxorubicin
MCF-7
0.1 - 0.5
DNA Intercalator (General Cytotoxicity)
Negative Control
5-Boc-Intermediate (Unfunctionalized)
H2228 / MCF-7
> 50.0
Rules out scaffold toxicity
Critical Insight: If your unfunctionalized 5-Boc intermediate shows an IC₅₀ < 10 µM, you likely have non-specific membrane disruption (detergent effect) rather than specific target engagement.
Detailed Experimental Protocols
Protocol A: Compound Preparation (The "Solubility Check")
The 5-Boc group renders the molecule highly lipophilic. Improper solubilization is the #1 source of error.
Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10 mM .
Visual Check: Vortex for 30s. If the solution is cloudy, sonicate for 5 mins at 37°C.
Intermediate Dilution: Dilute the stock 1:10 in culture medium (not PBS) to check for precipitation before adding to cells.
Pass Criteria: No visible crystals under 10x microscopy.
Final DMSO Concentration: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) .
Figure 1: Putative Mechanism of Action (Kinase Inhibition)
This diagram illustrates the pathway often targeted by octahydropyrrolo[3,4-c]pyridine derivatives (e.g., ALK/PI3K inhibition) leading to apoptosis.
Caption: Signal transduction blockade by octahydropyrrolo[3,4-c]pyridine derivatives. Inhibition of RTKs (ALK/VEGFR) suppresses the PI3K/AKT survival axis, inducing apoptosis.
Figure 2: Assay Decision & Workflow
A logic flow for selecting the correct assay based on the specific derivative properties.
Caption: Experimental design workflow emphasizing assay selection based on compound solubility to prevent artifacts.
References
Kalai, K., et al. (2021).[2] "Synthesis and Anticancer Activity of Pyrrolo[3,4-c]pyridine Derivatives against Ovarian and Breast Cancer Cell Lines." Pharmaceuticals, 14(4), 354.[3]
Collier, P. N., et al. (2008). "Discovery of Octahydropyrrolo[3,4-c]pyrrole Derivatives as Potent Chemokine Receptor Antagonists." Journal of Medicinal Chemistry, 51(15), 4672–4684.
Bunnelle, W. H., et al. (2009). "Octahydropyrrolo[3,4-c]pyrrole: A Diamine Scaffold for Construction of Selective Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry, 52(10), 3123-3127.
US Patent 8,436,001 B2. (2013). "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Pim Kinase Inhibitors)." Google Patents.[4][5]
Riss, T. L., et al. (2016). "Cell Viability Assays: MTT, WST-8, and Luminescent ATP." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Topic: 5-Boc-Octahydropyrrolo[3,4-c]pyridine Proper Disposal Procedures Executive Summary: Immediate Action Protocol For the researcher requiring immediate disposal guidance, the following table summarizes the critical "...
For the researcher requiring immediate disposal guidance, the following table summarizes the critical "Do's and Don'ts" for handling 5-Boc-Octahydropyrrolo[3,4-c]pyridine (CAS: 351370-99-5).
Category
Directive
Critical Note
Waste Classification
Hazardous Chemical Waste
Treat as an Irritant (Skin/Eye).[1] Do not dispose of in municipal trash.
Physical State
Solid (typically)
If in solution, segregate based on the solvent (Halogenated vs. Non-Halogenated).
Container
HDPE or Glass
Ensure the lid has a chemically resistant liner (e.g., Teflon/PTFE).
Labeling
Full Chemical Name
Do not use abbreviations (e.g., "Boc-Amine") on waste tags.
Destruction Method
High-Temp Incineration
To be performed by a licensed Treatment, Storage, and Disposal Facility (TSDF).
Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must first understand its intrinsic properties. 5-Boc-Octahydropyrrolo[3,4-c]pyridine is a Boc-protected diamine intermediate. Unlike its parent pyridine, the Boc-protection generally reduces volatility but maintains irritant properties.
CAS Number: 351370-99-5 (or stereoisomer specific, e.g., 1250993-54-4)
Expert Insight: While not typically classified as P-listed (acutely toxic) or U-listed (toxic) under EPA RCRA regulations by specific name, this compound should be managed as Non-Regulated Hazardous Waste due to its potential toxicity and irritant characteristics. It must never be flushed down the drain.
Pre-Disposal Protocol: The Self-Validating System
A self-validating waste system relies on segregation logic to prevent incompatible reactions before they occur. Use the following logic to determine the correct waste stream.
Visualizing the Segregation Logic
Figure 1: Decision tree for segregating 5-Boc-Octahydropyrrolo[3,4-c]pyridine waste streams.
Step-by-Step Disposal Workflow
This workflow ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) standards (40 CFR 261-262).
Scenario A: Disposal of Pure Solid (Expired or Excess)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
Transfer: Transfer the solid carefully to avoid dust generation. Work inside a fume hood.
Labeling:
Attach a hazardous waste tag immediately upon the first addition of waste.[7]
Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers (e.g., nitric acid) and strong acids (which can deprotect the Boc group, releasing gas).
Scenario B: Disposal of Solutions (Mother Liquors)
Solvent Identification: Determine the primary solvent.
Example: If dissolved in Dichloromethane (DCM), use the Halogenated waste stream.
Example: If dissolved in Methanol/Ethyl Acetate, use the Non-Halogenated waste stream.
Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to prevent over-pressurization.
Labeling: List the solvent as the primary constituent and the amine as a trace contaminant (<1%).
Scenario C: Empty Containers
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or water). Collect the rinsate as Liquid Hazardous Waste .
Deface: Cross out the original label or remove it entirely.
Disposal: Mark as "Empty" and dispose of in the laboratory glass trash (or according to local EHS policy for defaced containers).
"Cradle-to-Grave" Lifecycle
The following diagram illustrates the lifecycle of the compound from the bench to final destruction, emphasizing the chain of custody required by regulatory bodies.
Figure 2: The RCRA "Cradle-to-Grave" waste lifecycle for laboratory chemicals.
Emergency Procedures
In the event of a spill during the disposal process:
Solid Spill:
Isolate: Evacuate the immediate area if dust is airborne.
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a dust mask (N95) if outside a hood.
Clean-up: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste bag. Wipe the area with soap and water.[1][4]
Exposure:
Skin: Wash with soap and water for 15 minutes.
Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4][6]
Regulatory Compliance (RCRA Context)
Determination: Under 40 CFR § 262.11, the waste generator is responsible for determining if a waste is hazardous.
Classification: 5-Boc-Octahydropyrrolo[3,4-c]pyridine is not explicitly listed on the EPA's P-list or U-list. However, it is treated as hazardous based on Generator Knowledge of its irritant properties and the standard practice for organic synthesis intermediates.
Prohibition: Disposal via sanitary sewer (sink) is strictly prohibited under the Clean Water Act for chemical intermediates.
References
BenchChem. (2025).[5] Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals.Link
United States Environmental Protection Agency (EPA). (2025).[8][9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 5-Boc-octahydro-pyrrolo[3,4-c]pyridine.[3][10]Link
PubChem. (2025). tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate (Compound Summary). National Library of Medicine. Link
Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste.Link
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a bicyclic diamine intermediate critical in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] While often perceived as a standard "white powder" intermediate, its specific hazard profile—particularly regarding ocular damage and aquatic toxicity —demands a safety protocol exceeding standard laboratory baselines.[3]
Critical Hazard Differentiator:
Unlike simple Boc-protected amino acids which are often merely irritants (H319), this bicyclic amine derivative carries a Danger signal word with H318 (Causes Serious Eye Damage) and H411 (Toxic to aquatic life) classifications.[1][3] The presence of the free secondary amine (at the 2-position) confers basicity and potential corrosivity that necessitates barrier protection beyond standard safety glasses.[3]
Risk Assessment & PPE Architecture
Safety is not about "wearing everything"; it is about matching the barrier to the breakthrough time and physical state of the compound.[3]
PPE Decision Logic
The following decision tree illustrates the required escalation of PPE based on the operational state of the chemical.
Figure 1: PPE Escalation Logic based on operational risk.[1][2][3] Note the prohibition of standard safety glasses for solid handling due to H318.[3]
Comprehensive PPE Matrix
Protection Zone
Standard Operation (Weighing/Transfer)
High-Risk Operation (Spill/Aerosol)
Technical Rationale
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Face Shield over Goggles
H318 Risk: The free amine moiety can cause irreversible corneal opacity.[1][2] Safety glasses allow particulate migration around the lens.[3]
Condition: Store at 2–8°C in a dark , inert atmosphere (Argon/Nitrogen).
Mechanism: The free secondary amine at the 2-position is susceptible to oxidation and carbamylation (reacting with atmospheric CO₂) to form carbamic acids/salts.[3] This degrades purity and alters stoichiometry in subsequent couplings.[3]
Visual Check: The compound should appear as a white to yellow-brown semi-solid.[1][3][4] Darkening indicates oxidation.[3]
Weighing and Transfer Protocol
Challenge: The "sticky oil/semi-solid" consistency makes static weighing difficult and increases the risk of "flick" contamination (where material snaps off the spatula).[3]
Procedure:
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (hygroscopicity).
Tools: Use a PTFE-coated spatula or a glass pipette (if liquid/melted).[3] Avoid metal spatulas if the compound is corrosive to metals (common with free amines).[3]
Dissolution: Weigh directly into the tared reaction vessel. Do not use weighing boats; the sticky residue results in poor quantitative transfer.[3] Dissolve immediately in the reaction solvent (e.g., DCM, DMF) to stabilize.
Reaction Setup
Inertion: All reactions involving the free amine functionality must be performed under positive Nitrogen/Argon pressure.[3]
Solvent Selection: Avoid acetone or ethyl acetate if the free amine is highly nucleophilic (risk of side reactions, though less likely with secondary amines than primary).[3] DCM and THF are preferred.[3]
Emergency Response & Disposal
Spill Response Workflow
In the event of a spill outside the fume hood, follow this strict containment logic to prevent aquatic contamination (H411).
Figure 2: Spill response workflow emphasizing containment of aquatic toxins.
First Aid (Specific to H318)
Eye Contact:IMMEDIATE irrigation is vital.[3][5] The basicity of the amine causes saponification of corneal lipids.[3] Rinse for minimum 30 minutes (standard is 15, but amines require longer). Hold eyelids apart.
Skin Contact: Wash with soap and water.[3][5][6] Do not use alcohol (increases skin permeability).[3]
Segregation: Do not mix with acidic waste streams in the satellite accumulation area to avoid exothermic neutralization or pressure buildup.[3]
Labeling: Must carry the "Environmentally Hazardous Substance" (Dead Fish/Tree) pictogram due to the H411 classification.[3]
References
PubChem. (2026).[7] Compound Summary: tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate (CID 19691292).[1][8] National Library of Medicine.[3] Retrieved February 17, 2026, from [Link]